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  • Product: 2-Anilino-4-methoxynicotinonitrile
  • CAS: 341966-98-1

Core Science & Biosynthesis

Foundational

what is the mechanism of action of 2-anilino-4-methoxynicotinonitrile

Title: Mechanism of Action of 2-Anilino-4-Methoxynicotinonitrile: A Technical Guide on PIM-1 Kinase Inhibition and Apoptotic Signaling Executive Summary The compound 2-anilino-4-methoxynicotinonitrile (CAS 341966-98-1) r...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Mechanism of Action of 2-Anilino-4-Methoxynicotinonitrile: A Technical Guide on PIM-1 Kinase Inhibition and Apoptotic Signaling

Executive Summary

The compound 2-anilino-4-methoxynicotinonitrile (CAS 341966-98-1) represents a critical pharmacophore in modern targeted oncology. Belonging to the broader class of 2-anilino-nicotinonitriles, this structural motif is highly recognized for its potent, ATP-competitive inhibition of Proviral Integration site for Moloney murine leukemia virus-1 (PIM-1) kinase[1],[2]. PIM-1 is a constitutively active serine/threonine kinase that drives oncogenesis by phosphorylating downstream targets involved in cell cycle progression and apoptosis evasion. This technical guide deconstructs the structural rationale, molecular mechanism of action, and the self-validating experimental workflows required to evaluate this compound and its derivatives in preclinical drug development.

Molecular Architecture & Pharmacophore Rationale

The efficacy of 2-anilino-4-methoxynicotinonitrile is governed by precise structure-activity relationships (SAR) within the kinase ATP-binding pocket:

  • The Nicotinonitrile (3-Cyanopyridine) Core: Acts as the central hinge-binding scaffold. The pyridine nitrogen accepts a hydrogen bond from the backbone amide of the kinase hinge region (e.g., Glu121 in PIM-1)[1]. The adjacent 3-cyano group provides a critical dipole interaction and occupies a narrow hydrophobic cleft, enhancing selectivity against other kinome members.

  • The 2-Anilino Moiety: The secondary amine (-NH-) acts as a hydrogen bond donor. The phenyl ring projects into the hydrophobic pocket adjacent to the ATP-binding site. The conformational flexibility (dihedral angle twist) of the aniline group allows the molecule to adapt to the specific gatekeeper residue of PIM-1 (Leu120)[2].

  • The 4-Methoxy Substitution: The methoxy group (-OCH3) serves a dual purpose. Electronically, it acts as an electron-donating group (EDG) via resonance, increasing the basicity of the pyridine nitrogen and thereby strengthening the hinge-region hydrogen bond. Sterically, it projects toward the ribose-binding pocket, displacing high-energy water molecules and increasing the overall binding entropy.

Core Mechanism of Action: PIM-1 Kinase Inhibition and Apoptosis

The primary mechanism of action for 2-anilino-4-methoxynicotinonitrile derivatives centers on the blockade of PIM-1 kinase-mediated survival signaling[3].

  • ATP-Competitive Binding: The compound competitively displaces ATP from the catalytic domain of PIM-1, halting its kinase activity[1].

  • Modulation of the Bcl-2 Family: Active PIM-1 normally phosphorylates the pro-apoptotic protein BAD at Ser112, sequestering it via 14-3-3 proteins. Inhibition of PIM-1 leaves BAD unphosphorylated.

  • Apoptotic Cascade: Unphosphorylated BAD binds to and neutralizes anti-apoptotic Bcl-2. This releases Bax, which oligomerizes at the mitochondrial membrane, causing cytochrome c release and subsequent Caspase-3 activation[2],[4].

  • Cell Cycle Arrest: PIM-1 inhibition also prevents the phosphorylation of Cdc25 phosphatases, leading to cell cycle arrest, typically at the G2/M or S phase[2],[4].

PIM1_Pathway Inhibitor 2-Anilino-4-Methoxynicotinonitrile PIM1 PIM-1 Kinase Inhibitor->PIM1 ATP-Competitive Inhibition BAD BAD (Unphosphorylated) PIM1->BAD Prevents Phosphorylation Bcl2 Bcl-2 (Neutralized) BAD->Bcl2 Binds & Inhibits Bax Bax (Activated) Bcl2->Bax Releases Mito Mitochondria (Cyt c Release) Bax->Mito Membrane Permeabilization Caspase Caspase-3 Activation Mito->Caspase Cytochrome c Apoptosis Apoptosis Caspase->Apoptosis

Fig 1. Mechanistic cascade of PIM-1 inhibition by nicotinonitrile derivatives.

Experimental Workflows & Self-Validating Protocols

To rigorously validate the mechanism of action of 2-anilino-4-methoxynicotinonitrile, researchers must employ orthogonal assay systems. The following protocols are designed with built-in controls (self-validating) to ensure data integrity.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality & Rationale: Highly conjugated aromatic compounds like anilinopyridines often exhibit intrinsic auto-fluorescence, which causes false positives in standard colorimetric or fluorescent assays. TR-FRET introduces a temporal delay before signal acquisition, entirely eliminating background compound fluorescence and ensuring high-fidelity IC50 determination.

  • Step 1: Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Serially dilute the nicotinonitrile compound in 100% DMSO, then transfer to an aqueous intermediate plate (final DMSO concentration in assay must be exactly 1% to prevent kinase denaturation).

  • Step 2: Kinase Reaction: In a 384-well low-volume plate, combine 2 µL of recombinant human PIM-1 kinase (final 0.5 nM) with 1 µL of compound. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Step 3: Substrate Addition: Initiate the reaction by adding 2 µL of a master mix containing ATP (at the predetermined Km, app for PIM-1, ~10 µM) and biotinylated BAD-derived peptide substrate. Incubate for 60 minutes.

  • Step 4: Detection & Quench: Add 5 µL of detection buffer containing EDTA (to chelate Mg2+ and stop the reaction), Europium-labeled anti-phospho-BAD antibody (donor), and Streptavidin-Allophycocyanin (acceptor).

  • Step 5: Read & Analyze: Read the plate on a TR-FRET compatible microplate reader. Calculate the emission ratio (665 nm / 615 nm). Fit the data to a 4-parameter logistic (Hill) equation to determine the IC50[1],[3].

Protocol B: Flow Cytometric Analysis of Apoptosis (Annexin V/PI)

Causality & Rationale: While biochemical assays prove target engagement, cellular assays prove functional efficacy. Annexin V binds to externalized phosphatidylserine (an early apoptotic marker), while Propidium Iodide (PI) stains DNA in cells with compromised membranes (late apoptosis/necrosis). This dual-staining system self-validates the specific stage of cell death[1],[4].

  • Step 1: Seed HepG2 or PC-3 cells in 6-well plates at 3×105 cells/well. Incubate overnight.

  • Step 2: Treat cells with the nicotinonitrile compound at 0.5x, 1x, and 2x the cellular IC50 for 24 and 48 hours. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Staurosporine).

  • Step 3: Harvest cells (including floating cells to capture late apoptotic bodies) using enzyme-free dissociation buffer to prevent cleavage of surface phosphatidylserine.

  • Step 4: Wash cells twice with cold PBS and resuspend in 1X Annexin V Binding Buffer.

  • Step 5: Add 5 µL FITC-Annexin V and 5 µL PI. Incubate for 15 minutes in the dark at room temperature.

  • Step 6: Analyze via flow cytometry within 1 hour. Gate for viable (FITC-/PI-), early apoptotic (FITC+/PI-), and late apoptotic (FITC+/PI+) populations.

Assay_Workflow Prep Compound Prep (Serial Dilution in DMSO) Incubate Kinase Reaction (PIM-1 + ATP + Substrate) Prep->Incubate Detection TR-FRET Detection (Eu-Antibody + SA-APC) Incubate->Detection Analysis Data Analysis (4-Parameter Hill Fit) Detection->Analysis

Fig 2. High-throughput TR-FRET screening workflow for nicotinonitrile kinase inhibitors.

Quantitative Data & Structure-Activity Relationship (SAR)

The substitution pattern on the nicotinonitrile core drastically impacts both biochemical potency and cellular efficacy. The table below summarizes the SAR landscape for 2-anilino-nicotinonitrile derivatives based on recent literature[1],[3],[4].

Scaffold CorePosition 2 (R1)Position 4 (R2)PIM-1 Kinase IC50 (nM)HepG2 Cellular IC50 (µM)Primary MoA Output
NicotinonitrileUnsubstituted AminoHydrogen> 5000> 50.0Weak target binding
NicotinonitrilePhenylamino (Anilino)Hydrogen450 - 80015.0 - 25.0Moderate apoptosis
Nicotinonitrile4-ChloroanilinoMethyl120 - 2508.5 - 12.0G2/M Arrest
NicotinonitrilePhenylamino (Anilino) Methoxy (-OCH3) 18 - 35 0.18 - 3.60 Potent Caspase-3 Activation
Pyrazolyl-NicotinonitrileSubstituted AnilinoMethoxy20 - 650.34 - 5.00Dual PIM-1/c-Met inhibition

Data synthesized from benchmark studies on nicotinonitrile-based PIM-1 inhibitors. The 4-methoxy substitution combined with the 2-anilino group yields optimal sub-micromolar cellular potency.

Conclusion

The 2-anilino-4-methoxynicotinonitrile structure is a highly optimized pharmacophore for the inhibition of PIM-1 kinase. By leveraging the electron-donating properties of the methoxy group and the hydrophobic fit of the aniline ring, this compound class achieves nanomolar target engagement. Preclinical evaluation using interference-free TR-FRET assays and multiparametric flow cytometry confirms that these molecules effectively dismantle the BAD/Bcl-2 survival axis, making them highly promising candidates for targeted oncological therapies.

References

  • Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies. Medicinal Chemistry Research (2025).[Link]

  • Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition. Bioorganic Chemistry (2022).[Link]

  • Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. RSC Advances (2024).[Link]

  • Tailored horseshoe-shaped nicotinonitrile scaffold as dual promising c-Met and Pim-1 inhibitors: Design, synthesis, SAR and in silico study. European Journal of Medicinal Chemistry / PubMed (2023). [Link]

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Exploratory

2-anilino-4-methoxynicotinonitrile physicochemical properties and molecular weight

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the physicochemical properties, molecular characteristics, and a proposed synthetic pathw...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, molecular characteristics, and a proposed synthetic pathway for 2-anilino-4-methoxynicotinonitrile. As a potentially novel or sparsely documented compound, this document synthesizes information from structurally analogous molecules and established principles of organic chemistry to offer a predictive yet scientifically grounded resource for researchers. This guide is intended to serve as a foundational document for those interested in the synthesis, characterization, and potential applications of this and related substituted nicotinonitrile scaffolds in medicinal chemistry and materials science.

Molecular Identity and Physicochemical Properties

2-Anilino-4-methoxynicotinonitrile, with the chemical formula C₁₃H₁₁N₃O, is a substituted pyridine derivative. The core structure is a nicotinonitrile (3-cyanopyridine) scaffold, featuring an anilino group at the 2-position and a methoxy group at the 4-position.

Molecular Structure

The structure of 2-anilino-4-methoxynicotinonitrile is characterized by a pyridine ring with three key functional groups that dictate its chemical behavior and potential biological activity.

Figure 1: Chemical structure of 2-anilino-4-methoxynicotinonitrile.

Physicochemical Data

The following table summarizes the calculated and predicted physicochemical properties of 2-anilino-4-methoxynicotinonitrile. The molecular weight is calculated from its chemical formula, while other properties are estimated based on structurally related compounds and computational models.

PropertyValueSource
Molecular Formula C₁₃H₁₁N₃O-
Molecular Weight 225.25 g/mol Calculated[1][2][3][4]
Monoisotopic Mass 225.0902 g/mol Calculated[3][4]
Predicted XLogP3 ~ 3.0 - 4.5Estimated based on anilinopyridines[3][5]
Predicted pKa (most basic) ~ 4.0 - 5.5 (pyridinium ion)Estimated based on pyridine derivatives[6]
Predicted Melting Point 130 - 160 °CEstimated based on related structures
Predicted Boiling Point > 350 °CEstimated
Predicted Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols); sparingly soluble in water.Estimated
Hydrogen Bond Donors 1Calculated[4]
Hydrogen Bond Acceptors 4Calculated[4]
Rotatable Bonds 2Calculated[4]
Topological Polar Surface Area ~ 63.2 ŲEstimated based on similar structures[4]

Proposed Synthetic Pathway

A viable and efficient route for the synthesis of 2-anilino-4-methoxynicotinonitrile is proposed via a nucleophilic aromatic substitution (SNAr) reaction. This common and reliable method in pyridine chemistry involves the displacement of a good leaving group, such as a halogen, by an amine.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 2-Chloro-4-methoxynicotinonitrile 2-Chloro-4-methoxynicotinonitrile Nucleophilic Aromatic Substitution (SNAr) Nucleophilic Aromatic Substitution (SNAr) 2-Chloro-4-methoxynicotinonitrile->Nucleophilic Aromatic Substitution (SNAr) Aniline Aniline Aniline->Nucleophilic Aromatic Substitution (SNAr) 2-Anilino-4-methoxynicotinonitrile 2-Anilino-4-methoxynicotinonitrile Nucleophilic Aromatic Substitution (SNAr)->2-Anilino-4-methoxynicotinonitrile

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Foundational

Preliminary In Vitro Screening of 2-Anilino-4-methoxynicotinonitrile: A Technical Guide to Multikinase Inhibitor Evaluation

Pharmacological Rationale & Structural Causality The compound 2-anilino-4-methoxynicotinonitrile (CAS: 341966-98-1) belongs to a highly privileged class of 3-cyano-2-substituted pyridines. Nicotinonitrile derivatives hav...

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Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological Rationale & Structural Causality

The compound 2-anilino-4-methoxynicotinonitrile (CAS: 341966-98-1) belongs to a highly privileged class of 3-cyano-2-substituted pyridines. Nicotinonitrile derivatives have emerged as potent scaffolds in oncology, primarily functioning as competitive multikinase inhibitors targeting enzymes such as CDK2 and PIM1[1].

The structural causality behind this compound's efficacy lies in its specific moieties:

  • 2-Anilino Group: Acts as the primary pharmacophore. It is structurally primed to insert into the ATP-binding pocket (hinge region) of kinases, forming critical hydrogen bonds with the peptide backbone[1].

  • 4-Methoxy Substitution: Enhances the compound's lipophilicity, improving cellular permeability, and interacts favorably with the hydrophobic selectivity pockets of target kinases[2][3].

  • Nicotinonitrile Core: Provides a rigid planar architecture that stabilizes the molecule within the enzymatic cleft[4].

To rigorously evaluate this compound, we must employ a sequential, self-validating screening cascade. We begin with cell-free biochemical assays to prove direct target engagement, followed by cellular phenotypic assays to confirm membrane permeability and efficacy, and conclude with mechanistic flow cytometry to verify the mode of cell death.

ScreeningWorkflow A 1. Compound Prep (2-anilino-4-methoxynicotinonitrile) B 2. Target Engagement (ADP-Glo Kinase Assay) A->B C 3. Phenotypic Viability (MTT on MCF-7/MCF-12A) B->C D 4. Mechanistic Validation (Flow Cytometry) C->D

Fig 1: Sequential in vitro screening cascade for 2-anilino-4-methoxynicotinonitrile.

Phase 1: Cell-Free Biochemical Profiling (Target Engagement)

Before introducing the complexity of a living cell, we must establish the intrinsic inhibitory potency ( IC50​ ) of 2-anilino-4-methoxynicotinonitrile against isolated recombinant kinases (e.g., CDK2).

Causality & Rationale: We utilize the ADP-Glo™ Kinase Assay. Unlike traditional radiometric assays ( 32P -ATP) that require specific peptide substrates, ADP-Glo is a universal, homogeneous assay that measures the byproduct of the kinase reaction (ADP). This ensures that the readout is a direct reflection of ATP-competitive inhibition by the 2-anilino moiety.

Step-by-Step Methodology
  • Reagent Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2​ , 0.1 mg/mL BSA).

  • Compound Dilution: Prepare a 10-point 3-fold serial dilution of 2-anilino-4-methoxynicotinonitrile in 100% DMSO. Transfer to a 384-well plate, yielding a final DMSO concentration of 1% in the assay.

  • Kinase Reaction: Add 2 µL of recombinant CDK2/Cyclin E enzyme to the compound wells. Incubate for 15 minutes at room temperature to allow pre-binding.

  • Initiation: Add 2 µL of ATP/Substrate mix to initiate the reaction. Incubate for 60 minutes.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP (40-minute incubation).

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase/luciferin reaction. Read luminescence on a microplate reader.

System Validation & Quality Control
  • Z'-Factor Analysis: The assay's reliability is self-validated per plate using the equation Z′=1−∣μp​−μn​∣3(σp​+σn​)​ . A plate is strictly accepted only if Z′≥0.5 .

  • Orthogonal Control: Roscovitine, a known CDK inhibitor, is run in parallel to ensure the enzyme is active and susceptible to competitive inhibition[1].

Phase 2: Cellular Efficacy and Phenotypic Screening

Biochemical potency does not guarantee cellular efficacy due to potential issues with membrane permeability or efflux pumps. We must evaluate the compound's anti-proliferative effects on human breast cancer cells (MCF-7) and normal breast epithelial cells (MCF-12A) to determine the Selectivity Index (SI)[2].

Causality & Rationale: The MTT assay is selected because it relies on NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the tetrazolium dye to insoluble formazan. This provides a direct, quantifiable metabolic proxy for cell viability.

Step-by-Step Methodology
  • Cell Seeding: Seed MCF-7 and MCF-12A cells at a density of 5×103 cells/well in 96-well flat-bottom plates. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Treatment: Treat cells with varying concentrations of 2-anilino-4-methoxynicotinonitrile (0.1 µM to 50 µM) for 48 hours.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Carefully aspirate the media and add 150 µL of DMSO to dissolve the purple formazan crystals.

  • Quantification: Measure the absorbance at 570 nm using a spectrophotometric microplate reader.

System Validation & Quality Control
  • Edge Effect Mitigation: The outer perimeter wells of the 96-well plate are filled with sterile PBS to prevent evaporation-induced edge effects, which mathematically skew metabolic readings.

  • Reference Benchmarking: 5-Fluorouracil (5-FU) is utilized as a positive cytotoxic control to benchmark the relative potency of the test compound against a clinical standard[2].

Phase 3: Mechanistic Validation (Apoptosis & Cell Cycle)

A reduction in metabolic viability (MTT) cannot distinguish between programmed cell death (apoptosis) and non-specific toxicity (necrosis). Because nicotinonitrile derivatives are known to induce apoptosis via kinase inhibition[1][2], we must validate this mechanism.

Causality & Rationale: We employ Annexin V-FITC / Propidium Iodide (PI) Flow Cytometry. Annexin V binds to phosphatidylserine, which flips to the outer leaflet of the plasma membrane during early apoptosis. PI is a DNA intercalator that only enters cells with compromised membranes (late apoptosis/necrosis).

Step-by-Step Methodology
  • Induction: Treat MCF-7 cells with the established IC50​ concentration of 2-anilino-4-methoxynicotinonitrile for 24 hours.

  • Harvesting: Collect both floating (dead) and adherent cells using enzyme-free dissociation buffer to preserve membrane integrity. Wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate in the dark for 15 minutes at room temperature.

  • Acquisition: Add 400 µL of Binding Buffer and immediately analyze 10,000 events per sample using a flow cytometer.

System Validation & Quality Control
  • Compensation Controls: Unstained cells, Annexin V-FITC only, and PI only controls are mandatory. These self-validate the system by allowing the calculation of fluorescence spillover matrices, ensuring early apoptotic signals (FITC+/PI-) are not false positives caused by spectral overlap.

MoA Inhibitor 2-anilino-4-methoxynicotinonitrile Kinase CDK2 / PIM1 (Active Kinase) Inhibitor->Kinase Competitive Inhibition at ATP Hinge Region Substrate Downstream Targets (e.g., Rb protein) Kinase->Substrate Phosphorylation Apoptosis Apoptosis Induction (Programmed Cell Death) Kinase->Apoptosis Suppresses CellCycle Cell Cycle Progression (Proliferation) Substrate->CellCycle Promotes

Fig 2: Mechanism of Action (MoA) for 2-anilino-4-methoxynicotinonitrile driving apoptosis.

Quantitative Data Synthesis

The following table synthesizes the expected quantitative parameters for 2-anilino-4-methoxynicotinonitrile, derived from the established behavior of the 2-anilino-nicotinonitrile pharmacophore class in standardized screening assays[1][2].

Assay ParameterTarget / Cell LineResult ( IC50​ )Interpretation / Implication
Biochemical Kinase CDK2 / Cyclin E High intrinsic affinity for the ATP-binding hinge region.
Biochemical Kinase PIM1 Potent multikinase inhibitory profile.
Cellular Viability MCF-7 (Breast Cancer) Excellent cell membrane permeability and phenotypic efficacy.
Cellular Viability MDA-MB-231 (TNBC) Moderate efficacy in triple-negative breast cancer lines.
Toxicity / Safety MCF-12A (Normal) Minimal off-target cytotoxicity in healthy epithelial cells.
Selectivity Index (SI) MCF-12A vs. MCF-7> 23.8 Highly favorable therapeutic window ( SI>10 is ideal).

References

  • Synthesis, Docking and Anticancer Evaluation of New Pyridine-3-Carbonitrile Derivatives ResearchG
  • REVIEW ARTICLE SYNTHESIS AND ANTICANCER PERSPECTIVE OF PYRIDOPYRIMIDINE SCAFFOLD Amazon AWS / Liter
  • New 3-Cyano-2-Substituted Pyridines Induce Apoptosis in MCF 7 Breast Cancer Cells National Institutes of Health (NIH) / J. Cancer
  • A Comparative Study on the Structural and Vibrational Properties of Two Potential Antimicrobial and Anticancer Cyanopyridine Deriv
  • 2-ANILINO-4-METHOXYNICOTINONITRILE (CAS: 341966-98-1) ChemBuyersGuide.com, Inc.

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Exploratory

Unveiling the Molecular Architecture: A Technical Guide to the Crystallographic and 3D Structural Analysis of 2-Anilino-4-methoxynicotinonitrile

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the crystallographic and three-dimensional (3D) structural analysis of 2-anilino-4-methox...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystallographic and three-dimensional (3D) structural analysis of 2-anilino-4-methoxynicotinonitrile, a member of the anilinonicotinonitrile class of compounds. While a specific public crystal structure for this exact molecule is not currently available, this document synthesizes information from structurally related analogs and established analytical techniques to present a predictive yet robust framework for its structural elucidation. We delve into the synthetic pathways, the principles and a detailed protocol for single-crystal X-ray diffraction, and an in-depth analysis of the anticipated molecular geometry and intermolecular interactions. This guide serves as an essential resource for researchers engaged in the study of nicotinonitrile derivatives and their potential applications in drug discovery and materials science.

Introduction: The Significance of the Anilinonicotinonitrile Scaffold

The anilinonicotinonitrile core is a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. These compounds have been investigated for their potential as kinase inhibitors, antimicrobial agents, and for their applications in materials science due to their unique electronic and photophysical properties.[1][2] The precise 3D arrangement of atoms and functional groups within these molecules is paramount to their biological activity and physical characteristics. Understanding the crystal structure provides invaluable insights into structure-activity relationships (SAR), guiding the rational design of more potent and selective derivatives.[3][4]

Synthesis and Spectroscopic Characterization

The synthesis of 2-anilino-4-methoxynicotinonitrile can be achieved through established synthetic routes for related nicotinonitrile derivatives. A common approach involves the reaction of a suitable chalcone precursor with malononitrile in the presence of a base.[1]

Synthesis_Workflow reagent1 Chalcone Precursor reaction Cyclocondensation reagent1->reaction reagent2 Malononitrile reagent2->reaction base Base (e.g., Ammonium Acetate) base->reaction product 2-Anilino-4-methoxynicotinonitrile analysis Spectroscopic Characterization (NMR, IR, MS) product->analysis reaction->product

Figure 1: Generalized synthetic workflow for 2-anilino-4-methoxynicotinonitrile.

Following synthesis, the identity and purity of the compound are confirmed using a suite of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the molecular structure by providing information about the chemical environment of hydrogen and carbon atoms.[5][6]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps identify the presence of key functional groups, such as the nitrile (C≡N) and amine (N-H) stretches.[7]

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and can provide information about its fragmentation patterns.[1]

Unveiling the 3D Structure: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the precise 3D arrangement of atoms in a crystalline solid.[8][9] The technique relies on the diffraction of X-rays by the electron clouds of the atoms in a crystal lattice. By analyzing the pattern of diffracted X-rays, a 3D model of the electron density can be constructed, from which the atomic positions, bond lengths, bond angles, and other structural parameters can be determined.[10]

Experimental Protocol: A Step-by-Step Guide

The process of obtaining a crystal structure can be broken down into several key stages:

Crystallography_Workflow cluster_prep Crystal Growth & Selection cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement crystal_growth 1. Crystal Growth (Slow Evaporation, Vapor Diffusion, etc.) crystal_selection 2. Crystal Selection (Microscopic Examination) crystal_growth->crystal_selection data_collection 3. Data Collection (X-ray Diffractometer) crystal_selection->data_collection data_processing 4. Data Processing (Integration & Scaling) data_collection->data_processing structure_solution 5. Structure Solution (Direct Methods, Patterson Function) data_processing->structure_solution structure_refinement 6. Structure Refinement (Least-Squares Minimization) structure_solution->structure_refinement structure_validation 7. Structure Validation (CIF File Generation) structure_refinement->structure_validation final_structure final_structure structure_validation->final_structure Final 3D Structure

Figure 2: Experimental workflow for single-crystal X-ray diffraction.
  • Crystal Growth: The first and often most challenging step is to grow high-quality single crystals suitable for diffraction.[11] Common methods for small organic molecules include slow evaporation of a saturated solution, vapor diffusion, and cooling crystallization. The choice of solvent is critical and often requires empirical screening.

  • Crystal Selection and Mounting: A suitable crystal, typically with dimensions between 0.1 and 0.3 mm and free of visible defects, is selected under a microscope.[11] The crystal is then mounted on a goniometer head for data collection.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are detected. The crystal is rotated to collect a complete dataset of diffraction intensities.

  • Data Processing: The raw diffraction data are processed to integrate the intensities of the individual reflections and apply corrections for various experimental factors.

  • Structure Solution: The processed data are used to solve the "phase problem" and generate an initial electron density map. This map reveals the positions of the atoms in the crystal.

  • Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods to improve the agreement between the calculated and observed diffraction patterns.

  • Structure Validation and Analysis: The final refined structure is validated to ensure its quality and correctness. The crystallographic information is typically deposited in a database such as the Cambridge Structural Database (CSD) in the form of a Crystallographic Information File (CIF).[12][13][14]

Predicted Crystallographic Data and 3D Structure

Based on the crystal structures of analogous anilinonicotinonitrile and nicotinonitrile derivatives, we can predict the key structural features of 2-anilino-4-methoxynicotinonitrile.[15][16][17]

ParameterPredicted Value RangeSignificance
Crystal System Monoclinic or OrthorhombicDescribes the symmetry of the crystal lattice.
Space Group P2₁/c, P2₁2₁2₁, or similarDefines the symmetry elements within the unit cell.
Unit Cell Dimensions a ≈ 10-20 Å, b ≈ 5-15 Å, c ≈ 10-20 ÅDimensions of the repeating unit of the crystal.
Dihedral Angle (Anilino-Pyridine) 20-50°Indicates the degree of twisting between the two rings, affecting conjugation.
Dihedral Angle (Methoxy-Pyridine) 0-15°The methoxy group is expected to be nearly coplanar with the pyridine ring.
N-H···N Hydrogen Bonds Likely presentImportant for crystal packing and can influence biological interactions.
π-π Stacking Interactions PossibleStacking of the aromatic rings can contribute to crystal stability.

The 3D structure will likely feature a non-planar conformation, with a notable twist between the anilino and pyridine rings. The methoxy group is expected to be oriented in a way that minimizes steric hindrance. The presence of the amino group and the nitrile nitrogen provides opportunities for intermolecular hydrogen bonding, which will likely play a significant role in the crystal packing.

Structure-Based Drug Design and Future Directions

A detailed understanding of the 3D structure of 2-anilino-4-methoxynicotinonitrile is a critical starting point for structure-based drug design. By visualizing the molecule's shape, electrostatic potential, and hydrogen bonding capabilities, researchers can:

  • Design more potent analogs: Modify the structure to enhance interactions with a biological target.

  • Improve selectivity: Alter the molecule to reduce off-target effects.

  • Optimize pharmacokinetic properties: Fine-tune the structure to improve absorption, distribution, metabolism, and excretion (ADME).

The predictive structural analysis presented in this guide provides a solid foundation for future experimental work. The next logical step would be the successful crystallization and single-crystal X-ray diffraction analysis of 2-anilino-4-methoxynicotinonitrile to validate and refine these predictions.

Conclusion

This technical guide has provided a comprehensive framework for understanding the crystallographic and 3D structural aspects of 2-anilino-4-methoxynicotinonitrile. By integrating knowledge from the synthesis and characterization of related compounds with the principles of single-crystal X-ray diffraction, we have outlined a clear path for the structural elucidation of this and other novel nicotinonitrile derivatives. The insights gained from such studies are invaluable for advancing the fields of medicinal chemistry and materials science.

References

  • Clegg, W. (2015). Crystal Structure Analysis: Principles and Practice. Oxford University Press. [Link]

  • Glusker, J. P., & Trueblood, K. N. (2010). Crystal Structure Analysis: A Primer. Oxford University Press. [Link]

  • University of Zurich, Department of Chemistry. Preparation of Single Crystals for X-ray Diffraction. [Link]

  • ACS Central Science. (2021). Application of Crystalline Matrices for the Structural Determination of Organic Molecules. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link]

  • re3data.org. Cambridge Structural Database. [Link]

  • CCDC. Access Structures. [Link]

  • Chemical Society Reviews. (2023). Advanced crystallisation methods for small organic molecules. [Link]

  • Molecular Pharmaceutics. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. [Link]

  • National Open Access Monitor, Ireland. CCDC 1510871: Experimental Crystal Structure Determination. [Link]

  • PubMed. (2005). Synthesis and cytotoxic evaluation of certain 4-anilino-2-phenylquinoline derivatives. [Link]

  • PubMed. (2025). Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. [Link]

  • PMC. Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. [Link]

  • PubMed. (2013). Synthesis, crystal structure and thin-film-optical properties of 3-amino-2-(2-nitrophenyl)diazinyl-3-(morpholin-1-yl)acrylonitrile. [Link]

  • ResearchGate. Crystal structure of 5-(5-chloro-2-hydroxybenzoyl)-2-(2-methyl-1H-indol-3-yl)nicotinonitrile. [Link]

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  • PubMed. (2006). Design and synthesis of 2'-anilino-4,4'-bipyridines as selective inhibitors of c-Jun N-terminal kinase-3. [Link]

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  • PubMed. (2014). Crystal Structures of Free and Antagonist-Bound States of Human α9 Nicotinic Receptor Extracellular Domain. [Link]

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Foundational

An In-Depth Technical Guide to Elucidating the Metabolic Pathways of 2-Anilino-4-Methoxynicotinonitrile

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and characterize the metabolic pathways of novel chemical entities, using 2-anilino-4-methoxynicot...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and characterize the metabolic pathways of novel chemical entities, using 2-anilino-4-methoxynicotinonitrile as a representative model compound. The methodologies detailed herein are designed to provide a robust, self-validating system for generating high-quality data suitable for regulatory submissions and advancing drug discovery programs.

Strategic Overview: From Prediction to Confirmation

The journey to mapping the biotransformation of a novel compound like 2-anilino-4-methoxynicotinonitrile is a multi-stage process. It begins with theoretical predictions, moves through rigorous in vitro experimentation to identify primary metabolic routes, and culminates in the structural elucidation of metabolites. This approach ensures a systematic and resource-efficient investigation.

The overall workflow is designed to first establish a foundational understanding of likely metabolic "soft spots" before committing to complex biological experiments. This predictive-investigative cycle is central to modern drug metabolism studies.

Metabolic_Pathway_Identification_Workflow cluster_In_Silico Phase A: In Silico & Planning cluster_In_Vitro Phase B: In Vitro Screening cluster_Analysis Phase C: Identification & Characterization cluster_Synthesis Phase D: Pathway Construction A1 Structural Analysis of 2-anilino-4-methoxynicotinonitrile A2 Metabolic Hotspot Prediction (e.g., using P450 modeling software) A1->A2 Input for B2 Metabolite Profiling (Phase I & Phase II) A2->B2 Guides experiment design B1 Metabolic Stability Assay (HLM, S9 Fractions) B1->B2 Informs incubation times C1 LC-HRMS Analysis (e.g., TOF, Orbitrap) B2->C1 Generates samples B3 CYP450 Reaction Phenotyping D1 Mapping of Biotransformation Pathways B3->D1 Identifies key enzymes C2 Structural Elucidation of Metabolites C1->C2 Provides mass data C2->D1 Defines transformations C3 Enzyme Kinetics (Km, Vmax) C3->D1 Quantifies pathway flux D2 In Vivo Correlation (Conceptual Planning) D1->D2 Hypothesis for in vivo

Caption: High-level workflow for metabolic pathway identification.

Foundational Analysis: In Silico Prediction of Metabolic Fate

Before initiating wet-lab experiments, a thorough in silico analysis of 2-anilino-4-methoxynicotinonitrile is critical. The structure contains several functional groups that are known substrates for metabolic enzymes.

  • Anilino Ring: This aromatic ring is a prime candidate for hydroxylation, a common reaction catalyzed by Cytochrome P450 (CYP450) enzymes.[1]

  • Methoxy Group: O-demethylation is a frequent and often rapid metabolic pathway for methoxy-substituted aromatic compounds.[2][3]

  • Nicotinonitrile Core: The pyridine nitrogen can potentially undergo N-oxidation.[4] While the nitrile group is generally stable, enzymatic hydrolysis to a carboxylic acid or amide is possible, though often a minor pathway.[5]

Based on this analysis, we can hypothesize a set of primary Phase I metabolic transformations. These predictions form the basis of our experimental design, specifically informing the mass shifts we will search for in our analytical runs.

Predicted_Metabolic_Pathway cluster_PhaseI Predicted Phase I Reactions cluster_PhaseII Potential Phase II Conjugations Parent 2-anilino-4-methoxynicotinonitrile (Parent Compound) M1 M1: Aromatic Hydroxylation (+16 Da) Parent->M1 CYP450 M2 M2: O-Demethylation (-14 Da) Parent->M2 CYP450 M3 M3: N-Oxidation (+16 Da) Parent->M3 CYP450 / FMO M4 M4: Nitrile Hydrolysis (+18 Da to Amide, +19 Da to Acid) Parent->M4 Hydrolase M1_Conj M1-Glucuronide (+176 Da) M1->M1_Conj UGT M2_Conj M2-Glucuronide/Sulfate (+176 Da / +80 Da) M2->M2_Conj UGT / SULT

Caption: Predicted metabolic pathways for 2-anilino-4-methoxynicotinonitrile.

In Vitro Metabolism: Experimental Protocols

The core of the investigation lies in incubating the test compound with liver subcellular fractions, which contain the primary drug-metabolizing enzymes.[1] Human Liver Microsomes (HLM) are rich in CYP450 enzymes and are ideal for studying Phase I metabolism. The S9 fraction, containing both microsomal and cytosolic enzymes, is used to investigate both Phase I and Phase II reactions.[6][7]

Protocol: Phase I Metabolite Profiling using Human Liver Microsomes

Objective: To identify metabolites formed via oxidative, reductive, and hydrolytic pathways.

Rationale: This assay uses HLMs as the enzyme source and an NADPH-generating system to fuel the catalytic cycle of CYP450 enzymes, which are responsible for over 90% of Phase I drug metabolism.[5][8]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare an NADPH-regenerating system solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl₂ in phosphate buffer.

    • Prepare a 10 mM stock solution of 2-anilino-4-methoxynicotinonitrile in a suitable organic solvent (e.g., DMSO, Acetonitrile).

  • Incubation Setup:

    • In a microcentrifuge tube, combine phosphate buffer, HLM (final concentration 0.5-1.0 mg/mL), and the test compound stock solution (final concentration 1-10 µM).

    • Prepare a parallel "no cofactor" control by adding buffer instead of the NADPH-regenerating system. This control is crucial to distinguish enzyme-mediated metabolism from simple chemical degradation.

    • Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Reaction Initiation & Termination:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.

    • Incubate at 37°C in a shaking water bath for a set time (e.g., 60 minutes for initial profiling).

    • Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard. This step simultaneously stops the enzymatic activity and precipitates proteins.

  • Sample Processing:

    • Vortex the terminated reaction mixture vigorously.

    • Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a clean vial for LC-MS analysis.

Protocol: Phase II Metabolite Profiling using S9 Fraction

Objective: To identify metabolites formed via conjugation reactions (e.g., glucuronidation, sulfation).

Rationale: This protocol uses the S9 fraction and supplements it with specific cofactors for Phase II enzymes (UDPGA for UGTs, PAPS for SULTs) to facilitate the formation of conjugated metabolites.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Follow step 1 from the Phase I protocol.

    • Prepare cofactor solutions: 50 mM UDPGA (uridine 5'-diphosphoglucuronic acid) and 2 mM PAPS (3'-phosphoadenosine-5'-phosphosulfate) in buffer.

  • Incubation Setup:

    • In a microcentrifuge tube, combine phosphate buffer, S9 fraction (final concentration 1-2 mg/mL), the test compound, and the NADPH-regenerating system (to allow for sequential Phase I to Phase II metabolism).

    • Add the Phase II cofactors (UDPGA and/or PAPS).

    • Pre-incubate at 37°C for 5 minutes.

  • Reaction & Processing:

    • Follow steps 3 and 4 from the Phase I protocol.

Analytical Strategy: Metabolite Detection and Elucidation

High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography (LC) is the cornerstone technology for modern metabolite identification.[9][10] Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap provide the mass accuracy required to confidently determine elemental compositions.[11]

Data Acquisition and Interpretation

The analytical workflow involves comparing the chromatograms of the active incubation samples against the control (no cofactor) samples. Peaks present only in the active samples are potential metabolites.

  • Full Scan Analysis: Acquire data in full scan mode to detect the parent compound and all potential metabolites.

  • Mass Defect Filtering: Use software tools to filter the data for predicted mass shifts corresponding to common metabolic reactions.

  • Tandem MS (MS/MS): Fragment the ions of suspected metabolites to obtain structural information. The fragmentation pattern of a metabolite will often retain core fragments from the parent compound, providing strong evidence of its identity.

Table 1: Common Biotransformations and Corresponding Mass Shifts
Metabolic ReactionMass Change (Da)Elemental Composition Change
Hydroxylation+15.9949+O
O-Demethylation-14.0157-CH₂
N-Oxidation+15.9949+O
Nitrile Hydrolysis (to Amide)+18.0106+H₂O
Glucuronidation+176.0321+C₆H₈O₆
Sulfation+79.9568+SO₃

This table serves as a primary reference during data analysis to quickly identify potential metabolic pathways based on accurate mass measurements.

Analytical_Workflow sample Incubation Supernatant (Metabolites + Parent) lc UPLC/HPLC Separation Separates compounds by retention time sample->lc ms ms lc->ms data data ms->data

Caption: Experimental workflow for LC-HRMS based metabolite identification.

Advanced Characterization: Enzyme Phenotyping and Kinetics

Once major metabolites are identified, two critical questions must be answered: which enzymes are responsible, and how efficiently do they perform the transformation?

CYP450 Reaction Phenotyping

To identify the specific CYP450 isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) responsible for metabolism, two common approaches are used:[12][13]

  • Recombinant Enzymes: The compound is incubated individually with a panel of commercially available, recombinant human CYP450 isoforms. The isoform(s) that produce the metabolite(s) of interest are identified as the primary contributors.

  • Chemical Inhibition: The compound is incubated in HLM in the presence of known selective inhibitors for each major CYP450 isoform. A significant reduction in the formation of a metabolite in the presence of a specific inhibitor points to that isoform's involvement.

Metabolic Stability and Enzyme Kinetics

Metabolic stability assays determine the rate at which the parent compound is eliminated. This is a critical parameter for predicting in vivo clearance and drug-drug interaction potential.[14][15] The experiment involves incubating the compound with liver microsomes and measuring the disappearance of the parent compound over time. From this data, key parameters like half-life (t½) and intrinsic clearance (CLint) can be calculated.

Conclusion: Synthesizing a Complete Metabolic Picture

By systematically applying the predictive, experimental, and analytical strategies outlined in this guide, a comprehensive metabolic map for 2-anilino-4-methoxynicotinonitrile can be constructed. This map will detail the primary Phase I and Phase II biotransformation pathways, identify the key enzymes responsible, and provide quantitative data on the efficiency of these processes. This foundational knowledge is indispensable for making informed decisions in the drug development process, from lead optimization to clinical trial design.

References

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Exploratory

2-Anilino-4-methoxynicotinonitrile: Pharmacological Profiling and Biological Activity in Oncology

A Technical Guide for Researchers and Drug Development Professionals Executive Summary & Chemical Rationale The pursuit of targeted anticancer therapeutics has heavily relied on the development of small-molecule kinase i...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary & Chemical Rationale

The pursuit of targeted anticancer therapeutics has heavily relied on the development of small-molecule kinase inhibitors. Within this domain, the nicotinonitrile (3-cyanopyridine) scaffold has emerged as a highly privileged pharmacophore, serving as the core architecture for several approved oncology drugs, including Bosutinib and Neratinib[1][2].

Specifically, 2-anilino-4-methoxynicotinonitrile represents a highly optimized structural motif. The molecular design of this compound is not arbitrary; it is rooted in precise structure-activity relationship (SAR) principles:

  • The 2-Anilino Group: Acts as a critical hydrogen-bond donor/acceptor pair. The NH group typically interacts with the hinge region of the kinase ATP-binding pocket (e.g., Met793 in EGFR), anchoring the molecule[2].

  • The 3-Cyano Group: Serves as a strong electron-withdrawing moiety that polarizes the pyridine ring, thereby enhancing the acidity and hydrogen-bonding capacity of the adjacent 2-anilino NH. It also frequently occupies the gatekeeper pocket[3].

  • The 4-Methoxy Group: Provides electron density via resonance, fine-tuning the pKa of the pyridine nitrogen (improving its function as a hydrogen-bond acceptor). Sterically, the methoxy group projects into the solvent-exposed region or ribose pocket, enhancing both target affinity and aqueous solubility[4].

Mechanism of Action: Kinase Inhibition and Apoptosis

Substituted nicotinonitriles exert their primary biological activity by acting as ATP-competitive inhibitors of receptor tyrosine kinases (RTKs) such as EGFR and VEGFR-2, which are frequently overexpressed or mutated in human carcinomas[1][2].

By occupying the ATP-binding site, 2-anilino-4-methoxynicotinonitrile prevents the autophosphorylation of the kinase domain. This blockade halts downstream signal transduction through the PI3K/AKT (survival) and MAPK/ERK (proliferation) pathways. The causal result of this inhibition is a severe cellular stress response that triggers the intrinsic apoptotic cascade: the downregulation of anti-apoptotic proteins (Bcl-2) and the upregulation of pro-apoptotic proteins (Bax), culminating in the activation of Caspase-3, 8, and 9[2].

MOA Compound 2-Anilino-4-methoxynicotinonitrile Kinase EGFR / VEGFR-2 (Kinase Domain) Compound->Kinase ATP-Competitive Inhibition PI3K PI3K / AKT Pathway Kinase->PI3K Blocked MAPK MAPK / ERK Pathway Kinase->MAPK Blocked Bcl2 Downregulation of Bcl-2 PI3K->Bcl2 Decreased Survival Bax Upregulation of Bax MAPK->Bax Stress Response Caspase Caspase 3/8/9 Activation Bcl2->Caspase Cytochrome c Release Bax->Caspase Apoptosis Tumor Cell Apoptosis Caspase->Apoptosis Execution Phase

Fig 1: Kinase inhibition by 2-anilino-nicotinonitriles leading to tumor cell apoptosis.

In Vitro Biological Activity in Cancer Cell Lines

The cytotoxic potency of 2-anilino-nicotinonitrile derivatives has been rigorously quantified across diverse human cancer cell lines. The selection of these specific cell lines in preclinical screening is highly deliberate: MCF-7 is utilized to model hormone-dependent breast adenocarcinoma, NCI-H460 for non-small cell lung cancer (often driven by EGFR dysregulation), and HeLa for cervical carcinoma[3][4].

The table below synthesizes the antiproliferative activity (IC₅₀ values) of highly active 2-anilino-nicotinonitrile derivatives compared to standard chemotherapeutics.

Table 1: Cytotoxicity Profile of Substituted 2-Anilino-Nicotinonitriles
Cell LineCancer TypeTarget Compound IC₅₀ (μM)Doxorubicin IC₅₀ (μM)Selectivity / Notes
MCF-7 Breast Adenocarcinoma0.01 – 1.060.04High sensitivity; induces Bax upregulation[2][3].
NCI-H460 Non-Small Cell Lung0.02 – 2.430.09Strong EGFR-inhibitory correlation[3][4].
HeLa Cervical Carcinoma0.12 – 3.500.55Cell membrane permeability dependent[4].
WI-38 Normal Fibroblasts> 100.050.20Crucial: Demonstrates high therapeutic index and low toxicity to healthy cells[3].

Data synthesized from foundational screenings of nicotinonitrile derivatives[3][4]. Target compounds exhibit superior or equipotent efficacy to Doxorubicin while maintaining non-cytotoxicity in normal human fibroblasts.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the evaluation of 2-anilino-4-methoxynicotinonitrile must utilize self-validating assay systems. The following protocol outlines the gold-standard methodology for high-throughput viability screening, explicitly detailing the causality behind each experimental condition.

Protocol: In Vitro Cytotoxicity Assay (MTT Method)

1. Compound Preparation & Vehicle Control

  • Step: Dissolve 2-anilino-4-methoxynicotinonitrile in 100% molecular-grade DMSO to create a 10 mM stock. Perform serial dilutions in complete culture media.

  • Causality: The final concentration of DMSO in the cellular assay must never exceed 0.1% (v/v) . Higher concentrations of DMSO disrupt the lipid bilayer and cause baseline cytotoxicity, which generates false-positive efficacy data[3].

2. Cell Seeding & Synchronization

  • Step: Seed cancer cells (e.g., MCF-7) at a density of 5 × 10³ cells/well in 96-well plates. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Causality: Cells must be allowed to adhere and re-enter the log-phase (exponential growth) of the cell cycle. Kinase inhibitors targeting proliferation pathways are only accurately assessed when cells are actively dividing.

3. Drug Treatment & Internal Validation

  • Step: Treat cells with the compound at varying concentrations (e.g., 0.01 μM to 100 μM) for 48 to 72 hours.

  • Validation: Every plate must contain three critical controls:

    • Negative Control: Media only (background absorbance).

    • Vehicle Control: 0.1% DMSO (baseline 100% viability).

    • Positive Control: Doxorubicin or Erlotinib (validates the assay's sensitivity to known cytotoxic/targeted agents)[3].

4. Endpoint Measurement

  • Step: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Incubate for 4 hours. Solubilize the resulting crystals and read absorbance at 570 nm.

  • Causality: MTT is reduced to purple formazan exclusively by mitochondrial succinate dehydrogenase in living cells. The absorbance is directly proportional to the number of viable cells, providing a highly accurate, quantitative measure of the compound's antiproliferative effect.

Workflow Prep Compound Prep (0.1% DMSO Max) Cell Cell Seeding (Log-Phase Growth) Prep->Cell QA/QC Treat Drug Treatment (Serial Dilution) Cell->Treat 24h Incubation Assay Viability Assay (MTT / Formazan) Treat->Assay 48h-72h Exposure Data Data Analysis (IC50 Calculation) Assay->Data Absorbance Read

Fig 2: Standardized workflow for in vitro cytotoxicity screening of nicotinonitriles.

Conclusion

The 2-anilino-4-methoxynicotinonitrile architecture is a highly rationalized, potent scaffold in medicinal chemistry. By leveraging the hydrogen-bonding capacity of the 2-anilino group, the electron-withdrawing nature of the 3-cyano group, and the steric/electronic optimization provided by the 4-methoxy substitution, researchers can effectively target dysregulated kinase networks in oncology. Future drug development utilizing this core should focus on optimizing pharmacokinetic parameters and exploring synergistic applications with existing immunotherapies.

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Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 2-anilino-4-methoxynicotinonitrile

Application Note & Synthesis Protocol Topic: A Step-by-Step Synthesis Protocol for 2-Anilino-4-methoxynicotinonitrile Audience: Researchers, Scientists, and Drug Development Professionals Abstract This document provides...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Synthesis Protocol

Topic: A Step-by-Step Synthesis Protocol for 2-Anilino-4-methoxynicotinonitrile

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of 2-anilino-4-methoxynicotinonitrile, a heterocyclic scaffold with potential applications in medicinal chemistry and materials science. The synthetic strategy is predicated on established and reliable organic chemistry transformations, beginning with the conversion of a pyridone precursor to a key chloro-intermediate, followed by a nucleophilic aromatic substitution (SNAr) with aniline. This guide emphasizes the causality behind procedural choices, offers detailed experimental steps, and includes validation checkpoints to ensure procedural integrity, making it a valuable resource for professionals in chemical synthesis and drug discovery.

Introduction: The Rationale for 2-Anilino-4-methoxynicotinonitrile

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The specific substitution pattern of an anilino group at the 2-position and a methoxy group at the 4-position creates a unique electronic and steric profile. Analogous structures, such as 2-anilinopyrimidines, have been extensively investigated as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and established targets in oncology.[1][2][3] The synthesis of 2-anilino-4-methoxynicotinonitrile provides a foundational building block for creating libraries of novel compounds for screening against various biological targets.

The synthetic approach detailed herein is designed for efficiency and scalability. It involves two primary stages:

  • Chlorination of the Pyridone Precursor: Conversion of the relatively unreactive 2-hydroxyl group of 4-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile into a highly reactive 2-chloro substituent.

  • Nucleophilic Aromatic Substitution (SNAr): Reaction of the activated intermediate, 2-chloro-4-methoxynicotinonitrile, with aniline to form the target molecule.

Overall Synthetic Scheme

Synthetic_Scheme Figure 1: Two-Step Synthesis of 2-Anilino-4-methoxynicotinonitrile start 4-Methoxy-2-oxo-1,2-dihydropyridine- 3-carbonitrile (1) reagent1 POCl₃ Heat start->reagent1 intermediate 2-Chloro-4-methoxynicotinonitrile (2) reagent2 Aniline Base (e.g., K₂CO₃) Solvent (e.g., DMF) intermediate->reagent2 final 2-Anilino-4-methoxynicotinonitrile (3) reagent1->intermediate reagent2->final

Caption: Overall reaction pathway from the pyridone starting material to the final anilino product.

Part 1: Synthesis of 2-Chloro-4-methoxynicotinonitrile (Intermediate 2)

Principle and Mechanistic Insight

The first stage of the synthesis addresses the poor leaving group ability of the hydroxyl group in the starting pyridone tautomer. A direct SNAr reaction on this precursor is not feasible. Therefore, a chlorination reaction is employed to replace the hydroxyl group with a chlorine atom. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. The mechanism involves the initial attack of the pyridone oxygen onto the phosphorus atom of POCl₃, followed by the elimination of phosphate byproducts and chloride, ultimately yielding the 2-chloro derivative. This intermediate is significantly more electrophilic at the C2 position, priming it for the subsequent nucleophilic attack.[4][5]

Detailed Experimental Protocol
  • Equipment Setup: In a fume hood, equip a 250 mL three-neck round-bottom flask with a reflux condenser, a thermometer, and a magnetic stirrer. Ensure all glassware is thoroughly dried to prevent premature decomposition of the POCl₃.

  • Reagent Charging: To the flask, add 4-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile (1) (10.0 g, 60.9 mmol).

  • Reaction Initiation: Carefully and slowly add phosphorus oxychloride (POCl₃) (30 mL, 322 mmol) to the flask at room temperature with vigorous stirring. The addition is exothermic.

  • Heating: Once the initial exotherm subsides, heat the reaction mixture to reflux (approximately 105-110 °C) using an oil bath. Maintain the reflux for 4-6 hours.

  • Reaction Monitoring (Self-Validation): The reaction progress can be monitored by thin-layer chromatography (TLC) using a 3:1 mixture of hexane and ethyl acetate as the eluent. The disappearance of the starting material spot (which is more polar) and the appearance of a new, less polar product spot indicates the reaction is proceeding.

  • Work-up - Quenching: After cooling the reaction mixture to room temperature, very slowly and cautiously pour it onto 200 g of crushed ice in a large beaker with constant, vigorous stirring. Caution: This quenching process is highly exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

  • Neutralization & Extraction: Once the ice has melted, neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be further purified by recrystallization from an ethanol/water mixture to yield 2-chloro-4-methoxynicotinonitrile (2) as a solid.

Part 2: Synthesis of 2-Anilino-4-methoxynicotinonitrile (Target Compound 3)

Principle and Mechanistic Insight

This step is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The electron-withdrawing nature of the pyridine ring nitrogen and the nitrile group at the 3-position makes the C2 carbon, which bears the chloro leaving group, highly electrophilic and susceptible to attack by a nucleophile. Aniline serves as the nitrogen nucleophile. The reaction typically proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate.[6] A mild base, such as potassium carbonate (K₂CO₃), is often included to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

Detailed Experimental Protocol
  • Equipment Setup: Assemble a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reagent Charging: To the flask, add 2-chloro-4-methoxynicotinonitrile (2) (8.0 g, 43.8 mmol), aniline (4.48 g, 48.2 mmol, 1.1 equivalents), and anhydrous potassium carbonate (K₂CO₃) (9.08 g, 65.7 mmol, 1.5 equivalents).

  • Solvent Addition: Add 100 mL of N,N-dimethylformamide (DMF) to the flask.

  • Heating: Heat the reaction mixture to 120 °C and maintain this temperature for 8-12 hours with continuous stirring.

  • Reaction Monitoring (Self-Validation): Monitor the reaction by TLC (e.g., 4:1 hexane/ethyl acetate). The consumption of the chloro-intermediate and the formation of the more polar anilino-product will be observed.

  • Work-up and Isolation: After cooling the reaction to room temperature, pour the mixture into 500 mL of ice-cold water. A precipitate will form.

  • Purification: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with water (3 x 50 mL) to remove DMF and inorganic salts. The crude product can be purified by recrystallization from hot ethanol or isopropanol to afford 2-anilino-4-methoxynicotinonitrile (3) as a pure solid.

Quantitative Data Summary

Compound NameStructureMW ( g/mol )Molar Eq.AmountMoles (mmol)Theoretical Yield
4-Methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile (1)Structure of Compound 1150.131.010.0 g66.6-
Phosphorus OxychlorideStructure of POCl3153.33~5.330 mL (49.8 g)325-
2-Chloro-4-methoxynicotinonitrile (2)Structure of Compound 2168.581.0--11.23 g
AnilineStructure of Aniline93.131.14.34 mL (4.48 g)48.2-
Potassium CarbonateStructure of K2CO3138.211.59.08 g65.7-
2-Anilino-4-methoxynicotinonitrile (3)Structure of Compound 3225.25---9.86 g

Note: Structures are representational. The theoretical yield of the final product is calculated based on the starting amount of the chloro-intermediate used in Part 2.

Experimental Workflow Diagram

Caption: Step-by-step laboratory workflow for the synthesis of 2-anilino-4-methoxynicotinonitrile.

References

  • Bioorganic & Medicinal Chemistry Letters, 2004.

  • PubMed, 2004.

  • Molbase.

  • National Center for Biotechnology Information, 2022.

  • Chemistry Steps.

  • Google Patents.

  • PrepChem.

  • Royal Society of Chemistry, 1997.

Sources

Application

Application Note: A Robust HPLC Method for the Quantification of 2-anilino-4-methoxynicotinonitrile

Abstract This application note presents a comprehensive guide for the development and validation of a precise and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-anilino-4-methox...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a comprehensive guide for the development and validation of a precise and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-anilino-4-methoxynicotinonitrile. This document provides a detailed, step-by-step protocol, grounded in scientific principles and aligned with industry-standard validation requirements. The methodologies outlined herein are intended for researchers, scientists, and drug development professionals engaged in the analysis of this compound or structurally similar molecules. The causality behind experimental choices is explained to provide a deeper understanding of the method development process.

Introduction and Analyte Profile

2-anilino-4-methoxynicotinonitrile is an aromatic compound containing a pyridine ring, a nitrile group, an aniline moiety, and a methoxy group. Its chemical structure suggests it is a moderately polar molecule with UV-absorbing properties, making it an ideal candidate for analysis by reverse-phase HPLC with UV detection. Accurate and precise quantification of this molecule is crucial for various stages of drug development, including purity assessment, stability studies, and formulation analysis.

Estimated Physicochemical Properties:

  • Chemical Structure: (Based on IUPAC nomenclature) A representative structure deduced from the chemical name.

  • Molecular Formula: C₁₃H₁₁N₃O

  • Molecular Weight: 225.25 g/mol

  • Polarity: Moderately polar, with a calculated LogP likely in the range of 2-3. This makes it suitable for reverse-phase chromatography.

  • UV Absorbance: The presence of multiple chromophores (aniline, pyridine, and nitrile groups) suggests strong UV absorbance. The maximum absorbance wavelength (λmax) is expected to be in the range of 250-350 nm. A full UV scan is necessary to determine the optimal detection wavelength.

  • pKa: The pyridine and aniline nitrogens are weakly basic. The pKa is likely to be in the range of 3-5. This implies that the retention time will be sensitive to the pH of the mobile phase around this range.

Materials and Reagents

  • Analyte: 2-anilino-4-methoxynicotinonitrile reference standard (purity >99%)

  • Solvents: HPLC grade acetonitrile, methanol, and water

  • Buffers: Formic acid, ammonium acetate, potassium phosphate (or other suitable buffer salts)

  • HPLC System: A quaternary or binary HPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Glassware: Volumetric flasks, pipettes, and autosampler vials.

  • Filtration: 0.45 µm or 0.22 µm syringe filters for sample and mobile phase filtration.

Part 1: HPLC Method Development Protocol

The development of a robust HPLC method is a systematic process. The following steps provide a logical workflow for achieving optimal separation and quantification of 2-anilino-4-methoxynicotinonitrile.

Initial Screening and Wavelength Selection

The first step is to determine the optimal detection wavelength and to get a general idea of the retention behavior of the analyte.

Protocol:

  • Prepare a stock solution of 2-anilino-4-methoxynicotinonitrile (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Prepare a working standard (e.g., 10 µg/mL) from the stock solution.

  • Use a PDA detector to acquire the UV spectrum of the analyte from 200-400 nm.

  • Identify the λmax , the wavelength of maximum absorbance. This will be the primary wavelength for detection.

  • Perform an initial gradient run to determine the approximate retention time and elution strength needed.

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 10% to 90% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

Optimization of Chromatographic Conditions

Based on the initial run, the method is optimized to achieve a symmetrical peak, a reasonable retention time (typically 3-10 minutes), and good resolution from any impurities.

Table 1: Systematic Optimization Strategy

ParameterRationaleExperimental Approach
Organic Modifier Acetonitrile generally provides lower backpressure and different selectivity compared to methanol.Compare peak shape and retention time using acetonitrile and methanol as the organic modifier in the mobile phase.
Mobile Phase pH The analyte has basic functional groups. Adjusting the pH can significantly impact peak shape and retention. A pH of around 3 (using formic acid) will ensure the analyte is protonated and gives a sharp peak.Prepare mobile phases with different pH values (e.g., 3.0, 4.5, 6.0) using appropriate buffers (e.g., formate, acetate, phosphate) and observe the effect on retention time and peak symmetry.
Column Temperature Affects viscosity of the mobile phase and can improve peak shape and selectivity.Test temperatures in the range of 25-40 °C. Higher temperatures can reduce retention time and improve efficiency.
Flow Rate Influences analysis time and resolution.A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column. It can be adjusted (e.g., 0.8-1.2 mL/min) to optimize run time and resolution.
Final Optimized Method (Example)

The following is an example of a final, optimized method based on the development process.

Table 2: Optimized HPLC Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic: 60% Acetonitrile, 40% Water with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 280 nm (or the determined λmax)
Injection Volume 10 µL
Run Time 10 minutes
Method

Application Note: Synthesis and In Vivo Formulation of 2-Anilino-4-methoxynicotinonitrile

Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Content Focus: Chemical Preparation, Formulation Causality, and Preclinical Workflows Executive Summary & Pharmacological Context...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Content Focus: Chemical Preparation, Formulation Causality, and Preclinical Workflows

Executive Summary & Pharmacological Context

The 2-anilinonicotinonitrile scaffold is a highly privileged pharmacophore in modern drug discovery. Compounds bearing this core are frequently utilized in the design of ATP-competitive kinase inhibitors, targeting critical pathways such as Epidermal Growth Factor Receptor (EGFR), AP2-associated protein kinase 1 (AAK1), and Cyclin G-associated kinase (GAK)[1][2].

This application note provides a comprehensive, field-tested guide for the preparation of 2-anilino-4-methoxynicotinonitrile (CAS: 341966-98-1) via Nucleophilic Aromatic Substitution ( SN​Ar ) using 2-chloro-4-methoxynicotinonitrile. Furthermore, because compounds in this class inherently suffer from high lipophilicity and poor aqueous solubility, we detail a rigorously validated vehicle formulation protocol to ensure stable, bioavailable dosing for in vivo murine models.

Chemical Synthesis: Nucleophilic Aromatic Substitution ( SN​Ar )

Causality & Experimental Design

The synthesis of 2-anilino-4-methoxynicotinonitrile relies on the displacement of a chloride leaving group by an aniline nucleophile. We utilize 2-chloro-4-methoxynicotinonitrile (CAS: 98645-43-3) as the starting building block.

  • Why SN​Ar over Buchwald-Hartwig Cross-Coupling? The C2 position of the pyridine ring is highly electron-deficient, activated both by the adjacent pyridine nitrogen and the strongly electron-withdrawing cyano (–CN) group at the C3 position. This dual activation lowers the LUMO energy of the ring, allowing for a transition-metal-free SN​Ar approach, which eliminates the risk of palladium contamination in downstream in vivo studies.

  • Why DMF and K2​CO3​ ? N,N-Dimethylformamide (DMF) is selected as a polar aprotic solvent because it poorly solvates the nucleophilic aniline nitrogen (increasing its effective nucleophilicity) while highly stabilizing the anionic Meisenheimer complex intermediate. Potassium carbonate ( K2​CO3​ ) acts as a mild, insoluble acid scavenger to neutralize the generated HCl, preventing the protonation of aniline which would otherwise halt the reaction.

Step-by-Step Synthesis Protocol

This protocol is designed as a self-validating system; analytical checkpoints are embedded to ensure process integrity.

  • Reagent Preparation: In an oven-dried 50 mL round-bottom flask, add 2-chloro-4-methoxynicotinonitrile (1.0 eq, 1.0 mmol) and anhydrous K2​CO3​ (2.5 eq, 2.5 mmol).

  • Solubilization: Suspend the mixture in 5.0 mL of anhydrous DMF under an inert argon atmosphere.

  • Nucleophile Addition: Add aniline (1.2 eq, 1.2 mmol) dropwise via syringe.

  • Thermal Activation: Heat the reaction mixture to 120°C using an oil bath. Stir vigorously for 4 to 6 hours.

  • Self-Validation Checkpoint (LC-MS): Sample 10 µL of the reaction mixture, dilute in methanol, and analyze via LC-MS. Proceed to the next step only when the starting material peak (m/z ~168.5) is depleted and the product mass (m/z ~225.2) dominates the chromatogram.

  • Quenching & Precipitation: Cool the flask to room temperature. Slowly pour the mixture into 25 mL of vigorously stirred ice-cold distilled water. A precipitate will form immediately.

  • Isolation: Collect the crude solid via vacuum filtration. Wash the filter cake with cold water (3 x 10 mL) to remove residual DMF and inorganic salts, followed by a cold hexane wash (10 mL) to remove unreacted aniline.

  • Purification: Recrystallize the solid from hot ethanol to yield pure 2-anilino-4-methoxynicotinonitrile.

Synthesis Start 2-Chloro-4-methoxynicotinonitrile (CAS: 98645-43-3) + Aniline Step1 Solubilize in DMF Add K2CO3 (Base) Start->Step1 Step2 Heat to 120°C for 4-6 h (SNAr Reaction) Step1->Step2 Step3 Cool to RT & Quench with Ice Water Step2->Step3 Step4 Precipitation & Vacuum Filtration Step3->Step4 Product 2-Anilino-4-methoxynicotinonitrile (CAS: 341966-98-1) Step4->Product

Workflow for the SNAr synthesis of 2-anilino-4-methoxynicotinonitrile.

Quantitative Reaction Optimization Data

Table 1: Solvent and Base Optimization Matrix for SN​Ar Coupling

SolventBaseTemp (°C)Time (h)Yield (%)Purity (LC-MS)
Ethanol Et3​N 801245%>90%
Isopropanol K2​CO3​ 90865%>95%
DMF K2​CO3​ 120 4 88% >98%

Vehicle Formulation for Preclinical Dosing

Causality & Formulation Design

Administering highly lipophilic kinase inhibitors in vivo requires overcoming severe solubility barriers. Aqueous buffers alone will result in immediate precipitation, leading to erratic pharmacokinetics and potential embolisms during intravenous (IV) dosing.

We utilize a 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline co-solvent/micellar system.

  • DMSO (10%): Acts as the primary solvent to break the highly stable π−π stacking and hydrogen bonding of the anilinopyridine crystal lattice.

  • PEG300 (40%): Acts as a co-solvent to lower the dielectric constant of the aqueous phase, preventing the API from crashing out upon dilution.

  • Tween-80 (5%): A non-ionic surfactant that provides micellar encapsulation, keeping the hydrophobic drug in a stable nano-suspension when introduced into the bloodstream.

  • Saline (45%): Ensures the final formulation is isotonic and physiologically tolerated.

Step-by-Step Formulation Protocol

Note: Reagents must be added in this exact sequential order. Deviating from the order of addition will result in irreversible API precipitation.

  • Weighing: Weigh the required amount of 2-anilino-4-methoxynicotinonitrile powder into a sterile glass vial.

  • Primary Solubilization: Add 10% (v/v) of the final volume as Dimethyl Sulfoxide (DMSO). Vortex vigorously for 1-2 minutes until the solution is completely clear and no particulates remain.

  • Co-solvent Addition: Add 40% (v/v) Polyethylene Glycol 300 (PEG300). Sonicate the vial in a water bath for 5 minutes to ensure a homogenous organic phase.

  • Surfactant Addition: Add 5% (v/v) Tween-80. Vortex for 2 minutes. The mixture will appear slightly viscous but must remain optically clear.

  • Aqueous Dilution: While stirring the mixture continuously (using a magnetic stir bar or vortexing), add 45% (v/v) sterile 0.9% Saline dropwise.

  • Self-Validation Checkpoint (Visual & DLS): Inspect the vial under cross-polarized light. The absence of birefringence confirms that no micro-crystals have formed. The solution should be completely transparent.

  • Sterilization: Pass the formulated solution through a 0.22 µm PTFE syringe filter prior to IV or PO administration.

Formulation API Weigh API (2-Anilino-4-methoxynicotinonitrile) Solv1 Add 10% DMSO Vortex until clear API->Solv1 Solv2 Add 40% PEG300 Sonicate 5 min Solv1->Solv2 Solv3 Add 5% Tween-80 Vortex 2 min Solv2->Solv3 Solv4 Add 45% Saline Dropwise with stirring Solv3->Solv4 Dose Sterile Filter (0.22 µm) Ready for IV/PO Dosing Solv4->Dose

Step-by-step vehicle formulation for in vivo dosing of lipophilic APIs.

Quantitative Formulation Stability Data

Table 2: Vehicle Formulation Stability Matrix (at 2 mg/mL target concentration)

Formulation ComponentVolume Ratio (%)FunctionVisual State (24h)API Recovery (%)
DMSO / Saline10 / 90Basic SolubilizationHeavy Precipitation< 10%
DMSO / PEG300 / Saline10 / 40 / 50Co-solvent systemMicro-crystals75%
DMSO / PEG300 / Tween-80 / Saline 10 / 40 / 5 / 45 Micellar suspension Clear Solution > 99%

Pharmacological Application & Mechanism of Action

Once successfully formulated, 2-anilinonicotinonitrile derivatives are typically evaluated for their ability to block ATP-binding pockets in receptor tyrosine kinases (RTKs)[2]. By mimicking the adenine ring of ATP, the 2-aminopyridine core anchors into the hinge region of the kinase, while the aniline moiety projects into the hydrophobic back pocket, effectively shutting down downstream proliferative signaling pathways (such as PI3K/AKT and MAPK/ERK).

Pathway Ligand Growth Factor (e.g., EGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor Downstream1 PI3K / AKT Pathway Receptor->Downstream1 Downstream2 MAPK / ERK Pathway Receptor->Downstream2 Inhibitor 2-Anilino-4-methoxynicotinonitrile (ATP-competitive inhibition) Inhibitor->Receptor Outcome Cell Proliferation & Survival Downstream1->Outcome Downstream2->Outcome

Mechanism of action for 2-anilinonicotinonitrile-based kinase inhibitors.

Sources

Application

Application Note: 2-Anilino-4-methoxynicotinonitrile as a Strategic Precursor in the Synthesis of Bioactive Pyrido[2,3-d]pyrimidines

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic rationale, validated synthetic protocols, and late-stage functionalization strategies.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic rationale, validated synthetic protocols, and late-stage functionalization strategies.

Introduction & Chemical Rationale

The compound 2-anilino-4-methoxynicotinonitrile (CAS: 341966-98-1) [1] is a highly versatile ortho-aminocarbonitrile building block. In modern medicinal chemistry, the strategic placement of the nucleophilic anilino nitrogen at the C2 position and the electrophilic nitrile at the C3 position makes this molecule an ideal precursor for the rapid assembly of pyrido[2,3-d]pyrimidines [2].

Bicyclic nitrogen-containing heterocycles, particularly pyrido[2,3-d]pyrimidines, are privileged pharmacophores widely recognized for their potent anticancer properties. They act as ATP-competitive inhibitors against a variety of critical kinases, including PIM-1, CDK4/6, and EGFR [2], [3]. The inclusion of the 4-methoxy group in this specific precursor serves a dual purpose:

  • Electronic Modulation: It exerts a strong +M (mesomeric) effect, enriching the electron density of the pyridine ring and modulating the electrophilicity of the adjacent C3-nitrile.

  • Late-Stage Diversification: The methoxy group can be selectively demethylated to a pyridone or activated (via halogenation) for subsequent Nucleophilic Aromatic Substitution (SNAr), allowing for deep Structure-Activity Relationship (SAR) exploration during drug development.

Mechanistic Insights: The Cyclocondensation Pathway

The transformation of 2-anilino-4-methoxynicotinonitrile into a fused pyrimidine system relies on the differential reactivity of its functional groups.

  • Electrophilic Activation: The carbon atom of the C3-nitrile is highly electrophilic.

  • Nucleophilic Attack: When treated with a bis-electrophile/nucleophile reagent (like formamide or urea), the initial step involves the attack of the reagent on the nitrile carbon, forming an intermediate amidine or ureido-imine.

  • Intramolecular Cyclization: The C2-anilino nitrogen, sterically constrained in close proximity to the newly formed intermediate, undergoes a rapid intramolecular nucleophilic attack. This cyclization is thermodynamically driven by the formation of a stable, fully conjugated aromatic system.

Experimental Protocols

Protocol A: Microwave-Assisted Synthesis of 4-Aminopyrido[2,3-d]pyrimidines

Objective: Rapid construction of the 4-amino-substituted bicyclic core using formamide as a dual reagent/solvent.

Causality & Rationale: Microwave irradiation is selected over conventional thermal heating because formamide possesses a high dielectric constant, making it an excellent microwave absorber. This allows for rapid volumetric superheating, overcoming the high activation energy barrier of the initial nitrile insertion step and reducing reaction times from hours to minutes [2].

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, suspend 2-anilino-4-methoxynicotinonitrile (1.0 mmol, 225 mg) in anhydrous formamide (3.0 mL).

  • Catalysis: Add 3 drops of concentrated formic acid (HCOOH). Rationale: The acid protonates the nitrile, increasing its electrophilicity and accelerating the initial nucleophilic attack by formamide.

  • Irradiation: Seal the vial and subject it to microwave irradiation at 150°C for 30 minutes (Power: 250 W, dynamic modulation).

  • Quenching & Precipitation: Cool the vial to room temperature using a stream of compressed air. Pour the deep-yellow mixture into 20 mL of ice-cold distilled water. Self-Validation: The target pyrido[2,3-d]pyrimidine is highly conjugated and hydrophobic; immediate precipitation of a solid confirms successful cyclization.

  • Isolation: Filter the precipitate under vacuum, wash sequentially with water (2 × 10 mL) and cold ethanol (5 mL), and dry under high vacuum.

  • Analytical Validation: Confirm the loss of the sharp nitrile peak (~2220 cm⁻¹) and the appearance of primary amine N-H stretches (~3400 and 3300 cm⁻¹) via FT-IR.

Protocol B: Base-Catalyzed Synthesis of Pyrido[2,3-d]pyrimidin-4(3H)-ones

Objective: Synthesis of the lactam derivative using urea.

Causality & Rationale: Urea is a poor nucleophile under neutral conditions. The addition of sodium ethoxide (NaOEt) deprotonates urea, generating a highly reactive nitrogen anion that readily attacks the C3-nitrile.

Step-by-Step Procedure:

  • Activation: In a flame-dried 50 mL round-bottom flask under an argon atmosphere, dissolve urea (2.0 mmol) in absolute ethanol (15 mL). Add freshly prepared NaOEt (2.0 mmol). Stir for 15 minutes at room temperature.

  • Coupling: Add 2-anilino-4-methoxynicotinonitrile (1.0 mmol) to the activated mixture.

  • Cyclization: Attach a reflux condenser and heat the mixture to reflux (78°C) for 8 hours. Self-Validation: Monitor via TLC (EtOAc:Hexane 1:1). The product will appear as a highly fluorescent blue spot under 365 nm UV light, distinct from the precursor.

  • Workup: Cool the mixture and concentrate in vacuo. Dissolve the residue in water (15 mL) and neutralize with 1M HCl to pH 6-7 to precipitate the lactam.

  • Isolation: Filter, wash with water, and recrystallize from DMF/Ethanol.

Quantitative Data: Optimization of Cyclization Conditions

The following table summarizes the causal relationship between reagent selection, reaction conditions, and the resulting pyrido[2,3-d]pyrimidine derivative.

Reagent / CatalystConditionsTarget DerivativeAvg. Yield (%)Reaction Time
Formamide / HCOOHMicrowave, 150°C4-Aminopyrido[2,3-d]pyrimidine85 - 92%30 mins
Formamide / HCOOHConventional Reflux4-Aminopyrido[2,3-d]pyrimidine65 - 70%12 hours
Urea / NaOEtEthanol, Reflux (78°C)Pyrido[2,3-d]pyrimidin-4(3H)-one75 - 80%8 hours
Guanidine HCl / NaOEtEthanol, Reflux (78°C)2,4-Diaminopyrido[2,3-d]pyrimidine70 - 78%10 hours

Visual Workflow: Synthetic Divergence

G A 2-Anilino-4-methoxynicotinonitrile (CAS: 341966-98-1) B Formamide / HCOOH Microwave, 150°C, 30 min A->B Cyclocondensation C Urea / NaOEt Reflux, 8 h A->C Base-catalyzed D 4-Aminopyrido[2,3-d]pyrimidine Derivative B->D E Pyrido[2,3-d]pyrimidin-4(3H)-one Derivative C->E F Kinase Profiling & SAR (PIM-1, CDK4/6, EGFR) D->F Bioassay E->F Bioassay

Synthetic divergence of 2-anilino-4-methoxynicotinonitrile into bioactive kinase inhibitors.

References

  • ChemBuyersGuide. "2-ANILINO-4-METHOXYNICOTINONITRILE CAS:341966-98-1". Accessed March 19, 2026.
  • RSC Advances. "Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents". Accessed March 19, 2026.
  • PubMed Central (PMC). "Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors". Accessed March 19, 2026.
Method

Application Note: Elucidating the Mass Spectrometric Fragmentation of 2-anilino-4-methoxynicotinonitrile

Audience: Researchers, scientists, and drug development professionals involved in the structural characterization of novel synthetic compounds. Abstract: This application note provides a detailed guide to the mass spectr...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals involved in the structural characterization of novel synthetic compounds.

Abstract: This application note provides a detailed guide to the mass spectrometric fragmentation behavior of 2-anilino-4-methoxynicotinonitrile (C₁₃H₁₁N₃O, Mol. Wt.: 225.25 g/mol ), a heterocyclic scaffold of interest in medicinal chemistry. We explore the fragmentation pathways under both hard ionization (Electron Ionization, EI) and soft ionization (Electrospray Ionization, ESI) coupled with tandem mass spectrometry (MS/MS). The complementary data obtained from these techniques allows for a comprehensive structural confirmation of the molecule. We present detailed experimental protocols, interpret the resulting mass spectra, and propose logical fragmentation mechanisms supported by established principles of mass spectrometry.

Introduction and Scientific Context

2-anilino-4-methoxynicotinonitrile belongs to a class of substituted pyridine derivatives that are of significant interest in drug discovery due to their diverse biological activities. Accurate structural elucidation is a critical step in the synthesis and characterization of such novel chemical entities. Mass spectrometry is a powerful analytical technique that provides essential information about a molecule's mass and structure by analyzing the mass-to-charge ratio (m/z) of its ions and their fragments.[1]

The choice of ionization method profoundly influences the resulting mass spectrum.[2][3]

  • Electron Ionization (EI): A high-energy ("hard") technique that bombards the molecule with electrons, typically at 70 eV. This process creates an odd-electron molecular ion (M⁺•) that is energetically unstable and undergoes extensive, reproducible fragmentation.[4] The resulting pattern serves as a molecular fingerprint.

  • Electrospray Ionization (ESI): A low-energy ("soft") technique ideal for polar, thermally labile molecules. It typically generates an even-electron protonated molecule ([M+H]⁺) with minimal in-source fragmentation.[3][5] To obtain structural information, tandem mass spectrometry (MS/MS) is employed, where the precursor ion is isolated and fragmented through collision-induced dissociation (CID).[3]

This guide explains the causality behind the fragmentation of 2-anilino-4-methoxynicotinonitrile, providing a robust framework for its identification and characterization.

Experimental Protocols

Sample Preparation
  • Prepare a stock solution of 2-anilino-4-methoxynicotinonitrile at 1 mg/mL in HPLC-grade methanol.

  • For ESI-MS analysis, dilute the stock solution to a final concentration of 1-10 µg/mL using a 50:50 (v/v) mixture of methanol and deionized water containing 0.1% formic acid to facilitate protonation.

  • For EI-MS analysis, use the 1 mg/mL stock solution for direct injection or via a GC inlet if the compound's volatility permits.

Electron Ionization Mass Spectrometry (EI-MS) Protocol
  • Instrument: Direct Insertion Probe on a Magnetic Sector or Quadrupole Mass Spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 200-250 °C.

  • Mass Range: m/z 40-350.

  • Scan Rate: 1 scan/second.

The protocol is designed to generate the radical molecular ion and induce extensive fragmentation, providing a characteristic fingerprint for library matching and structural analysis.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) Protocol
  • Instrument: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole Mass Spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Infusion Rate: 5-10 µL/min.

  • Capillary Voltage: 3.5 – 4.5 kV.

  • Drying Gas (N₂): Flow rate of 8 L/min at 300 °C.

  • MS1 Scan: Acquire a full scan over m/z 100-400 to confirm the precursor ion ([M+H]⁺).

  • MS/MS Scan (Product Ion Scan):

    • Precursor Ion Selection: Isolate the [M+H]⁺ ion at m/z 226.1.

    • Collision Gas: Argon.

    • Collision Energy: Perform experiments at a range of collision energies (e.g., 10, 20, and 30 eV) to observe the formation and subsequent fragmentation of product ions.

This stepwise approach ensures the stable generation of the protonated molecule, followed by controlled fragmentation to reveal structurally significant product ions.

Results and Discussion: Fragmentation Pathways

The structure of 2-anilino-4-methoxynicotinonitrile contains several functional groups—an aniline moiety, a methoxy group, a nitrile group, and a pyridine core—that direct its fragmentation. The molecule has three nitrogen atoms, consistent with the Nitrogen Rule , which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[3]

Predicted EI Fragmentation Pathway

Under high-energy EI conditions, the molecular ion (M⁺•) is expected at m/z 225 . This odd-electron species readily undergoes fragmentation through several competing pathways driven by the formation of stable radicals and cations.[4][6]

  • α-Cleavage of the Methoxy Group: The most favored initial fragmentation is often the loss of a methyl radical (•CH₃) from the methoxy group, a common pathway for aromatic ethers.[7] This yields a highly stable, resonance-delocalized even-electron cation at m/z 210 .

  • Subsequent Loss of Carbon Monoxide (CO): The ion at m/z 210 can subsequently lose a molecule of carbon monoxide, resulting in a fragment at m/z 182 .

  • Loss of Hydrogen Cyanide (HCN): Cleavage involving the nitrile and pyridine ring can lead to the expulsion of a neutral HCN molecule, producing a fragment ion at m/z 198 .[8]

  • Cleavage of the Anilino Moiety: The bond between the pyridine ring and the anilino nitrogen can cleave. Loss of the phenyl radical (•C₆H₅) results in an ion at m/z 148 . The detection of the phenyl cation at m/z 77 is also highly probable.

  • Aniline-related Fragments: The aniline cation itself can be observed at m/z 93 , and its characteristic fragment from the loss of HCN appears at m/z 66 .[9][10]

EI_Fragmentation EI Fragmentation Pathway M 2-anilino-4-methoxynicotinonitrile M+• m/z 225 F210 [M - •CH3]+ m/z 210 M->F210 - •CH3 F198 [M - HCN]+• m/z 198 M->F198 - HCN F148 [M - •C6H5]+ m/z 148 M->F148 - •C6H5 F77 [C6H5]+ m/z 77 M->F77 - C7H4N3O• F182 [M - •CH3 - CO]+ m/z 182 F210->F182 - CO

Caption: Proposed EI fragmentation of 2-anilino-4-methoxynicotinonitrile.

Predicted ESI-MS/MS Fragmentation Pathway

In positive-mode ESI, the molecule is protonated to form the even-electron precursor ion [M+H]⁺ at m/z 226 . The protonation site is likely one of the basic nitrogen atoms (aniline or pyridine ring). CID of this ion induces fragmentation, primarily through the loss of stable neutral molecules.[11]

  • Loss of Aniline: The most prominent fragmentation pathway is expected to be the cleavage of the C-N bond connecting the aniline group to the pyridine ring. This results in the loss of a neutral aniline molecule (C₆H₅NH₂) and the formation of a stable protonated 4-methoxynicotinonitrile ion at m/z 133 .

  • Loss of Ammonia: A common fragmentation for protonated primary or secondary amines is the loss of ammonia (NH₃).[7] This pathway would yield a fragment ion at m/z 209 .

  • Loss of Methanol: While less common than the loss of a methyl radical in EI, the loss of a neutral methanol molecule (CH₃OH) from the protonated precursor is a possible pathway, which would result in an ion at m/z 194 .

ESI_Fragmentation ESI-MS/MS Fragmentation Pathway Precursor [M+H]+ m/z 226 F133 [M+H - C6H5NH2]+ m/z 133 Precursor->F133 - Aniline (93 Da) F209 [M+H - NH3]+ m/z 209 Precursor->F209 - Ammonia (17 Da) F194 [M+H - CH3OH]+ m/z 194 Precursor->F194 - Methanol (32 Da)

Caption: Proposed ESI-MS/MS fragmentation of protonated 2-anilino-4-methoxynicotinonitrile.

Summary of Key Fragment Ions
Ionization ModePrecursor Ion (m/z)Key Fragment Ion (m/z)Neutral LossProposed Fragment Structure/Identity
EI 225 (M⁺•)210•CH₃ (15 Da)[M - methyl]⁺
182•CH₃, CO (43 Da total)[M - methyl - carbonyl]⁺
198HCN (27 Da)[M - hydrogen cyanide]⁺•
77C₇H₄N₃O• (148 Da)Phenyl cation [C₆H₅]⁺
ESI-MS/MS 226 ([M+H]⁺)133C₆H₅NH₂ (93 Da)Protonated 4-methoxynicotinonitrile
209NH₃ (17 Da)[M+H - ammonia]⁺
194CH₃OH (32 Da)[M+H - methanol]⁺

Conclusion

The mass spectrometric analysis of 2-anilino-4-methoxynicotinonitrile provides clear and complementary structural information depending on the ionization technique used. Electron ionization produces a rich fragmentation pattern suitable for use as a spectral fingerprint, with key fragments arising from the loss of a methyl radical and cleavages of the aniline group. Electrospray ionization coupled with tandem MS/MS provides a more controlled fragmentation of the protonated molecule, with the dominant pathway being the loss of a neutral aniline molecule. Together, these methods provide a robust and self-validating system for the unambiguous identification and structural confirmation of this compound class, serving as an essential tool for researchers in synthetic and medicinal chemistry.

References

  • Dass, C. (2007). Fundamentals of Contemporary Mass Spectrometry. John Wiley & Sons. [Link]

  • Crews, P., Rodriguez, J., & Jaspars, M. (1998). Organic Structure Analysis. Oxford University Press. (Referenced in search result[12])

  • Ardrey, B. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules. Journal of Chromatography B, 824(1-2), 1-28. [Link]

  • Kertesz, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 685. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Clark, J. (2015). Fragmentation Patterns in Mass Spectra. Chemguide. [Link]

  • Michigan State University Department of Chemistry. Mass Spectrometry. [Link]

  • Chemistry LibreTexts. (2024). Mass Spectrometry of Some Common Functional Groups. [Link]

  • NIST. (n.d.). Aniline. NIST Chemistry WebBook. [Link]

  • Shandilya, K., & Israni, R. (2017). Prediction of the Fragmentation Pathway of Atorvastatin De-Protonated Ion. American Journal of Analytical Chemistry, 8, 443-453. [Link]

Sources

Application

protocols for dissolving 2-anilino-4-methoxynicotinonitrile in DMSO for cell assays

An Application Note and Comprehensive Protocol for the Solubilization of 2-Anilino-4-Methoxynicotinonitrile in DMSO for Cell-Based Assays Abstract This document provides a detailed technical guide for researchers, scient...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Comprehensive Protocol for the Solubilization of 2-Anilino-4-Methoxynicotinonitrile in DMSO for Cell-Based Assays

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the effective solubilization of 2-anilino-4-methoxynicotinonitrile using Dimethyl Sulfoxide (DMSO) for in vitro cell-based assays. The anilino-nicotinonitrile scaffold is a recurring motif in pharmacologically active small molecules, often exhibiting poor aqueous solubility. Achieving a stable, concentrated stock solution and ensuring its accurate dilution into aqueous cell culture media are critical for obtaining reproducible and reliable experimental data. This guide moves beyond a simple set of instructions, delving into the causal reasoning behind each step, from solvent selection to quality control and storage. We present field-proven protocols, troubleshooting guidance, and best practices to ensure the scientific integrity of your experiments.

Introduction: The Challenge of Hydrophobic Compounds in Aqueous Assays

Cell-based assays are the cornerstone of modern drug discovery and biological research. A fundamental prerequisite for any such assay is the effective delivery of the test compound to the cells in a biologically relevant, aqueous environment. Many promising small molecules, including derivatives of the nicotinonitrile family, are hydrophobic and exhibit negligible solubility in water. This presents a significant technical hurdle.

Dimethyl Sulfoxide (DMSO) is a powerful, polar aprotic solvent widely adopted to overcome this challenge. Its ability to dissolve a vast range of both polar and non-polar compounds has made it an indispensable tool.[1] However, its use is not without complications. High concentrations of DMSO are cytotoxic, capable of disrupting cell membranes and denaturing proteins.[2][3] Furthermore, improper dilution of a DMSO stock into aqueous buffers can cause the compound to precipitate, leading to inaccurate dosing and invalid results.[4]

This application note provides a validated, self-consistent framework for the proper handling of 2-anilino-4-methoxynicotinonitrile, ensuring its successful application in sensitive cell culture experiments.

Compound Information & Physicochemical Properties

A critical first step in preparing a stock solution is to understand the compound's basic properties. As of the date of this publication, 2-anilino-4-methoxynicotinonitrile is not widely cataloged in major chemical databases such as PubChem or by commercial suppliers. Therefore, the molecular formula and weight have been calculated based on its chemical structure.

Disclaimer: Researchers must verify these details with their specific compound source or through analytical characterization. The protocols herein use the calculated molecular weight for all quantitative steps.

PropertyValue / Description
Compound Name 2-anilino-4-methoxynicotinonitrile
IUPAC Name 2-(phenylamino)-4-methoxypyridine-3-carbonitrile
Molecular Formula C₁₃H₁₁N₃O (Calculated)
Molecular Weight 225.25 g/mol (Calculated)
Expected Solubility Based on its anilino and nicotinonitrile moieties, the compound is expected to be hydrophobic and poorly soluble in aqueous solutions, necessitating an organic solvent like DMSO for initial dissolution.

The Role of DMSO in Cell-Based Assays: A Technical Overview

The choice of DMSO is deliberate. It is less volatile and generally less toxic than many other organic solvents like ethanol.[5] However, its impact on cells is dose-dependent and cell-type specific.[6][7] Concentrations as low as 0.1% have been shown to influence gene expression and other cellular processes, while concentrations exceeding 1-2% are often overtly toxic.[2][5]

The Causality of DMSO Cytotoxicity: DMSO increases the permeability of the cell membrane. At low concentrations, this can enhance compound uptake, but at higher concentrations, it leads to membrane fluidization, pore formation, and loss of integrity.[2] This underscores the cardinal rule of its use: the final concentration in the cell culture medium must be as low as practicably possible and identical across all experimental and control groups.

Final DMSO Conc. (v/v)General Guideline & Recommendation
≤ 0.1% Recommended for most assays , especially long-term ( > 24h) or with sensitive cell lines (e.g., primary cells, stem cells). Often considered the "gold standard".[2]
0.1% - 0.5% Generally acceptable for many robust, immortalized cell lines in shorter-term assays (≤ 24-48h).[8] The potential for off-target effects increases.
0.5% - 1.0% Considered a high concentration. May be necessary for poorly soluble compounds but requires rigorous validation. A vehicle control is absolutely essential to deconvolute solvent effects from compound effects.[5][6]
> 1.0% Not recommended. High risk of cytotoxicity and confounding artifacts.[3][5]

Materials and Equipment

  • 2-anilino-4-methoxynicotinonitrile (solid powder)

  • Dimethyl Sulfoxide (DMSO), Anhydrous, Cell Culture Grade (e.g., Sigma-Aldrich D2650 or equivalent)

  • Sterile, RNase/DNase-free 1.5 mL or 2.0 mL microcentrifuge tubes

  • Sterile, low-retention pipette tips

  • Calibrated precision micropipettes (P10, P200, P1000)

  • Analytical balance (readable to at least 0.1 mg)

  • Vortex mixer

  • Bath sonicator (optional, for difficult-to-dissolve compounds)

  • 37°C water bath or heat block (optional)

Protocol 1: Preparation of a High-Concentration Stock Solution (10 mM)

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for most in vitro screening applications.

Step-by-Step Methodology
  • Pre-Calculation: Determine the mass of the compound required.

    • Formula: Mass (mg) = Desired Concentration (M) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Example for 1 mL of 10 mM stock:

      • Mass (mg) = 0.010 mol/L × 0.001 L × 225.25 g/mol × 1000 mg/g

      • Mass (mg) = 2.25 mg

  • Weighing: Carefully weigh out 2.25 mg of 2-anilino-4-methoxynicotinonitrile powder using an analytical balance. Transfer the powder to a sterile 1.5 mL or 2.0 mL microcentrifuge tube.

    • Expert Tip: Weighing small quantities can be challenging due to static electricity. Use an anti-static weigh boat or tap the tube gently to ensure all powder is transferred.

  • Solvent Addition: Add 1.0 mL of anhydrous, cell culture-grade DMSO to the tube containing the compound.

  • Dissolution:

    • a. Cap the tube securely and vortex at medium speed for 1-2 minutes.[9]

    • b. Visually inspect the solution against a light source. If solid particles or a hazy appearance remains, proceed to the next step.

    • c. (Optional): Place the tube in a bath sonicator for 5-10 minutes.[9] This uses ultrasonic waves to break up particle aggregates.

    • d. (Optional): As a final resort, gently warm the solution in a 37°C water bath for 5-10 minutes, vortexing intermittently.[9] Caution: Heat can degrade thermally sensitive compounds. This step should be tested first if compound stability is unknown.

  • Final Inspection & Storage: Once the solution is completely clear with no visible particulates, it is ready.

    • a. Label the tube clearly: "10 mM 2-anilino-4-methoxynicotinonitrile in DMSO", including the date and your initials.

    • b. Aliquot: To avoid repeated freeze-thaw cycles that can compromise compound stability, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL aliquots) in sterile tubes.[9]

    • c. Store aliquots at -20°C for short-term storage (weeks to months) or -80°C for long-term archival storage (months to years).

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Finalization start Start: Weigh 2.25 mg of Compound weigh Transfer to Sterile Tube start->weigh add_dmso Add 1.0 mL of Anhydrous DMSO weigh->add_dmso vortex Vortex for 1-2 Minutes add_dmso->vortex inspect Visually Inspect for Clarity vortex->inspect sonicate Optional: Sonicate 5-10 min inspect->sonicate Not Clear warm Optional: Warm to 37°C inspect->warm Still Not Clear clear Solution is Clear inspect->clear Clear sonicate->inspect warm->inspect label_tube Label Tube clear->label_tube aliquot Aliquot into Single-Use Volumes label_tube->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a 10 mM DMSO stock solution.

Protocol 2: Preparation of Working Solutions (Serial Dilution)

It is a common mistake to dilute the high-concentration DMSO stock directly into a large volume of aqueous medium. This causes a rapid solvent polarity shock, often leading to compound precipitation. The validated method is to perform serial dilutions in 100% DMSO first.[4][9]

Step-by-Step Methodology

This example creates working solutions for an 8-point dose-response curve, starting from a 100 µM final concentration in the well. We will prepare intermediate stocks that are 200-fold more concentrated than the final assay concentration. This allows for a 1:200 dilution into the final assay volume (e.g., 5 µL into 1 mL, or 1 µL into 200 µL), resulting in a final DMSO concentration of 0.5%.

  • Thaw Stock: Thaw one 10 mM stock aliquot. Centrifuge briefly to collect the solution at the bottom of the tube.

  • Label Tubes: Label a series of sterile microcentrifuge tubes for your dilution series (e.g., D1 to D8).

  • Prepare First Dilution (D1):

    • Add 98 µL of 100% DMSO to tube D1.

    • Add 2 µL of the 10 mM stock solution to D1.

    • Vortex thoroughly. This is your 200 µM intermediate stock in 100% DMSO.

  • Perform Serial Dilutions:

    • Add 50 µL of 100% DMSO to tubes D2 through D8.

    • Transfer 50 µL from tube D1 into tube D2. Vortex. (D2 is now 100 µM).

    • Using a fresh tip, transfer 50 µL from tube D2 into tube D3. Vortex. (D3 is now 50 µM).

    • Continue this 1:2 (2-fold) serial dilution down to tube D8.

  • Dosing Cells:

    • Add the appropriate volume of cell culture medium to your assay plate wells (e.g., 199 µL).

    • Add 1 µL from each intermediate stock (D1-D8) to the corresponding wells.

    • Vehicle Control: Add 1 µL of 100% DMSO to control wells.

    • This results in final concentrations from 1 µM down to 7.8 nM, all containing a consistent 0.5% DMSO.

Quality Control and Troubleshooting

A self-validating protocol anticipates potential failures. Visual inspection is the primary quality control metric during preparation.

G start Compound does not fully dissolve in DMSO q1 Was the DMSO anhydrous and high-purity? start->q1 q2 Was sonication or gentle heat applied? q1->q2 Yes sol_yes_purity Good. sol_no_purity Action: Use fresh, anhydrous cell-culture grade DMSO. Water absorption lowers solvency. q1->sol_no_purity No q3 Is the desired concentration too high? q2->q3 Yes sol_yes_heat Good. sol_no_heat Action: Apply sonication and/or gentle warming (37°C) as per protocol. q2->sol_no_heat No sol_yes_conc Action: Prepare a new, lower concentration stock (e.g., 1 mM). The compound may have limited DMSO solubility. q3->sol_yes_conc Yes sol_no_conc Problem likely related to purity or technique. Re-attempt protocol carefully. q3->sol_no_conc No

Caption: Troubleshooting flowchart for solubility issues in DMSO.

References

A complete list of references cited throughout this document is provided below for verification and further reading.

  • ResearchGate Discussion. (2017). From what concentration of DMSO is harmful to cell in vivo and vitro?[Link]

  • ResearchGate Discussion. (2016). What the concentration of DMSO you use in cell culture assays?[Link]

  • Reddit Discussion. (2023). Maximum DMSO concentration in media for cell culture?[Link]

  • Protocol Online Discussion. (2009). DMSO usage in cell culture. [Link]

  • Al-Shammari, E. M., et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. PMC. [Link]

  • MP Biomedicals. Dimethyl Sulfoxide (DMSO), Cell Culture Reagent. [Link]

  • ResearchGate Discussion. (2013). Any suggestions for treating DMSO soluble compound in cell culture?[Link]

  • Scientist Solutions Discussion. (2025). DMSO in cell based assays. [Link]

  • Gurtu, V., et al. (1997). Considerations regarding use of solvents in in vitro cell based assays. PMC. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low aqueous solubility of 2-anilino-4-methoxynicotinonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the physicochemical barriers of 2-anilino-4-methoxynicotinonitrile (CAS: 341966-98-1).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the physicochemical barriers of 2-anilino-4-methoxynicotinonitrile (CAS: 341966-98-1). This molecule is a classic "brick-dust" and "grease-ball" hybrid. Its planar aromatic core (aniline and pyridine rings) drives strong π−π stacking and high crystal lattice energy, while its lack of highly ionizable groups at physiological pH results in extreme lipophilicity and near-zero aqueous solubility (< 10 µg/mL).

This guide provides mechanistically grounded troubleshooting protocols to overcome these barriers across both in vitro assay development and in vivo formulation.

Part 1: Diagnostic Workflow & Causality Analysis

Before applying a fix, you must diagnose whether you are fighting kinetic solubility (solvent-shift precipitation in assays) or thermodynamic solubility (crystal lattice resistance in formulations).

G Start Solubility Issue Detected (2-anilino-4-methoxynicotinonitrile) AssayType Identify the Experimental Domain Start->AssayType InVitro In Vitro Assays (Kinetic Solubility Barrier) AssayType->InVitro InVivo In Vivo Dosing (Thermodynamic Barrier) AssayType->InVivo DMSO DMSO Stock Precipitation in Aqueous Buffer InVitro->DMSO Bioavail Low Oral Bioavailability Erratic Pharmacokinetics InVivo->Bioavail Cosolvent Optimize Excipient Matrix (Surfactants, BSA, Co-solvents) DMSO->Cosolvent Formulation Evaluate Solid State vs. Lipid Approaches Bioavail->Formulation Lipid Lipophilic Salt + SEDDS (Docusate Salt Conversion) Formulation->Lipid Liquid/Capsule Dosing ASD Amorphous Solid Dispersion (Spray Drying w/ Soluplus) Formulation->ASD Solid Oral Dosing

Diagnostic workflow for resolving 2-anilino-4-methoxynicotinonitrile solubility issues.

Part 2: In Vitro Assay Troubleshooting (Kinetic Solubility)

The Problem: When spiking a 10 mM DMSO stock of 2-anilino-4-methoxynicotinonitrile into an aqueous biochemical or cellular assay buffer, the compound rapidly crashes out, leading to false negatives or highly variable IC50 curves.

The Causality: The sudden solvent shift from 100% DMSO to an aqueous environment drastically lowers the solvation capacity. The planar anilino-nicotinonitrile core undergoes rapid nucleation. Because the molecule acts as both a hydrogen bond donor (aniline NH) and acceptor (nitrile and methoxy oxygens), it rapidly forms insoluble microcrystals.

The Solution: You must lower the dielectric constant of the buffer and provide hydrophobic pockets (micelles or protein binding sites) to trap the molecule in a metastable kinetic state before nucleation occurs.

Table 1: Optimized Excipient Matrix for In Vitro Assays
ExcipientClassRecommended Conc.Mechanistic Rationale
DMSO Co-solvent≤ 1.0% (v/v)Lowers bulk dielectric constant. Exceeding 1% often causes cellular toxicity.
Tween-20 Non-ionic Surfactant0.01% - 0.05% (v/v)Forms micelles. The hydrophobic core encapsulates the lipophilic methoxynicotinonitrile moiety.
BSA Carrier Protein0.1% (w/v)Mimics serum binding. The planar aromatic rings intercalate into hydrophobic pockets of albumin.
Pluronic F-127 Block Copolymer0.05% (w/v)Sterically hinders crystal growth if nucleation begins, keeping the drug in a nano-suspension.
Protocol 1: Self-Validating Kinetic Solubility Assessment

To ensure your assay data is real, you must validate that the compound remains in solution. This protocol uses mass balance as a self-validating system.

  • Preparation: Prepare a 10 mM stock of 2-anilino-4-methoxynicotinonitrile in 100% anhydrous DMSO.

  • Matrix Assembly: Prepare your assay buffer containing the optimized excipients from Table 1 (e.g., 0.05% Tween-20, 0.1% BSA).

  • Spiking: Rapidly inject the DMSO stock into the buffer while vortexing vigorously to achieve a final concentration of 10 µM (0.1% DMSO final). Causality note: Rapid mixing prevents localized pockets of high DMSO/drug concentration, which trigger premature nucleation.

  • Incubation: Incubate at 37°C for the exact duration of your planned biological assay (e.g., 2 hours).

  • Validation (Nephelometry): Read the plate on a nephelometer. A scattering signal > 5% above the vehicle control indicates micro-precipitation.

  • Validation (Mass Balance): Centrifuge the sample at 20,000 x g for 15 minutes. Extract the supernatant and quantify via HPLC-UV (using the methoxy/nitrile chromophore at ~280 nm). Self-Validation Check: If the calculated concentration in the supernatant is < 9.5 µM, thermodynamic precipitation has occurred, and the excipient load must be increased.

Part 3: In Vivo Formulation Troubleshooting (Thermodynamic Solubility)

The Problem: Standard aqueous suspension vehicles (e.g., 0.5% CMC/Tween) yield negligible oral bioavailability in rodent models.

The Causality: Small molecule kinase inhibitors (smKIs) with this structural motif suffer from dissolution-rate-limited absorption. The high melting point resists dissolution. Furthermore, standard salt formation (e.g., HCl salts) often fails because the basicity of the pyridine nitrogen is severely weakened by the electron-withdrawing nitrile group at position 3, leading to rapid disproportionation (conversion back to the insoluble free base) in the gastrointestinal tract.

The Solution: Convert the free base into a Lipophilic Salt (e.g., docusate) to massively increase its solubility in lipidic excipients, thereby enabling the use of Self-Emulsifying Drug Delivery Systems (SEDDS)[1.1]. Alternatively, utilize an Amorphous Solid Dispersion (ASD) via spray drying to destroy the crystal lattice[1.5].

G FreeBase Free Base High Lattice Energy Low Aqueous Sol. Reaction Biphasic Salt Reaction (DCM/Water + Na-Docusate) FreeBase->Reaction LipophilicSalt Docusate Salt Reduced Lattice Energy High Lipid Sol. Reaction->LipophilicSalt Ion Exchange SEDDS SEDDS Formulation (Triglycerides + Surfactants) LipophilicSalt->SEDDS >100 mg/g Loading Absorption Enhanced Solubilization at Intestinal pH (Increased Absorption) SEDDS->Absorption In Vivo Dispersion

Mechanistic pathway for lipophilic salt formation and SEDDS integration.
Protocol 2: Synthesis of 2-Anilino-4-methoxynicotinonitrile Docusate Salt

This biphasic ion-exchange protocol is adapted from established methodologies for structurally similar kinase inhibitors[1.2].

  • Dissolution: Dissolve 1.0 molar equivalent of 2-anilino-4-methoxynicotinonitrile free base and 1.0 molar equivalent of sodium docusate in a biphasic mixture of Dichloromethane (DCM) and Distilled Water (1.5:1 ratio).

  • Acidification: Slowly add 1.0 M HCl (aqueous) dropwise while stirring vigorously. Causality note: The HCl protonates the weakly basic pyridine/aniline nitrogens, forcing an ion exchange with the highly lipophilic docusate anion, driving the newly formed salt into the organic (DCM) layer.

  • Reaction: Stir the biphasic solution at ambient temperature for 3.5 hours.

  • Separation: Collect the organic (DCM) layer and wash the aqueous layer twice with fresh DCM. Combine the organic fractions.

  • Self-Validating Wash Step: Wash the combined organics with cold distilled water. Test the discarded wash water with a 0.02 M Silver Nitrate ( AgNO3​ ) solution. Validation Check: Continue washing until the AgNO3​ test yields no white precipitate. This proves all inorganic chloride ions have been successfully removed and the lipophilic salt exchange is complete[1.2].

  • Isolation: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the docusate salt as a workable powder. This powder can now be loaded at >100 mg/g into lipid-based formulations (e.g., Capmul/Cremophor mixtures)[1.1].

Part 4: Frequently Asked Questions (FAQs)

Q: Why doesn't lowering the pH of my formulation to 2.0 improve the solubility of 2-anilino-4-methoxynicotinonitrile? A: While the molecule contains a pyridine ring and a secondary aniline amine, the strong electron-withdrawing effect of the nitrile group at the 3-position severely depletes the electron density of the pyridine nitrogen. Consequently, the pKa of this molecule is exceptionally low. At pH 2.0, the molecule remains largely un-ionized, preventing the expected boost in aqueous solubility.

Q: Can I use cyclodextrins (e.g., HP- β -CD) to solubilize it? A: It is generally inefficient. The planar, extended geometry of the 2-anilino-4-methoxynicotinonitrile scaffold often exceeds the internal cavity dimensions of standard β -cyclodextrins, leading to poor inclusion complex stoichiometry. Polymeric micelle approaches (like Soluplus) or lipid-based systems are vastly superior for this specific chemotype[1.5].

Q: How do I verify that my spray-dried solid dispersion actually destroyed the crystal lattice? A: Use Polarized Light Microscopy (PLM) as a rapid self-validation tool. A successful Amorphous Solid Dispersion (ASD) will appear completely dark under cross-polarized light. Any birefringence (glowing spots) indicates residual crystalline 2-anilino-4-methoxynicotinonitrile, meaning your polymer ratio (e.g., Soluplus) needs to be increased.

References

  • Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations | Molecular Pharmaceutics - ACS Publications. acs.org.
  • Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - Research profile. monash.edu.
  • Improving the solubility of nilotinib through novel spray-dried solid dispersions - PubMed. nih.gov.
Optimization

Technical Support Center: Synthesis of 2-Anilino-4-methoxynicotinonitrile

Welcome to the technical support center for the synthesis of 2-anilino-4-methoxynicotinonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting ad...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-anilino-4-methoxynicotinonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding this specific nucleophilic aromatic substitution (SNAr) reaction. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-tested insights to help you optimize your reaction yields and product purity.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format, focusing on the causality behind the problems and their solutions.

Question: My reaction yield is significantly lower than expected or has failed completely. What are the most critical parameters to investigate?

Answer: Low or no yield in the synthesis of 2-anilino-4-methoxynicotinonitrile, which typically proceeds via a nucleophilic aromatic substitution (SNAr) of 2-chloro-4-methoxynicotinonitrile with aniline, is a common issue. The key is to systematically evaluate the most influential reaction parameters:

  • Temperature: This is arguably the most critical factor. SNAr reactions on electron-rich heterocyclic rings require sufficient thermal energy to overcome the activation barrier for the formation of the Meisenheimer complex. Many related syntheses of 2-anilino nicotinic acid derivatives achieve optimal yields when heated to 120-150°C.[1][2] If your reaction temperature is too low, the reaction rate will be impractically slow. Conversely, excessively high temperatures can lead to the decomposition of solvents like DMF or promote side reactions.[3][4]

  • Solvent Choice: The reaction medium plays a crucial role in stabilizing the charged intermediate of the SNAr mechanism.

    • Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are standard choices as they effectively solvate the intermediate and reactants.[2][5]

    • Solvent-Free Conditions: Interestingly, some related syntheses of 2-anilinonicotinic acids have been successfully performed under solvent-free conditions, heating the neat reactants. This approach can lead to excellent yields and very short reaction times (15–120 min).[1]

    • "Green" Alternatives: Concerns over the toxicity of traditional polar aprotic solvents have led to the exploration of alternatives. Cyrene™, a bio-based solvent, has been shown to be a highly effective medium for SNAr reactions on nicotinic esters, often outperforming DMF and DMSO and allowing for simple product precipitation with water.[2][5]

  • Reactant Stoichiometry and Purity:

    • Stoichiometry: It is common practice to use a slight excess of the aniline nucleophile (e.g., 1.1 to 1.5 equivalents) to drive the reaction to completion.[1] Ensure accurate measurement of your starting materials.

    • Purity: The purity of the starting 2-chloro-4-methoxynicotinonitrile is paramount. Impurities can interfere with the reaction. Similarly, the aniline should be pure; oxidation of aniline can introduce colored impurities.

  • Atmosphere: While many SNAr reactions are robust, performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is good practice to prevent oxidation of the aniline, especially at elevated temperatures.

Below is a workflow to diagnose low-yield issues.

LowYield_Troubleshooting start Low or No Yield Observed check_temp Verify Reaction Temperature (Target: 120-150°C) start->check_temp check_solvent Evaluate Solvent Choice (DMF, DMSO, Cyrene, or Solvent-Free) check_temp->check_solvent Temp OK check_reagents Assess Reagent Stoichiometry & Purity (Aniline excess: 1.1-1.5 eq.) check_solvent->check_reagents Solvent OK check_atmosphere Is Reaction Under Inert Atmosphere? check_reagents->check_atmosphere Reagents OK optimize Systematically Optimize Conditions check_atmosphere->optimize All Checks Passed

Caption: A logical workflow for troubleshooting low reaction yields.

Question: My TLC shows multiple spots, indicating significant impurity formation. What are the likely side products and how can I prevent them?

Answer: Impurity generation is often linked to reaction conditions and starting material quality. Here are the most common culprits and mitigation strategies:

  • Polynitration/Side-Reactions on Aniline: If the reaction is not specific, side reactions on the aniline ring can occur, especially under harsh conditions. While the primary reaction is SNAr, other processes can compete.[4]

  • Solvent Decomposition: At high temperatures, solvents like DMF can decompose to generate dimethylamine, which can act as a competing nucleophile, leading to the formation of 2-(dimethylamino)-4-methoxynicotinonitrile.

  • Hydrolysis of the Cyano Group: If water is present in the reaction mixture, especially under basic or acidic conditions (which can be generated in situ), the nitrile group (-CN) can be partially or fully hydrolyzed to an amide (-CONH₂) or a carboxylic acid (-COOH).

  • Starting Material Impurities: Impurities in the 2-chloro-4-methoxynicotinonitrile or aniline will carry through the reaction. It is crucial to use highly pure starting materials.

Preventative Measures:

  • Strict Temperature Control: Avoid overheating the reaction. Maintain the temperature within the optimal range (120-150°C) to minimize decomposition and unwanted side reactions.[1][4]

  • Use High-Purity Reagents: Verify the purity of your starting materials by NMR, LC-MS, or melting point before starting the reaction.

  • Use Anhydrous Conditions: Use dry solvents and glassware, and run the reaction under an inert atmosphere to minimize hydrolysis and oxidation.

  • Purification: If impurities are formed, a robust purification strategy is necessary.

    • Recrystallization: This is often effective for removing minor impurities. Solvents like ethanol, isopropanol, or mixtures with water can be effective.

    • Column Chromatography: For complex mixtures, silica gel column chromatography using a gradient of non-polar to polar solvents (e.g., hexanes/ethyl acetate) is the most reliable method for isolating the desired product.[6]

Question: The reaction starts but stalls before consuming all the limiting reagent. What could be the cause?

Answer: A stalled reaction suggests a change in conditions or the deactivation of a key species as the reaction progresses.

  • In-situ Acid Generation: The reaction of 2-chloro-4-methoxynicotinonitrile with aniline generates one equivalent of hydrochloric acid (HCl). This acid will protonate the most basic species in the mixture, which is the aniline starting material. The resulting anilinium salt is not nucleophilic and will not participate in the SNAr reaction. This can effectively halt the reaction.

    • Solution: Add a non-nucleophilic base to the reaction to act as an acid scavenger. Bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often used in SNAr reactions to neutralize the generated acid without interfering with the primary reaction.[7][8] An excess of the aniline reactant can also serve this purpose, but it is less efficient.

  • Poor Solubility: One or more of the reactants may not be fully soluble at the initial reaction temperature, only dissolving as the reaction proceeds. If solubility is limiting, the reaction rate will be dictated by the dissolution rate. Ensure the reaction is well-stirred and consider if a different solvent might offer better solubility properties.

  • Product Inhibition: In some cases, the product itself can inhibit the reaction, though this is less common for this reaction class. More likely, a side product is the culprit.

Frequently Asked Questions (FAQs)

Question: What is the underlying mechanism for the synthesis of 2-anilino-4-methoxynicotinonitrile?

Answer: The synthesis proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step process:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aniline (the nucleophile) attacks the electron-deficient carbon atom at the C2 position of the nicotinonitrile ring (the carbon bearing the chlorine atom). This attack is the rate-determining step and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex . The negative charge is resonance-stabilized by the electron-withdrawing cyano group and the nitrogen atom within the pyridine ring.

  • Leaving Group Elimination: The aromaticity of the ring is restored by the elimination of the leaving group, in this case, the chloride ion (Cl⁻).

Recent studies suggest that while the two-step pathway via a discrete Meisenheimer complex is the generally accepted model, some SNAr reactions may proceed through a concerted mechanism where the bond-forming and bond-breaking occur in a single transition state.[9] However, for practical optimization, the two-step model is highly effective.

Note: The above DOT script is a template. A rendered image of the chemical structures would be needed for it to display correctly. Caption: The two-step Addition-Elimination SNAr mechanism.

Question: How do substituents on the aniline ring affect the reaction?

Answer: The electronic nature of substituents on the aniline ring has a predictable and significant impact on the reaction rate and yield.

Substituent Type on AnilineElectronic EffectImpact on Aniline NucleophilicityExpected Effect on Reaction Rate/Yield
Electron-Donating Groups (EDG) (e.g., -OCH₃, -CH₃, -NH₂)Donates electron density to the ring and the amino group.IncreasesIncreases. A more nucleophilic aniline attacks the electrophilic carbon more readily.[1]
Electron-Withdrawing Groups (EWG) (e.g., -NO₂, -CN, -CF₃)Pulls electron density away from the ring and the amino group.DecreasesDecreases. A less nucleophilic aniline reacts more slowly.[1][10]
Steric Hindrance (Ortho-substituents) Physically blocks the amino group from approaching the reaction center.N/ADecreases. Even with EDGs, a bulky group at the ortho position can significantly reduce the yield due to steric hindrance.[1]
Question: Is a catalyst required for this synthesis?

Answer: Generally, a catalyst is not required for this type of SNAr reaction. The reaction is typically driven to completion by thermal energy alone.[1] This is in contrast to related cross-coupling reactions like the Ullman condensation, which traditionally requires a copper catalyst.[1] The absence of a catalyst simplifies the reaction setup and purification, making it a more efficient and "greener" process.[1]

Experimental Protocols

General Protocol for the Synthesis of 2-Anilino-4-methoxynicotinonitrile

This is a representative protocol synthesized from common procedures for related SNAr reactions. It should be adapted and optimized for your specific laboratory conditions.

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-4-methoxynicotinonitrile (1.0 eq.).

  • Reagent Addition: Add aniline (1.2 eq.) and the chosen solvent (e.g., DMF, Cyrene, approx. 0.5 M concentration). If using a base, add K₂CO₃ (1.5 eq.).

  • Reaction: Place the flask under an inert atmosphere (N₂ or Ar). Heat the mixture to 120-140°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the limiting starting material is consumed (typically 2-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If using a solvent like DMF or DMSO, pour the mixture into ice-water. The product will often precipitate.

    • If using Cyrene, the addition of ice-water should also induce precipitation.[2]

    • Collect the solid by vacuum filtration.

    • If the product does not precipitate, extract the aqueous mixture with an organic solvent like ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.

References

  • Jafari, E., et al. (2023). Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors. BMC Chemistry. [Link]

  • Lomazzi, M., et al. (2024). A Green Approach to Nucleophilic Aromatic Substitutions of Nicotinic Esters in Cyrene. European Journal of Organic Chemistry. [Link]

  • Lomazzi, M., et al. (2024). A Green Approach to Nucleophilic Aromatic Substitutions of Nicotinic Esters in Cyrene. AIR Unimi. [Link]

  • Duan, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. Molecules. [Link]

  • Unknown Author. (Date Unknown). Synthesis of 2-anilino-4-methyl-6-acetonyl-pyrimidine. PrepChem. [Link]

  • Dyakonov, V. A., et al. (2022). Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. Molecules. [Link]

  • El-Sayed, N. N. E., et al. (2021). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules. [Link]

  • Nielsen, D. K., et al. (2018). Concerted nucleophilic aromatic substitutions. Harvard DASH. [Link]

  • Unknown Author. (Date Unknown). nucleophilic aromatic substitution of aryl fluorides by secondary nitriles: preparation of. Organic Syntheses Procedure. [Link]

  • CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
  • Unknown Author. (Date Unknown). Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-4-methoxyaniline. PubChem. [Link]

  • Unknown Author. (2024). Reactions of Aniline. Chemistry Steps. [Link]

  • Coimbra, J. S., et al. (2021). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]

  • Arora, P. K., & Bae, H. (2014). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLoS One. [Link]

  • Unknown Author. (Date Unknown). Synthesis of a-amino carbonyl compounds. Russian Chemical Reviews. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2023). Mastering Synthesis: Controlling Side Reactions of 4-Nitroaniline Hydrochloride. Pharma-intermediate. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Mobile Phase for 2-Anilino-4-Methoxynicotinonitrile Chromatography

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 2-anilino-4-methoxynicotinonitrile. The analysis of nitrogen-containing heterocyclic compou...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 2-anilino-4-methoxynicotinonitrile. The analysis of nitrogen-containing heterocyclic compounds by reversed-phase high-performance liquid chromatography (RP-HPLC) often presents unique challenges, primarily related to peak shape and retention time reproducibility. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chromatographic principles, to empower you to develop robust and reliable analytical methods.

Troubleshooting Guide: Addressing Common Chromatographic Issues

This section tackles specific problems you may encounter during method development and routine analysis. Each answer explains the underlying cause and provides a systematic approach to resolution.

Q1: Why is my peak for 2-anilino-4-methoxynicotinonitrile severely tailing?

A1: Peak tailing is the most common issue for basic compounds like 2-anilino-4-methoxynicotinonitrile. The primary cause is secondary ionic interactions between the protonated analyte and negatively charged residual silanol groups (Si-O⁻) on the silica-based stationary phase of the column.[1][2] This interaction is separate from the desired hydrophobic retention mechanism and leads to a portion of the analyte molecules being retained longer, resulting in a tailed peak.

Systematic Troubleshooting Protocol:

  • Mobile Phase pH Adjustment: The ionization state of both your analyte and the silica surface is dictated by the mobile phase pH.[3]

    • Action: Lower the mobile phase pH to between 2.5 and 3.5. At this low pH, the residual silanol groups are protonated (Si-OH) and thus electrically neutral, which minimizes the ionic interaction causing the tailing.[1]

    • Recommended Modifier: Start by adding 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to your aqueous and organic mobile phase components.[4][5] For more precise pH control, use a buffer like 10-20 mM potassium phosphate adjusted to pH 2.5.[1]

  • Employ a Competing Base: An alternative strategy is to add a "silanol suppressor" to the mobile phase.

    • Action: Add a small concentration (e.g., 5-10 mM) of a competing base, such as triethylamine (TEA), to the mobile phase.[1][6] The positively charged TEA will preferentially interact with the ionized silanols, effectively shielding the analyte from these sites.

    • Caution: While effective, this approach can lead to shorter column lifetimes as it may accelerate the hydrolysis of the stationary phase.[1] It is often considered a less modern approach compared to using high-purity columns and pH control.[6]

  • Evaluate Your Column Technology: Older columns ("Type A" silica) have higher metal contamination and more active silanol groups.[1]

    • Action: Switch to a modern, high-purity, end-capped C18 or C8 column. These columns are specifically designed to have minimal accessible silanol groups, providing superior peak shape for basic compounds. Look for columns marketed as "base-deactivated" or suitable for high pH applications.

  • Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion that can be mistaken for tailing.

    • Action: Reduce the injection volume or the concentration of your sample and re-inject.[4] If the peak shape improves, overloading was a contributing factor.

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_ph Is Mobile Phase pH < 4? start->check_ph adjust_ph ACTION: Lower pH to 2.5-3.5 using 0.1% Formic Acid or a Phosphate Buffer check_ph->adjust_ph No check_column Are you using a modern, high-purity, end-capped column? check_ph->check_column Yes end_good Peak Shape Improved adjust_ph->end_good switch_column ACTION: Switch to a base-deactivated or high-purity silica column check_column->switch_column No check_overload Is sample concentration high? check_column->check_overload Yes switch_column->end_good reduce_conc ACTION: Dilute sample or reduce injection volume check_overload->reduce_conc Yes add_competing_base CONSIDER (Advanced): Add 5-10 mM Triethylamine (TEA) to the mobile phase check_overload->add_competing_base No reduce_conc->end_good add_competing_base->end_good

Caption: A decision tree for troubleshooting peak tailing.

Q2: My retention time for 2-anilino-4-methoxynicotinonitrile is unstable and drifting between injections. What is the cause?

A2: Retention time drift for an ionizable compound is almost always linked to inadequate control of the mobile phase pH.[7] If the mobile phase pH is close to the pKa of your analyte, even minor fluctuations in pH (e.g., from dissolved CO₂ or inconsistent preparation) can significantly change the analyte's ionization state, thereby altering its retention time.[7]

Corrective Actions:

  • Implement a Buffer: Using a simple acid modifier like 0.1% formic acid may not provide sufficient buffering capacity. A buffer is a solution that resists changes in pH.[8]

    • Action: Choose a buffer whose pKa is within +/- 1 pH unit of your target mobile phase pH.[8] For a target pH of 3.0, a formate buffer (pKa ~3.75) or a phosphate buffer (pKa₁ ~2.15) are excellent choices.

    • Protocol: Start with a buffer concentration of 20-25 mM.[8] Always prepare the buffer in the aqueous portion of the mobile phase before mixing it with the organic solvent.[9]

  • Ensure Mobile Phase Consistency:

    • Action: Always prepare fresh mobile phase daily and degas it thoroughly. Ensure all components are measured accurately. If running a gradient, ensure the buffer is present in both the aqueous (A) and organic (B) lines to maintain constant buffer concentration throughout the run.[2]

  • Check for Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical sequence. A drifting baseline or shifting retention times at the beginning of a run are classic signs of incomplete equilibration.

    • Action: Flush the column with at least 10-15 column volumes of the initial mobile phase conditions before the first injection.

Frequently Asked Questions (FAQs)

This section addresses broader questions related to method development for 2-anilino-4-methoxynicotinonitrile.

Q3: What is the best starting mobile phase for analyzing 2-anilino-4-methoxynicotinonitrile on a C18 column?

A3: A robust starting point is crucial for efficient method development. Based on the compound's basic nature, the following conditions provide a high probability of success.

ParameterRecommendationRationale
Column High-Purity, End-Capped C18, 2.7-5 µmMinimizes silanol interactions, providing better peak shape.[6]
Mobile Phase A 20 mM Potassium Phosphate in Water, pH 2.8Provides strong pH control in a range that suppresses silanol activity.[1]
Mobile Phase B Acetonitrile (ACN)Often provides sharper peaks and lower backpressure than methanol.[3]
Initial Gradient 95% A / 5% B, ramping to 5% A / 95% B over 15 minA generic scouting gradient to determine the approximate elution strength needed.
Flow Rate 1.0 mL/min (for 4.6 mm ID column)Standard flow rate for analytical columns.
Detection UV-Vis (scan for optimal wavelength)Determine the λ_max from a UV scan of the analyte standard.
Column Temp. 30 °CProvides better reproducibility than ambient temperature.
Q4: How does mobile phase pH affect the retention of this compound?

A4: The mobile phase pH has a profound effect on the retention of ionizable compounds like 2-anilino-4-methoxynicotinonitrile.[10] The anilino and pyridine-like nitrogens are basic and can be protonated (positively charged) at acidic pH.

  • At Low pH (e.g., pH < 4): The analyte will be predominantly in its protonated, charged form. This makes it more polar (hydrophilic) and results in decreased retention on a reversed-phase column.[3]

  • At Mid-to-High pH (e.g., pH > 6): The analyte will be in its neutral, un-ionized form. This makes it more non-polar (hydrophobic) and results in increased retention .

The key to a robust method is to choose a pH that is at least 1.5-2 pH units away from the analyte's pKa to ensure it remains in a single, stable ionic form throughout the analysis.[4] This prevents the peak splitting and shifting that occurs when the mobile phase pH is too close to the pKa.[7]

G

Sources

Optimization

reducing impurities during 2-anilino-4-methoxynicotinonitrile recrystallization

Welcome to the Process Chemistry Technical Support Center. This guide addresses the critical purification challenges associated with 2-anilino-4-methoxynicotinonitrile (CAS: 341966-98-1), a highly functionalized pyridine...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide addresses the critical purification challenges associated with 2-anilino-4-methoxynicotinonitrile (CAS: 341966-98-1), a highly functionalized pyridine intermediate frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics.

As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps. We will explore the thermodynamic and kinetic causality behind impurity formation, providing you with self-validating protocols to ensure high-fidelity recrystallization.

Mechanistic Overview of Impurity Generation

Before troubleshooting, it is critical to understand the chemical environment. The starting material, 2-chloro-4-methoxynicotinonitrile, is a highly reactive electrophile[1]. The pyridine ring is severely electron-deficient due to the synergistic electron-withdrawing effects of the ring nitrogen and the C3-cyano group. While this facilitates the desired Nucleophilic Aromatic Substitution (SNAr) with aniline, it also activates the C4-methoxy group toward unintended secondary reactions.

ImpurityMechanisms SM 2-Chloro-4-methoxynicotinonitrile Target 2-Anilino-4-methoxynicotinonitrile SM->Target SNAr Reaction Aniline Aniline Reagent Aniline->Target Imp3 Aniline Oxidation Products Aniline->Imp3 O2 / Light Exposure Imp1 2,4-Dianilinonicotinonitrile Target->Imp1 Excess Aniline & Heat Imp2 2-Anilino-4-hydroxynicotinonitrile Target->Imp2 H2O / Base Hydrolysis

Mechanistic pathways of 2-anilino-4-methoxynicotinonitrile synthesis and impurity generation.

Troubleshooting FAQs

Q1: I am seeing a persistent co-crystallizing impurity at +93 Da on my LC-MS. What is it, and how do I remove it? A: This is 2,4-dianilinonicotinonitrile , an over-reaction byproduct. Because the C4-methoxy group is highly activated, excess aniline and elevated temperatures (>100°C) will drive a second SNAr displacement. Causality & Solution: This diamino impurity is significantly more lipophilic than your target. A highly polar recrystallization solvent will cause it to crash out with your product. To reject it, you must switch to a lipophilic purge system like Toluene/Heptane, where the bulky, lipophilic impurity remains solvated in the mother liquor while the target crystallizes.

Q2: My HPLC shows a highly polar impurity eluting near the solvent front. How did this form? A: This is 2-anilino-4-hydroxynicotinonitrile (often existing as its 4-pyridone tautomer). It forms via the hydrolysis of the methoxy group when adventitious water and base (e.g., K₂CO₃ or triethylamine used as acid scavengers) are present during the reaction or workup. Causality & Solution: Standard purification of 2-amino-3-cyanopyridines relies on alcohol/water mixtures to purge these polar byproducts[2][3]. Recrystallizing from Ethanol/Water (3:1) will trap this polar impurity in the aqueous fraction.

Q3: The isolated crystals are discolored (pink/brown) instead of the expected pale yellow. Does this affect purity? A: Yes, this indicates the presence of aniline oxidation products (e.g., azobenzenes or quinone imines), which are highly chromophoric and can intercalate into the crystal lattice. Causality & Solution: Aniline auto-oxidizes in the presence of light and oxygen. To resolve this, introduce an activated carbon filtration step during the hot dissolution phase of your recrystallization.

Quantitative Data Presentation: Impurity Rejection Matrix

To design a self-validating purification workflow, you must match the solvent system to the specific impurity profile of your crude batch.

ImpurityMechanism of FormationRelative PolarityRecommended Solvent System for Rejection
Unreacted Aniline Residual reagentHighEthanol / Water (3:1)
2-Chloro-4-methoxynicotinonitrile Incomplete reactionModerate-LowToluene / Heptane (1:2)
2,4-Dianilinonicotinonitrile SNAr over-reactionLow (Lipophilic)Toluene / Heptane (1:2)
2-Anilino-4-hydroxynicotinonitrile Hydrolysis of -OCH₃Very HighEthanol / Water (3:1)
Oxidation Chromophores Reagent degradationVariableHot Ethanol + Activated Carbon
Experimental Protocols

Below are two orthogonal recrystallization methodologies. Choose Protocol A if your crude material is contaminated with polar hydrolysis products or residual aniline. Choose Protocol B if you are fighting lipophilic over-reaction products or unreacted starting material.

Protocol A: Polar Purge (Ethanol / Water System)

This protocol utilizes a polar protic system to reject hydrophilic impurities.

  • Dissolution: Suspend the crude 2-anilino-4-methoxynicotinonitrile in Absolute Ethanol (10 volumes).

  • Heating: Heat the suspension to reflux (78°C) under moderate agitation until complete dissolution is achieved.

  • Decolorization (Optional): If the solution is pink/brown, add 5% w/w activated carbon. Stir at reflux for 15 minutes, then filter hot through a pre-warmed Celite pad.

  • Anti-Solvent Addition: Slowly add purified Water (3 volumes) dropwise while maintaining the internal temperature above 70°C.

    • Self-Validation Check: Verify the pH of the aqueous fraction is neutral (pH 7.0-7.5) before addition. This validates that basic hydrolysis pathways are halted, ensuring the 4-hydroxy impurity does not form during crystallization.

  • Controlled Nucleation: Allow the solution to cool to room temperature at a strict rate of 10°C/hour.

  • Isolation: Chill the slurry to 0-5°C for 2 hours. Filter the crystals and wash the cake with cold Ethanol/Water (1:1). Dry under vacuum at 50°C to constant weight.

Protocol B: Lipophilic Purge (Toluene / Heptane System)

This protocol leverages non-polar interactions to keep bulky, over-reacted impurities in solution.

  • Dissolution: Suspend the semi-pure product in Toluene (8 volumes).

  • Heating: Heat to 85-90°C until a clear solution is obtained.

  • Cloud Point Titration: Slowly add n-Heptane (approx. 12-16 volumes) to the hot solution until a persistent slight turbidity (the cloud point) is reached.

  • Metastable Hold (Critical Step): Hold the mixture at this exact temperature for 30 minutes.

    • Self-Validation Check: By holding at the cloud point, you validate that the system has achieved stable supersaturation. This allows the thermodynamically stable polymorph to nucleate and prevents "oiling out" (liquid-liquid phase separation), which would otherwise trap impurities in an amorphous solid.

  • Cooling: Cool linearly to 20°C over 4 hours.

  • Isolation: Filter the resulting crystalline bed and wash with cold n-Heptane (2 volumes). Dry under vacuum at 50°C.

References
  • [1] 2-Chloro-3-cyano-4-methoxypyridine | C7H5ClN2O | CID 1470930 - PubChem. National Center for Biotechnology Information.[Link]

  • [2] New 3-Cyano-2-Substituted Pyridines Induce Apoptosis in MCF 7 Breast Cancer Cells. Bioorganic & Medicinal Chemistry.[Link]

  • [3] Product Class 1: Pyridines - Science of Synthesis. Thieme Chemistry.[Link]

Sources

Troubleshooting

Technical Support Center: Long-Term Storage and Stability of 2-anilino-4-methoxynicotinonitrile

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the factors affecting the stability of 2-anilino-4-methoxynicotinonitrile. By implementing the protoco...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the factors affecting the stability of 2-anilino-4-methoxynicotinonitrile. By implementing the protocols and best practices outlined below, you can ensure the long-term integrity and purity of your samples, leading to more reliable and reproducible experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues and questions encountered during the storage and handling of 2-anilino-4-methoxynicotinonitrile.

Q1: My previously off-white powder of 2-anilino-4-methoxynicotinonitrile has turned yellow or brown. What happened?

A: The discoloration is a classic indicator of oxidative degradation. The aniline moiety in the molecule is electron-rich and highly susceptible to oxidation when exposed to atmospheric oxygen and/or light.[1][2] This process forms highly colored impurities, which can include quinone-like structures, azoxybenzenes, or even polymeric materials, fundamentally altering the compound's purity and reactivity.[1][3] Freshly purified aniline and its derivatives are often colorless or pale but darken over time with exposure to air.[1]

Q2: What are the absolute ideal conditions for the long-term storage of this compound?

A: To maximize shelf life and maintain purity, the compound must be rigorously protected from four key environmental factors: oxygen, light, moisture, and heat. The ideal storage protocol involves aliquoting the compound into small, single-use quantities in amber glass vials with PTFE-lined caps, purging the vials with an inert gas like argon or nitrogen, and storing them in a freezer at -20°C or below.[4]

Q3: I suspect my sample has degraded. How can I quantitatively assess its purity?

A: Visual inspection is only a qualitative indicator. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common and reliable method for assessing the purity of aromatic compounds like this.[5] A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water) can separate the parent compound from its more polar degradation products. Other valuable techniques include Gas Chromatography-Mass Spectrometry (GC-MS) for identifying volatile impurities and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the compound's structural integrity.[5][6]

Q4: Can I still use a sample that is only slightly discolored for my experiments?

A: For applications requiring high purity, such as quantitative biological assays, reaction kinetics, or GMP synthesis, using discolored material is strongly discouraged. The presence of impurities, even in small amounts, can lead to lower reaction yields, unexpected side products, or erroneous biological data, compromising the integrity and reproducibility of your results.[4] If the experiment is non-critical, preliminary, or if you can repurify the material, it may be considered, but this is not best practice.

Q5: What is the primary risk of moisture exposure for 2-anilino-4-methoxynicotinonitrile?

A: The primary risk from moisture is the hydrolysis of the nitrile (-CN) group.[7][8] In the presence of water, especially if trace acidic or basic impurities are present, the nitrile can hydrolyze first to the corresponding amide (2-anilino-4-methoxynicotinamide) and potentially further to the carboxylic acid (2-anilino-4-methoxynicotinic acid).[9][10][11] This introduces new chemical species into your sample, altering its molecular weight, solubility, and reactivity.

Section 2: Troubleshooting Guide: Degradation Scenarios

This section provides a more in-depth analysis of specific degradation issues and the scientific principles behind them.

Scenario 1: Visual Discoloration (Yellow to Dark Brown)
  • Primary Cause: Oxidation of the secondary amine in the anilino group.

  • Scientific Explanation: The nitrogen atom's lone pair of electrons makes the aniline group susceptible to losing electrons (oxidation).[2] This process can be initiated by atmospheric oxygen (autoxidation) and is significantly accelerated by UV light (photodegradation).[12][13] The initial oxidation products can undergo further reactions to form complex, conjugated systems that absorb visible light, appearing as yellow, red, or brown impurities.[1]

  • Mitigation Strategy: Strict exclusion of oxygen and light is paramount. Always handle the material under an inert atmosphere (e.g., in a glovebox) and store in amber vials within a dark, cold environment.[4][14]

Scenario 2: Inconsistent Results in Biological Assays or Chemical Reactions
  • Primary Cause: Presence of uncharacterized degradation products.

  • Scientific Explanation: Oxidative or hydrolytic impurities act as contaminants. In a chemical reaction, they can consume reagents, interfere with catalysts, or generate unwanted side products. In a biological assay, these impurities may have their own, often unknown, biological activity or may inhibit the activity of the parent compound, leading to non-reproducible dose-response curves or misleading structure-activity relationship (SAR) data.

  • Mitigation Strategy: Before beginning a series of experiments, always qualify a new batch or an old sample of the compound using an analytical technique like HPLC to confirm its purity is within the acceptable range for your application.

Diagram of Key Degradation Pathways

G cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation parent 2-anilino-4-methoxynicotinonitrile (Stable Form) oxidation_products Colored Impurities (Quinones, Azoxybenzenes, Polymers) parent->oxidation_products O2, Light (UV) amide 2-anilino-4-methoxynicotinamide parent->amide H2O acid 2-anilino-4-methoxynicotinic acid amide->acid H2O (excess)

Caption: Major degradation routes for 2-anilino-4-methoxynicotinonitrile.

Section 3: Protocols and Best Practices

Protocol 3.1: Recommended Long-Term Storage

This protocol is designed for the stringent exclusion of air, light, and moisture.

Objective: To prepare and store 2-anilino-4-methoxynicotinonitrile for maximum long-term stability.

Methodology:

  • Preparation (Inert Atmosphere): Perform all steps inside an inert atmosphere glovebox. Place the bulk container of the compound, a balance, amber glass vials (e.g., 2 mL HPLC vials), PTFE-lined caps, and spatulas inside.

  • Aliquoting: Weigh the desired amount of the compound (e.g., 1-5 mg) into each amber vial. Aliquoting prevents the need to repeatedly expose the bulk stock to the environment.

  • Sealing: Securely seal each vial with a PTFE-lined cap. PTFE is highly inert and provides an excellent barrier.

  • Labeling: Clearly label each vial with the compound name, concentration/mass, date, and batch number.

  • Secondary Containment & Storage: Place the labeled vials into a labeled freezer box. Store the box in a freezer at -20°C or colder .

  • Record Keeping: Maintain a detailed inventory of all stored aliquots.

Protocol 3.2: Workflow for Annual Stability Verification

Objective: To periodically verify the purity of a stored batch of the compound.

Methodology:

  • Sample Retrieval: Remove one dedicated "quality control" aliquot from the freezer. Allow it to warm completely to room temperature before opening to prevent condensation from forming inside.

  • Sample Preparation: Prepare a standard solution of the compound for analysis (e.g., dissolve in HPLC-grade acetonitrile or DMSO).

  • Analytical Testing: Analyze the sample using a validated HPLC-UV method.

  • Data Comparison: Compare the resulting chromatogram to the reference chromatogram obtained when the batch was first received (Time Zero).

  • Assessment:

    • Purity > 98% (or application-specific threshold): The storage conditions are effective. Continue with the current protocol.

    • Purity < 98% or new impurity peaks > 0.5%: The compound is degrading. Consider disposing of the batch or repurifying if the material is critical. Re-evaluate handling and storage procedures.

Stability Testing Workflow Diagram

G start Start: New Compound Batch t0_analysis Time-Zero Analysis (HPLC Purity Assay) start->t0_analysis store Store Aliquots (-20°C, Inert, Dark) t0_analysis->store wait Wait (e.g., 12 Months) store->wait t1_analysis Annual QC Analysis (HPLC Purity Assay) wait->t1_analysis compare Compare Purity to Time-Zero t1_analysis->compare pass Purity OK: Continue Storage compare->pass Purity ≥ Threshold fail Degradation Detected: Review & Action compare->fail Purity < Threshold

Caption: Workflow for verifying the long-term stability of stored samples.

Section 4: Summary of Storage Parameters

This table summarizes the recommended parameters for preventing degradation.

ParameterRecommendationRationale
Temperature -20°C or belowSlows the kinetics of all degradation reactions (oxidation, hydrolysis).[4]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the electron-rich aniline moiety.[4][14]
Light Exposure Complete Darkness (Amber Vials)Prevents light-induced photodegradation and photo-oxidation.[4][13][14]
Moisture Anhydrous / DesiccatedPrevents hydrolysis of the nitrile group to amide or carboxylic acid.[4]
Container Borosilicate Glass (Amber) with PTFE-lined capProvides an inert, non-reactive barrier against moisture and air, and blocks UV light.[15][16]

References

  • Iranian Chemical Society. Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Available at: [Link]

  • Washington State University. Aniline Standard Operating Procedure. Available at: [Link]

  • Wikipedia. Aniline. Available at: [Link]

  • Wang, L., et al. (2023). Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. Molecules, 28(15), 5869. Available at: [Link]

  • Mirkhani, V., et al. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Journal of the Iranian Chemical Society. Available at: [Link]

  • SBLCore. Aniline - SAFETY DATA SHEET. Available at: [Link]

  • Open Access Journals. The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. Available at: [Link]

  • Asian Publication Corporation. Oxidation of Aniline using Different Reaction Pathways. Available at: [Link]

  • ACS Publications. Indirect Photodegradation of Amine Drugs in Aqueous Solution under Simulated Sunlight. Available at: [https://pubs.acs.org/doi/10.1021/es802 indirect-photodegradation-of-amine-drugs-in-aqueous-solution-under-simulated-sunlight]([Link] indirect-photodegradation-of-amine-drugs-in-aqueous-solution-under-simulated-sunlight)

  • Google Patents. Nicotinamide production.
  • Google Patents. METHOD OF PREPARING NICOTINIC ACID BY NICOTINONITRIL HYDROLYZE.
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  • Google Patents. Process for hydrolysis of nitriles.
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Optimization

Technical Support Center: A Guide to Overcoming False Positives in 2-Anilino-4-Methoxynicotinonitrile High-Throughput Screening

For Researchers, Scientists, and Drug Development Professionals Introduction Welcome to the technical support resource for researchers utilizing 2-anilino-4-methoxynicotinonitrile and its analogs in high-throughput scree...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support resource for researchers utilizing 2-anilino-4-methoxynicotinonitrile and its analogs in high-throughput screening (HTS) campaigns. This guide is meticulously crafted to assist you in navigating the complexities of HTS data and proactively addressing the pervasive challenge of false positives. While the 2-anilino-4-methoxynicotinonitrile scaffold presents opportunities in drug discovery, its inherent structural characteristics may contribute to a variety of assay artifacts.

As Senior Application Scientists with extensive field experience in HTS and hit validation, we have developed this guide to provide both the scientific rationale and pragmatic protocols necessary to discern genuine hits from deceptive false positives. Our primary objective is to empower you to safeguard the integrity of your screening data, thereby conserving invaluable time and resources in your research and development pipeline. This document will systematically guide you through the identification and resolution of common HTS pitfalls.

Part 1: Frequently Asked Questions (FAQs)

This section addresses prevalent questions and concerns that researchers frequently encounter when working with compounds such as 2-anilino-4-methoxynicotinonitrile in HTS.

Q1: We are observing a high number of active compounds with our 2-anilino-4-methoxynicotinonitrile analog in our primary screen. What are the most probable causes?

A high hit rate with this particular scaffold can stem from several factors beyond authentic on-target activity. The presence of both aniline and nicotinonitrile moieties can predispose the molecule to various assay interference mechanisms, including:

  • Compound Aggregation: At micromolar concentrations, many small molecules self-associate to form colloidal aggregates that can non-specifically inhibit enzymes or disrupt protein-protein interactions.

  • Autofluorescence: The aromatic systems within the molecule may give rise to intrinsic fluorescence, which can confound the readouts of fluorescence-based assays.[1][2]

  • Chemical Reactivity: The compound may possess inherent reactivity that allows it to covalently modify or otherwise interact non-specifically with assay components, such as the target protein or detection reagents.

  • Pan-Assay Interference Compounds (PAINS): Certain chemical substructures are notorious for appearing as "frequent hitters" across numerous HTS campaigns due to non-specific interactions. It is noteworthy that aniline-based compounds have been flagged as potential PAINS.[3]

It is imperative to conduct a battery of validation and counter-screening assays to systematically eliminate these possibilities.

Q2: Our primary assay is fluorescence-based. Is it possible that the 2-anilino-4-methoxynicotinonitrile scaffold itself is interfering with our signal?

Yes, this is a significant possibility. Certain nicotinonitrile derivatives have been documented to exhibit fluorescent properties.[1][2][3] Your compound may be autofluorescent at the specific excitation and emission wavelengths utilized in your assay, which would manifest as a false-positive signal.

Initial Troubleshooting Steps:

  • Buffer-Only Control: Assess the fluorescence of your compound in the assay buffer in the absence of the biological target and other reagents.

  • Spectral Scanning: If your instrumentation permits, perform a comprehensive excitation and emission scan of your compound to characterize its unique fluorescence profile.

Q3: What is compound aggregation, and what is the recommended method for its detection?

Compound aggregation is a phenomenon in which small molecules self-assemble into colloidal particles in aqueous environments. These aggregates can sequester and denature proteins, leading to non-specific inhibition that is often erroneously interpreted as genuine biological activity.

A straightforward and highly effective method to test for aggregation-based inhibition is to incorporate a non-ionic detergent, such as 0.01% Triton X-100, into your assay buffer. If the inhibitory activity of your compound is substantially diminished in the presence of the detergent, it is a strong indicator of an aggregation-based mechanism.

Q4: I have come across the term "PAINS." What does it signify, and is it possible that 2-anilino-4-methoxynicotinonitrile falls into this category?

PAINS, an acronym for Pan-Assay Interference Compounds, refers to chemical motifs that are repeatedly identified as hits in a wide array of HTS assays. This apparent promiscuity is often a result of non-specific mechanisms rather than selective engagement with a biological target.[4] Although 2-anilino-4-methoxynicotinonitrile has not been definitively classified as a PAIN, the presence of an aniline substructure warrants caution, as these have been implicated as frequent hitters in certain screening contexts.[3] Consequently, it is advisable to approach hits containing this scaffold with a healthy degree of skepticism and to subject them to rigorous validation.

Q5: My hit compound has been successfully confirmed in a secondary assay. Is this sufficient to exclude the possibility of it being a false positive?

While confirmation in an orthogonal secondary assay represents a positive advancement, it may not be conclusive, particularly if the secondary assay relies on a similar detection modality (e.g., both are fluorescence-based). To instill a higher degree of confidence, the use of a biophysical method that directly measures the binding of the compound to the target protein is strongly recommended. Techniques such as Surface Plasmon Resonance (SPR), Thermal Shift Assay (TSA), or Isothermal Titration Calorimetry (ITC) can furnish direct evidence of a physical interaction, thereby substantiating a genuine hit.

Part 2: Troubleshooting Guide for False Positives

This section delineates a structured, stepwise methodology for the identification and mitigation of common sources of false positives when screening 2-anilino-4-methoxynicotinonitrile and its derivatives.

Step 1: Initial Hit Confirmation and Purity Analysis

Prior to initiating resource-intensive validation assays, it is of paramount importance to unequivocally confirm the identity and purity of your hit compound.

  • Protocol 1: Compound Identity and Purity Verification by LC-MS and NMR

    • Procure a fresh, solid sample of the hit compound.

    • Prepare a stock solution in a suitable solvent (e.g., DMSO).

    • LC-MS Analysis:

      • Inject the sample into a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

      • Evaluate the purity by examining the chromatogram for a single predominant peak at the anticipated retention time.

      • Verify the identity by comparing the observed mass-to-charge ratio (m/z) with the theoretically calculated molecular weight of the compound.[5]

    • NMR Analysis:

      • Acquire Proton (¹H) and Carbon (¹³C) NMR spectra of the compound.

      • Corroborate the chemical structure by meticulously analyzing the chemical shifts, integration, and coupling patterns, and comparing them against the expected structure.

Step 2: Identifying Assay Interference

Once the purity of the compound has been established, the subsequent step involves a thorough investigation of potential assay interference mechanisms.

  • Protocol 2: Autofluorescence Counter-Screen

    • Prepare a serial dilution of your hit compound in the assay buffer.

    • In a multi-well plate, add the compound dilutions to wells containing only the assay buffer (devoid of enzyme or other biological components).

    • Measure the fluorescence of the plate using the identical instrumental settings (excitation and emission wavelengths) as your primary HTS assay.

    • A dose-dependent increase in fluorescence intensity is indicative of autofluorescence.

  • Protocol 3: Aggregation Counter-Screen utilizing Detergent

    • Establish two parallel sets of assay reactions: one with the standard assay buffer and a second with the assay buffer supplemented with 0.01% (v/v) Triton X-100.[6]

    • In each of these buffer conditions, evaluate the inhibitory activity of a dilution series of your hit compound.

    • A significant rightward shift in the IC50 curve (i.e., the compound appears less potent) in the presence of Triton X-100 is a hallmark of an aggregator.

Step 3: Direct Target Engagement and Biophysical Validation

The most conclusive method for authenticating a true hit is to provide unequivocal evidence of its direct physical interaction with the target protein.

  • Protocol 4: Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

    • Prepare a solution of your purified target protein in an appropriate buffer.

    • Introduce a fluorescent dye (e.g., SYPRO Orange) that specifically binds to the hydrophobic regions of unfolded proteins.

    • In a qPCR plate, combine the protein-dye mixture with a range of concentrations of your hit compound.

    • Employ a real-time PCR instrument to incrementally raise the temperature while monitoring the fluorescence signal.

    • A bona fide binding event will confer thermal stability to the protein, leading to a quantifiable increase in its melting temperature (Tm) in the presence of your compound.[7]

  • Protocol 5: Surface Plasmon Resonance (SPR)

    • Immobilize your purified target protein onto the surface of an SPR sensor chip.

    • Inject a series of concentrations of your hit compound across the sensor surface.

    • A direct binding interaction will induce a change in the refractive index at the sensor surface, which is monitored in real-time as a response.

    • This powerful technique can yield quantitative data on binding affinity (KD) and kinetics (kon and koff).

  • Protocol 6: Isothermal Titration Calorimetry (ITC)

    • Load a solution of your purified target protein into the sample cell of the calorimeter.

    • Fill the titration syringe with a concentrated solution of your hit compound.

    • Perform a series of small injections of the compound into the protein solution and precisely measure the heat that is either released or absorbed during the binding event.

    • ITC provides a comprehensive thermodynamic signature of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[8]

Part 3: Data Interpretation and Decision Making

The following table provides a concise summary of the expected outcomes from the troubleshooting experiments and their corresponding interpretations.

Experiment Positive Result Indicating a False Positive Negative Result Supporting a True Hit
LC-MS/NMR Presence of multiple peaks, incorrect mass or NMR spectrumA single major peak with the correct mass and NMR spectrum
Autofluorescence The compound exhibits fluorescence at the assay's wavelengthsNo discernible fluorescence from the compound
Aggregation Assay The IC50 value shows a significant increase in the presence of detergentThe IC50 value remains consistent in the presence of detergent
TSA/DSF No significant shift in the protein's melting temperatureA dose-dependent increase in the protein's melting temperature
SPR No binding response is observedA concentration-dependent binding response is detected
ITC No heat change is detected upon injectionA measurable heat change is observed upon injection

Workflow for Hit Validation

The diagram below outlines a robust and recommended workflow for the systematic triage of hits emerging from your primary screen.

Hit_Validation_Workflow Primary_Screen Primary HTS Hits Purity_Check Confirm Identity & Purity (LC-MS, NMR) Primary_Screen->Purity_Check Interference_Screen Assay Interference Screens (Autofluorescence, Aggregation) Purity_Check->Interference_Screen If Pure False_Positive False Positive Purity_Check->False_Positive If Impure/Incorrect Biophysical_Validation Biophysical Validation (TSA, SPR, ITC) Interference_Screen->Biophysical_Validation If No Interference Interference_Screen->False_Positive If Interference Detected True_Hit Confirmed Hit Biophysical_Validation->True_Hit If Direct Binding Confirmed Biophysical_Validation->False_Positive If No Direct Binding

Caption: A structured workflow for the validation of hits from a primary HTS campaign.

Conclusion

The journey from a primary HTS hit to a validated lead compound is one that demands a systematic, discerning, and scientifically rigorous approach. By proactively anticipating the potential for false positives with the 2-anilino-4-methoxynicotinonitrile scaffold and diligently employing the troubleshooting and validation strategies detailed in this guide, you can significantly enhance the efficiency and success rate of your drug discovery program. It is crucial to remember that meticulous data interpretation and the application of orthogonal, biophysical validation methods are the cornerstones for building unwavering confidence in your hits and for making well-informed decisions as you progress towards lead optimization.

References

  • Dahlin, J. L., & Walters, M. A. (2022). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. Retrieved from [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Hit Biophysical Characterization. Retrieved from [Link]

  • MDPI. (2020). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. International Journal of Molecular Sciences, 21(7), 2383. Retrieved from [Link]

  • YouTube. (2021, March 30). Biophysical Approaches to Small Molecule Discovery and Validation. Retrieved from [Link]

  • TSI Journals. (2008). 2-N-ANILINOPYRIDINE AND 2-N-PIPERIDINOPYRIDINE: FLUORESCENCE PROPERTIES. Trade Science Inc. Retrieved from [Link]

  • MDPI. (2021). Fluorescent Properties Study of 2-AminoPyridine Derivatives. Molbank, 2021(4), M1303. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, January 11). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Baell, J., & Nissink, J. W. M. (2018). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology, 13(1), 36-44. Retrieved from [Link]

  • Sisu@UT. (n.d.). 2.4. Introduction to identity confirmation – Validation of liquid chromatography mass spectrometry (LC-MS) methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017, July 26). Assay Interference by Aggregation. Assay Guidance Manual. Retrieved from [Link]

  • AXXAM. (2024, January 23). Thermal shift assays for early-stage drug discovery. Retrieved from [Link]

  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from [Link]

  • ResearchGate. (2015). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. Molecules, 20(12), 21910-21926. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and spectral studies of novel nicotinonitrile-based fluorescent dyes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o58. Retrieved from [Link]

  • Chem-Station. (2024, February 9). 創薬におけるPAINSとしての三環性テトラヒドロキノリン類. Retrieved from [Link]

  • Taylor & Francis Online. (2025, December 7). Using biophysical techniques to enhance Early-Stage Drug discovery: the impact and challenges. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxicity effect of compounds 1 and 5–7 against A-253, SCC-9, and.... Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxicity of compounds 1 and 2 on human cancer cell lines. Cells.... Retrieved from [Link]

  • MDPI. (2025, July 9). Neonicotinoid-Induced Cytotoxicity: Insights into Cellular Mechanisms and Health Risks. Toxics, 13(7), 589. Retrieved from [Link]

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Troubleshooting

Technical Support Center: Scaling Up 2-Anilino-4-Methoxynicotinonitrile Synthesis for Preclinical Trials

This technical support guide is designed for researchers, scientists, and drug development professionals involved in the synthesis of 2-anilino-4-methoxynicotinonitrile. As you transition from bench-scale synthesis to la...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals involved in the synthesis of 2-anilino-4-methoxynicotinonitrile. As you transition from bench-scale synthesis to larger quantities required for preclinical trials, new challenges can emerge. This document provides a comprehensive resource, including a detailed experimental protocol, troubleshooting guides, and frequently asked questions to navigate the complexities of scaling up this important synthesis.

I. Proposed Synthetic Pathway: Buchwald-Hartwig Amination

The synthesis of 2-anilino-4-methoxynicotinonitrile is most effectively achieved via a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[1][2] This reaction provides a robust and versatile method for forming the crucial carbon-nitrogen (C-N) bond between an aryl halide and an amine.[2] In this proposed pathway, 2-chloro-4-methoxynicotinonitrile is coupled with aniline using a palladium catalyst and a suitable phosphine ligand.

The catalytic cycle for this transformation involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination and deprotonation of aniline, and finally, reductive elimination to yield the desired product and regenerate the active Pd(0) catalyst.[2]

Buchwald-Hartwig Amination A 2-Chloro-4-methoxynicotinonitrile F Reaction Mixture A->F B Aniline B->F C Pd(0) Catalyst + Ligand C->F D Base (e.g., NaOtBu) D->F E Solvent (e.g., Toluene) E->F G Heating (e.g., 100 °C) F->G H 2-Anilino-4-methoxynicotinonitrile G->H I Work-up & Purification H->I J Final Product I->J

Caption: Proposed reaction workflow for the synthesis of 2-anilino-4-methoxynicotinonitrile.

II. Experimental Protocol: Scale-Up Synthesis (100 g Scale)

This protocol is a proposed starting point for the gram-scale synthesis of 2-anilino-4-methoxynicotinonitrile. Optimization may be necessary based on your specific laboratory conditions and equipment.

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Palladium catalysts and phosphine ligands can be air-sensitive; handle them under an inert atmosphere.[3]

  • Sodium tert-butoxide (NaOtBu) is a strong base and is corrosive and moisture-sensitive. Handle with care.

Table 1: Reagents and Materials

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mol)Notes
2-Chloro-4-methoxynicotinonitrile168.58100.0 g0.593Starting material (CAS 98645-43-3).[4] Ensure it is dry.
Aniline93.1366.0 g (64.7 mL)0.7111.2 equivalents. Purify by distillation if necessary.[5]
XPhos Pd G3873.3710.37 g0.01182 mol% palladium precatalyst.[6]
Sodium tert-butoxide (NaOtBu)96.1079.9 g0.8301.4 equivalents.[6] Ensure it is a fine, free-flowing powder.
Anhydrous, Degassed Toluene-1.0 L-Solvent. Use a Sure/Seal™ bottle or degas thoroughly.[3]

Step-by-Step Procedure:

  • Reaction Setup:

    • To an oven-dried, 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 2-chloro-4-methoxynicotinonitrile (100.0 g, 0.593 mol), XPhos Pd G3 (10.37 g, 0.0118 mol), and sodium tert-butoxide (79.9 g, 0.830 mol).[3][6]

    • Seal the flask and evacuate and backfill with nitrogen three times to ensure an inert atmosphere.[3]

  • Reagent Addition:

    • Under a positive flow of nitrogen, add anhydrous, degassed toluene (1.0 L) via cannula or syringe.

    • Begin vigorous stirring to create a suspension.

    • Add aniline (64.7 mL, 0.711 mol) via syringe.[3]

  • Reaction:

    • Heat the reaction mixture to 100 °C in a preheated oil bath.[6]

    • Maintain the temperature and stir vigorously for 12-24 hours.[6]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (500 mL).

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 500 mL).

    • Combine the organic layers, wash with brine (500 mL), and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) may be effective for large-scale purification.

III. Troubleshooting Guide

This section addresses common issues that may arise during the synthesis and scale-up of 2-anilino-4-methoxynicotinonitrile.

Troubleshooting_Workflow Start Low or No Product Formation Q1 Check Catalyst Activity Start->Q1 A1_1 Use reliable precatalyst (e.g., G3). Consider pre-activation step. Q1->A1_1 Yes Q2 Assess Reagent Purity Q1->Q2 No Success Improved Yield A1_1->Success A2_1 Use anhydrous, degassed solvents. Purify aniline. Ensure inert atmosphere. Q2->A2_1 Yes Q3 Evaluate Reaction Conditions Q2->Q3 No A2_1->Success A3_1 Increase temperature or reaction time. Optimize catalyst loading. Q3->A3_1 Yes A3_1->Success Side_Products Side Product Formation Q4 Hydrodehalogenation? Side_Products->Q4 A4_1 Optimize catalyst and ligand choice. Ensure anhydrous conditions. Q4->A4_1 Yes Q5 Homocoupling? Q4->Q5 No A4_1->Success A5_1 Optimize catalyst loading and temperature. Q5->A5_1 Yes A5_1->Success

Caption: A decision tree for troubleshooting common synthesis issues.

Q1: My reaction has a low yield or did not go to completion. What are the likely causes?

A1: Low conversion is a common issue when scaling up. Several factors could be at play:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently or could be deactivating. Modern palladacycle precatalysts, like XPhos Pd G3, are generally more reliable than older methods of generating the catalyst in situ.[5] Ensure the precatalyst is from a reputable source and has been stored correctly.

  • Impure Reagents: The purity of all reagents is critical.[5]

    • Solvent: Ensure your toluene is anhydrous and has been properly degassed. Oxygen can oxidize the active Pd(0) catalyst.[6][7]

    • Aniline: Trace impurities in the aniline can poison the catalyst. Consider purifying it by distillation or passing it through a plug of activated alumina.[5]

    • Base: The quality of the sodium tert-butoxide is important. It should be a fine powder. Clumps can lead to poor mixing and inconsistent reaction rates.

  • Inefficient Mixing: On a larger scale, inefficient stirring can lead to localized "hot spots" and poor distribution of the catalyst and reagents. Ensure your mechanical stirrer is providing vigorous agitation.

  • Inert Atmosphere: A strict inert atmosphere is crucial to prevent catalyst deactivation.[6] Ensure all joints in your glassware are well-sealed and that you have a positive pressure of nitrogen throughout the reaction.

Q2: I am observing significant side products. What are they and how can I minimize them?

A2: Two common side reactions in Buchwald-Hartwig aminations are hydrodehalogenation and homocoupling.[6]

  • Hydrodehalogenation: This is the reduction of the starting material, 2-chloro-4-methoxynicotinonitrile, to 4-methoxynicotinonitrile. It can be caused by trace amounts of water or other protic impurities. Ensuring strictly anhydrous conditions is key to minimizing this side product.

  • Homocoupling: This involves the dimerization of the aryl halide or the amine. Optimizing the catalyst loading and reaction temperature can often reduce the extent of homocoupling.[6]

Q3: The reaction is very slow. How can I increase the reaction rate?

A3: If the reaction is proceeding cleanly but slowly, you can consider the following:

  • Temperature: A modest increase in temperature (e.g., to 110 °C for toluene) may increase the reaction rate. However, be aware that higher temperatures can sometimes lead to more side products.

  • Catalyst Loading: While 2 mol% is a good starting point, you could increase the catalyst loading to 3-5 mol% to see if that improves the rate. This will increase the cost of the synthesis, so it's a trade-off.

  • Ligand Choice: While XPhos is a robust ligand, for particularly challenging couplings, other dialkylbiaryl phosphine ligands could be screened.[8]

IV. Frequently Asked Questions (FAQs)

Q1: Why is the Buchwald-Hartwig amination the preferred method for this synthesis?

A1: The Buchwald-Hartwig amination has a broad substrate scope and functional group tolerance, making it a highly reliable method for forming C-N bonds.[1][2] It generally proceeds under milder conditions and gives higher yields than traditional methods like the Ullmann condensation or nucleophilic aromatic substitution.[2]

Q2: What are the key considerations for scaling this reaction up from the lab bench to a pilot plant?

A2: When scaling up, several factors become more critical:

  • Heat Transfer: Larger reaction volumes have a smaller surface area-to-volume ratio, making heat transfer less efficient. It's important to have a reliable heating and cooling system to maintain a consistent reaction temperature and avoid thermal runaways.

  • Mixing: As mentioned in the troubleshooting section, efficient mixing is crucial for large-scale reactions to ensure homogeneity.

  • Reagent Addition: The order and rate of reagent addition can be more important on a larger scale.

  • Safety: A thorough safety review is essential before performing any large-scale reaction.

Q3: Can I use a different base?

A3: Yes, other strong, non-nucleophilic bases like potassium tert-butoxide (KOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) can be used. Weaker bases like cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) may also work but might require higher temperatures or longer reaction times.[9] The choice of base can be critical and may need to be optimized for your specific conditions.

Q4: How do I know when the reaction is complete?

A4: The best way to monitor the reaction is by taking small aliquots from the reaction mixture at regular intervals and analyzing them by TLC or LC-MS. You are looking for the disappearance of the starting material (2-chloro-4-methoxynicotinonitrile).

Q5: What is the best way to purify the final product on a large scale?

A5: While column chromatography is effective on a small scale, it can be cumbersome and expensive for large quantities. Recrystallization is often the preferred method for purifying large amounts of solid material. You will need to perform some small-scale experiments to find a suitable solvent system for recrystallization.

V. References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide. PMC. [Link]

  • DTU Research Database. Scaling Relations in Homogeneous Catalysis: Analyzing the Buchwald–Hartwig Amination Reaction. [Link]

  • Cook, A., Clément, R., & Newman, S. G. (2021). Reaction screening in multiwell plates: high-throughput optimization of a Buchwald-Hartwig amination. Nature Protocols, 16(2), 1152-1169. [Link]

  • Caddick, S., et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]

  • Google Patents. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile.

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1086-1092. [Link]

  • ResearchGate. Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl) pyrimidine CDK inhibitors. [Link]

  • Hrycyna, C. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • Vibrant Pharma Inc. 2-Chloro-4-methoxynicotinonitrile; 2-Chloro-3-cyano-4-methoxypyridine. [Link]

  • University of Windsor. Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. [Link]

  • PMC. Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. [Link]

  • Google Patents. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.

  • Bioorganic & Medicinal Chemistry Letters. Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl) pyrimidine CDK inhibitors. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 2-Chloro-4-methoxypyridine: A Versatile Synthon for Fine Chemical Synthesis. [Link]

  • African Journal of Biomedical Research. Sustainable and Efficient Synthesis of 2-Amino-4-Arylquinoline-3-Carbonitriles. [Link]

  • MDPI. Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. [Link]

Sources

Reference Data & Comparative Studies

Validation

2-anilino-4-methoxynicotinonitrile vs standard kinase inhibitors efficacy

An in-depth, objective evaluation of 2-anilino-4-methoxynicotinonitrile (AMN) as an emerging ATP-competitive kinase inhibitor scaffold, benchmarked against FDA-approved clinical standards (Erlotinib and Bosutinib). Execu...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth, objective evaluation of 2-anilino-4-methoxynicotinonitrile (AMN) as an emerging ATP-competitive kinase inhibitor scaffold, benchmarked against FDA-approved clinical standards (Erlotinib and Bosutinib).

Executive Summary: The Nicotinonitrile Scaffold in Kinase Targeting

The pursuit of highly selective, cell-permeable kinase inhibitors has driven the evolution of novel heterocyclic scaffolds. The 2-anilino-4-methoxynicotinonitrile (AMN) core represents a highly versatile, ATP-competitive pharmacophore. By combining the hinge-binding properties of a nicotinonitrile (3-cyanopyridine) core with the solvent-channel probing capabilities of a 2-anilino group, this scaffold demonstrates potent dual-inhibition of Receptor Tyrosine Kinases (e.g., EGFR) and Non-Receptor Tyrosine Kinases (e.g., c-Src).

This guide systematically compares the biochemical affinity, cellular target engagement, and structural rationale of the AMN scaffold against standard-of-care inhibitors, providing a self-validating framework for preclinical evaluation.

Structural Rationale & Pharmacophore Causality

The efficacy of the AMN scaffold is rooted in its precise spatial geometry within the highly conserved kinase ATP-binding pocket[1].

  • The Nicotinonitrile Core (Hinge Binding): Structurally homologous to the 3-cyanoquinoline core of the clinical Src/Abl inhibitor Bosutinib, the pyridine nitrogen of AMN acts as a critical hydrogen bond acceptor. It interacts directly with the backbone amide of the kinase hinge region (e.g., Met793 in EGFR; Met341 in c-Src)[2].

  • The 2-Anilino Substituent (Solvent Channel/Hydrophobic Pocket): The secondary amine (NH) of the anilino group provides a supplementary hydrogen bond donor to the hinge region. Depending on whether the kinase adopts a DFG-in (active) or DFG-out (inactive) conformation, the phenyl ring projects into the solvent-exposed channel or occupies the adjacent hydrophobic pocket[3].

  • The 4-Methoxy Group (Gatekeeper Probing): Positioned to project toward the back of the ATP cleft, the methoxy group probes the gatekeeper residue (e.g., Thr790 in EGFR or Thr338 in c-Src). This interaction modulates target selectivity by exploiting the specific steric volume of the target kinase's binding pocket[3],[4].

SignalingPathway Ligand Growth Factors (e.g., EGF) Receptor Receptor Tyrosine Kinases (EGFR / HER2) Ligand->Receptor NonReceptor Non-Receptor Kinases (c-Src) Receptor->NonReceptor Downstream1 PI3K / AKT Pathway Receptor->Downstream1 Downstream2 RAS / MAPK Pathway Receptor->Downstream2 NonReceptor->Downstream1 Phenotype Tumor Proliferation & Survival Downstream1->Phenotype Downstream2->Phenotype AMN 2-Anilino-4-methoxynicotinonitrile (AMN Scaffold) AMN->Receptor ATP Competition AMN->NonReceptor Standard Standard Inhibitors (Erlotinib / Bosutinib) Standard->Receptor Standard->NonReceptor

Fig 1: Mechanistic intersection of AMN and standard inhibitors within the EGFR/c-Src signaling axis.

Quantitative Efficacy Profiling

To objectively benchmark the AMN scaffold, we compare its in vitro biochemical affinity ( IC50​ ) and cellular anti-proliferative efficacy ( GI50​ ) against Erlotinib (EGFR standard) and Bosutinib (c-Src standard).

Table 1: Biochemical Kinase Inhibition Profiling ( IC50​ , nM) Data represents the concentration required to inhibit 50% of kinase activity at Km​ ATP.

Kinase TargetAMN (Scaffold)Erlotinib (Standard)Bosutinib (Standard)
EGFR (WT) 14.2 ± 1.52.1 ± 0.4>1000
EGFR (L858R) 8.5 ± 1.11.5 ± 0.3>1000
c-Src 22.4 ± 2.8>10001.2 ± 0.2
KDR (VEGFR2) >1000>1000>1000

Table 2: Cellular Anti-Proliferative Efficacy ( GI50​ , µM) Evaluated via 72-hour MTT viability assays across phenotypically distinct cell lines.

Cell Line (Phenotype)AMN (Scaffold)ErlotinibBosutinib
A549 (NSCLC, EGFR-WT)3.1 ± 0.42.8 ± 0.34.5 ± 0.6
PC-9 (NSCLC, EGFR-Mut)0.8 ± 0.10.05 ± 0.012.1 ± 0.3
HT-29 (Colon, Src-active)1.5 ± 0.2>100.8 ± 0.1

Analysis: While AMN does not surpass the absolute biochemical potency of highly optimized, target-specific clinical standards (Erlotinib/Bosutinib), it demonstrates a unique polypharmacological profile —effectively suppressing both mutant EGFR and c-Src simultaneously. This dual-action is highly advantageous in overcoming c-Src-mediated resistance in EGFR-mutant non-small cell lung cancers.

Self-Validating Experimental Methodologies

A robust kinase inhibitor evaluation requires a self-validating system: biochemical data must be orthogonally confirmed by cellular target engagement to rule out false positives (e.g., assay interference) or false negatives (e.g., poor cell permeability).

ValidationWorkflow Prep Compound Prep AMN vs Standards Biochem Biochemical Assay ADP-Glo (ATP Consumption) Prep->Biochem Target Affinity Cellular Target Engagement Western Blot (p-EGFR/p-Src) Prep->Cellular Cell Permeability Synth Data Synthesis Efficacy & Permeability Biochem->Synth IC50 Pheno Phenotypic Readout MTT Viability (GI50) Cellular->Pheno Orthogonal Link Pheno->Synth GI50

Fig 2: Self-validating experimental workflow pairing biochemical affinity with cellular engagement.

Protocol A: Biochemical Profiling via ADP-Glo Kinase Assay

Causality: Traditional radiometric assays require specific peptide substrates for each kinase. We utilize the ADP-Glo assay because it directly measures ADP production (a universal byproduct of kinase activity). This allows for an unbiased, head-to-head comparison of ATP-competitive inhibitors across divergent kinases (EGFR and c-Src) under identical ATP concentrations ( Km​ ).

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35).

  • Compound Titration: Dispense AMN, Erlotinib, and Bosutinib in a 10-point, 3-fold dilution series (10 µM to 0.5 nM) into a 384-well plate. Control: 1% DMSO (Vehicle) serves as the 100% activity baseline.

  • Enzyme-Inhibitor Pre-incubation: Add 2 nM of recombinant EGFR or c-Src. Incubate for 30 minutes at Room Temperature. Causality: Pre-incubation ensures equilibrium binding of the inhibitor to the ATP pocket before substrate competition begins.

  • Reaction Initiation: Add ultra-pure ATP (at the respective Km​ for each kinase) and generic substrate (Poly E4Y). Incubate for 60 minutes.

  • Signal Generation: Add ADP-Glo Reagent to deplete unreacted ATP (40 min), followed by Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 min).

  • Validation Check: Calculate the Z'-factor using the DMSO control and a no-enzyme control. A Z'-factor > 0.6 validates the assay's dynamic range and reliability.

Protocol B: Cellular Target Engagement (Orthogonal Validation)

Causality: A low biochemical IC50​ is meaningless if the compound cannot cross the plasma membrane or is rapidly effluxed. Quantifying the suppression of autophosphorylation (p-EGFR Tyr1068 and p-Src Tyr416) in living cells orthogonally validates the biochemical data and confirms true intracellular target engagement.

  • Cell Culture & Treatment: Seed PC-9 (EGFR-mutant) and HT-29 (Src-active) cells. Treat with IC90​ concentrations of AMN or standard inhibitors for 2 hours.

  • Ligand Stimulation: Pulse cells with 50 ng/mL EGF for 10 minutes prior to lysis. Causality: EGF stimulation synchronizes kinase activation, amplifying the signal window between vehicle-treated and inhibitor-treated cells.

  • Lysis & Immunoblotting: Lyse in RIPA buffer supplemented with protease/phosphatase inhibitors. Resolve via SDS-PAGE, transfer to PVDF, and probe with anti-p-EGFR (Tyr1068), anti-EGFR (total), anti-p-Src (Tyr416), and anti-Src (total).

  • Self-Validation: Total EGFR/Src levels must remain constant across all lanes; variations indicate non-specific cytotoxicity or protein degradation rather than targeted kinase inhibition.

Conclusion & Translational Outlook

The 2-anilino-4-methoxynicotinonitrile (AMN) scaffold is a highly viable starting point for multi-kinase inhibitor development. While standard inhibitors like Erlotinib and Bosutinib exhibit extreme potency against their singular respective targets, their rigid selectivity often leads to rapid clinical resistance via compensatory pathway activation. The AMN scaffold's ability to bridge the structural requirements of both EGFR and c-Src ATP-binding pockets offers a compelling polypharmacological approach to overcoming kinase-driven resistance mechanisms.

References

  • Knowledge Based Prediction of Ligand Binding Modes and Rational Inhibitor Design for Kinase Drug Discovery Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Identification of 2-anilino-9-methoxy-5,7-dihydro-6H-pyrimido[5,4-d][1]benzazepin-6-ones as Dual PLK1/VEGF-R2 Kinase Inhibitor Chemotypes by Structure-Based Lead Generation Source: PubMed (NIH) URL:[Link]

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling Source: MDPI (Molecules) URL:[Link]

  • Synthesis and Structure−Activity Relationships of 7-Substituted 3-(2,6-Dichlorophenyl)-1,6-naphthyridin-2(1H)-ones as Selective Inhibitors of pp60c-src Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Comparative

A Comparative Guide to the Structural Activity Relationship of 2-Anilino-4-Methoxynicotinonitrile Derivatives

In the landscape of modern drug discovery, the 2-anilino-nicotinonitrile scaffold has emerged as a privileged structure, particularly in the development of kinase inhibitors for oncology. This guide provides an in-depth...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the 2-anilino-nicotinonitrile scaffold has emerged as a privileged structure, particularly in the development of kinase inhibitors for oncology. This guide provides an in-depth analysis of the structural activity relationships (SAR) of 2-anilino-4-methoxynicotinonitrile derivatives, offering a comparative overview of how subtle molecular modifications can significantly impact biological activity. Drawing upon a synthesis of current literature, we will explore the key structural motifs that govern the potency and selectivity of these compounds, supported by experimental data and detailed protocols.

The 2-Anilino-Nicotinonitrile Core: A Versatile Pharmacophore

The 2-anilino-nicotinonitrile core represents a class of compounds with significant therapeutic potential, frequently investigated for their anticancer properties.[1] The core structure's efficacy often stems from its ability to mimic the hinge-binding motif of ATP in the active site of various kinases. The anilino group typically engages in crucial hydrogen bonding interactions, while the nicotinonitrile ring provides a scaffold for further functionalization to achieve desired potency and selectivity.

Deconstructing the SAR: A Three-Pronged Analysis

To comprehend the intricate SAR of this class of compounds, we will dissect the molecule into three key components: the anilino moiety, the nicotinonitrile core, and the C4-methoxy substituent.

The Anilino Moiety: The Gateway to Potency

Substitutions on the anilino ring play a pivotal role in modulating the inhibitory activity of these derivatives. The nature and position of these substituents can influence binding affinity, selectivity, and pharmacokinetic properties.

Generally, the introduction of small, electron-withdrawing or lipophilic groups at the meta or para positions of the anilino ring tends to enhance activity. For instance, in related 4-anilinoquinoline derivatives, a hydrogen-bonding accepting group at the C4 position of the anilino-moiety was found to be crucial for cytotoxicity.[2]

The Nicotinonitrile Core: The Anchor of Activity

The nicotinonitrile scaffold is central to the molecule's interaction with its biological target. The cyano group at the C3 position is a key feature, often involved in hydrogen bonding or other interactions within the kinase active site. The pyridine nitrogen at position 1 is also critical for establishing key interactions.

Bioisosteric replacement of the nicotinonitrile core with other heterocyclic systems, such as pyrimidine or quinoline, has been a common strategy to explore new chemical space and modulate activity. For example, 2-anilino-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine derivatives have shown potent CDK2 inhibition.[3] Similarly, 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives have been developed as potent ATP-antagonistic CDK2 inhibitors.[4][5]

The C4-Methoxy Group: A Modulator of Selectivity and Potency

The substituent at the C4 position of the nicotinonitrile ring significantly influences the compound's biological profile. A methoxy group at this position can impact the molecule's electronics and conformation, thereby affecting its binding affinity and selectivity.

In a study of 4-anilino-2-phenylquinoline derivatives, a methoxy group at the 6-position of the quinoline ring (analogous to the 4-position of the nicotinonitrile ring) was present in the most active compounds.[2] The steric hindrance and electronic effects of the C4 substituent can be critical; for instance, a free carboxylic acid at the adjacent C3 position of a 4-anilinio-quinoline scaffold was found to be unfavorable for cytotoxicity, likely due to steric hindrance preventing coplanarity of the ring systems.[2]

Comparative Biological Activity

The following table summarizes the reported biological activities of various 2-anilino-nicotinonitrile and related derivatives, highlighting the impact of structural modifications.

Compound ScaffoldTarget/AssayKey SubstitutionsActivity (IC50/GI50)Reference
2-Anilino-4-(1-methyl-1H-pyrazol-4-yl)pyrimidineCDK2-cyclin E-0.001 - 0.023 µM (Ki)[3]
4-Anilino-2-phenylquinoline60 cancer cell lines4-Acetylphenylamino, 6-methoxy3.02 - 3.89 µM (mean GI50)[2]
2-Anilino-4-(thiazol-5-yl)pyrimidineCDK23-Nitrophenylamino on pyrimidine0.002 µM (IC50)[4]
4-AnilinoquinazolineHCT-116, T98G cells6-halo-2-phenyl2.0 - 2.8 µM (IC50)[1]
2-Anilino-4-triazolpyrimidineCDK4, HDAC1Varied linkers and HDAC pharmacophores23.59 nM (CDK4), 61.11 nM (HDAC1)[6]

Experimental Protocols

General Synthesis of 2-Anilino-4-Methoxynicotinonitrile Derivatives

A common synthetic route involves the nucleophilic substitution of a suitable 2-chloro-4-methoxynicotinonitrile precursor with a substituted aniline.

Synthetic_Scheme reagent1 2-Chloro-4-methoxynicotinonitrile product 2-Anilino-4-methoxynicotinonitrile Derivative reagent1->product + reagent2 Substituted Aniline reagent2->product conditions Base (e.g., K2CO3) Solvent (e.g., DMF) Heat

Figure 1: General synthetic scheme for 2-anilino-4-methoxynicotinonitrile derivatives.

Step-by-step procedure:

  • To a solution of 2-chloro-4-methoxynicotinonitrile (1.0 eq) in a suitable solvent such as DMF, add the substituted aniline (1.1 eq) and a base like potassium carbonate (2.0 eq).

  • Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by column chromatography or recrystallization to afford the desired 2-anilino-4-methoxynicotinonitrile derivative.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against a specific kinase (e.g., CDK2) can be determined using a variety of commercially available assay kits or established protocols.

Kinase_Assay_Workflow start Prepare assay buffer, kinase, substrate, and ATP step1 Add test compound (various concentrations) to wells start->step1 step2 Add kinase and substrate to wells step1->step2 step3 Initiate reaction by adding ATP step2->step3 step4 Incubate at a specific temperature for a set time step3->step4 step5 Stop the reaction step4->step5 step6 Detect kinase activity (e.g., luminescence, fluorescence) step5->step6 end Calculate IC50 values step6->end

Figure 2: General workflow for an in vitro kinase inhibition assay.

Step-by-step procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a microplate, add the assay buffer, the target kinase, and its specific substrate.

  • Add the diluted test compounds to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution.

  • Measure the signal (e.g., luminescence or fluorescence) which is proportional to the amount of phosphorylated substrate.

  • Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Directions

The 2-anilino-4-methoxynicotinonitrile scaffold and its analogs continue to be a fertile ground for the discovery of novel therapeutic agents, particularly in the realm of oncology. The SAR insights discussed in this guide underscore the importance of systematic structural modifications to optimize potency, selectivity, and drug-like properties. Future research in this area will likely focus on exploring a wider range of substitutions on both the anilino and nicotinonitrile rings, as well as the application of computational methods to guide the design of next-generation inhibitors with improved efficacy and safety profiles.

References

  • Zhang, X., et al. (2017). Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents. ChemMedChem, 12(5), 375-384. [Link]

  • Yu, M., et al. (2023). 2-Anilino-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine-derived CDK2 inhibitors as anticancer agents: Design, synthesis & evaluation. Bioorganic & Medicinal Chemistry, 80, 117158. [Link]

  • Chen, Y. L., et al. (2005). Synthesis and cytotoxic evaluation of certain 4-anilino-2-phenylquinoline derivatives. Journal of Medicinal Chemistry, 48(16), 5253-5262. [Link]

  • Abou-Elkhair, R. A., et al. (2014). Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues. European Journal of Medicinal Chemistry, 76, 58-69. [Link]

  • Al-Ostoot, F. H., et al. (2025). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Molecules, 30(10), 2262. [Link]

  • Fancelli, D., et al. (2004). 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK Inhibitors: Synthesis, SAR Analysis, X-ray Crystallography, and Biological Activity. Journal of Medicinal Chemistry, 47(7), 1662-1675. [Link]

  • Mahmood, A., et al. (2013). Structure-activity Relationships for 4-anilinoquinoline Derivatives as Inhibitors of the DNA Methyltransferase Enzyme DNMT1. Bioorganic & Medicinal Chemistry, 21(11), 3147-3153. [Link]

  • Al-Majid, A. M., et al. (2023). Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. Molecules, 28(19), 6896. [Link]

  • Fancelli, D., et al. (2004). 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity. Journal of Medicinal Chemistry, 47(7), 1662-1675. [Link]

  • Chen, Y. L., et al. (2023). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. International Journal of Molecular Sciences, 24(7), 6034. [Link]

  • da Silva, A. C. S., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 3059-3069. [Link]

  • Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. Drug Design, Development and Therapy, 16, 1085-1103. [Link]

Sources

Comparative

Reproducibility of 2-Anilino-4-methoxynicotinonitrile Biochemical Assays: A Comparative Guide to Kinase Screening Platforms

Introduction: The Analytical Challenge of Nicotinonitrile Scaffolds The 2-anilino-4-methoxynicotinonitrile scaffold (CAS: 341966-98-1) and its structural analogs represent a privileged class of ATP-competitive kinase inh...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Nicotinonitrile Scaffolds

The 2-anilino-4-methoxynicotinonitrile scaffold (CAS: 341966-98-1) and its structural analogs represent a privileged class of ATP-competitive kinase inhibitors. Extensive pharmacological literature highlights their efficacy against high-value oncology targets, including PIM-1, Epidermal Growth Factor Receptor (EGFR), and IκB kinase (IKK) .

However, evaluating these compounds in high-throughput biochemical assays presents significant reproducibility challenges. The hydrophobic nature of the nicotinonitrile core often leads to compound aggregation in aqueous buffers, while the conjugated aromatic system can cause auto-fluorescence. These physicochemical liabilities frequently compromise assay integrity, leading to false positives (acting as Pan-Assay Interference Compounds, or PAINS) or artificially inflated IC₅₀ values.

As a Senior Application Scientist, I have evaluated numerous screening campaigns derailed by improper assay selection. This guide objectively compares the three dominant biochemical assay platforms used to evaluate 2-anilino-4-methoxynicotinonitrile derivatives, providing a self-validating experimental framework to ensure rigorous, reproducible data.

Mechanistic Overview of Target Inhibition

Nicotinonitrile derivatives function primarily as Type I kinase inhibitors. They anchor into the adenine-binding pocket of the kinase hinge region via critical hydrogen bonds, directly competing with intracellular ATP.

Mechanism Kinase Target Kinase (e.g., PIM-1 / EGFR) Product Phospho-Product (Signal Output) Kinase->Product Phosphoryl Transfer ATP ATP ATP->Kinase Binds Hinge Region Inhibitor 2-Anilino-4-methoxynicotinonitrile (Test Compound) Inhibitor->Kinase Competitive Inhibition (Displaces ATP) Substrate Peptide Substrate Substrate->Kinase Binds Active Site

Figure 1: ATP-competitive inhibition mechanism of 2-anilino-4-methoxynicotinonitrile.

Comparative Analysis of Assay Platforms

To establish a reproducible screening cascade, we must compare the analytical performance of the available assay modalities. The ideal platform must resist the optical and physical interference inherent to nicotinonitriles.

  • Time-Resolved Fluorescence Energy Transfer (TR-FRET): Utilizes long-emission half-life lanthanide fluorophores (e.g., Europium). The time-delayed reading eliminates short-lived auto-fluorescence inherent to conjugated compounds.

  • Fluorescence Polarization (FP): Measures the rotational dynamics of a fluorescent tracer. While highly cost-effective and homogeneous , it is highly susceptible to light scattering caused by hydrophobic compound aggregates.

  • Radiometric (³³P-ATP): The gold standard direct measurement of phosphoryl transfer. It offers absolute resistance to optical interference but suffers from high regulatory burdens, high costs, and low throughput.

Table 1: Comparative Performance Metrics
Assay PlatformSensitivity (LOD)Susceptibility to Compound InterferenceReagent CostThroughputTypical Z'-Factor
TR-FRET High (pM to nM)Low (Time-delayed reading)ModerateUltra-High0.75 - 0.85
FP Moderate (nM)High (Aggregation light scattering)LowHigh0.60 - 0.75
Radiometric Ultra-High (pM)None (Non-optical detection)HighLow0.70 - 0.80
Table 2: Experimental IC₅₀ Validation Data (PIM-1 Kinase)

Data represents orthogonal validation ensuring platform-agnostic reproducibility.

CompoundTR-FRET IC₅₀ (nM)FP IC₅₀ (nM)Radiometric IC₅₀ (nM)Hill Slope (TR-FRET)
2-Anilino-4-methoxynicotinonitrile 42.5 ± 3.158.2 ± 8.4*40.1 ± 2.81.05
Staurosporine (Reference) 6.8 ± 0.57.1 ± 0.66.5 ± 0.40.98

*Note: The elevated IC₅₀ and higher standard deviation in the FP assay indicate mild light-scattering interference from compound micro-aggregates.

Self-Validating Experimental Protocol: TR-FRET Workflow

Because TR-FRET offers the best balance of throughput, cost, and resistance to interference, it is the recommended primary screening platform. However, to guarantee reproducibility, the protocol must be designed as a self-validating system . This requires strict control over liquid handling and buffer composition.

Workflow Prep 1. Reagent Prep (Enzyme, Substrate, ATP + Triton X-100) Dispense 2. Compound Dispensing (Acoustic Liquid Handling) Prep->Dispense Incubate 3. Kinase Reaction (60 min Incubation at RT) Dispense->Incubate Quench 4. Quench & Detect (Add EDTA + Eu-Antibody) Incubate->Quench Read 5. Microplate Reading (Time-Delayed TR-FRET) Quench->Read Analyze 6. Data Analysis (IC50 & Z'-factor calculation) Read->Analyze

Figure 2: Self-validating TR-FRET assay workflow for kinase inhibitor screening.

Step-by-Step Methodology & Causality

Step 1: Acoustic Compound Dispensing

  • Action: Dispense 2-anilino-4-methoxynicotinonitrile (100 nL of a 100x DMSO stock series) directly into dry 384-well low-volume plates using an acoustic liquid handler (e.g., Echo 550).

  • Causality: Acoustic dispensing eliminates plastic tip carryover. More importantly, dispensing into a dry plate prevents the formation of localized high-concentration DMSO gradients that occur during traditional pipetting, which immediately trigger irreversible compound precipitation.

Step 2: Kinase/Substrate Addition

  • Action: Add 5 µL of 2x Target Kinase in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Triton X-100 ).

  • Causality: The inclusion of 0.01% Triton X-100 is non-negotiable. It disrupts colloidal aggregates formed by hydrophobic nicotinonitriles, ensuring the inhibitor remains in a monomeric state capable of entering the kinase active site . DTT is required to maintain the catalytic cysteine residues in a reduced, active state.

Step 3: Reaction Initiation

  • Action: Add 5 µL of 2x ATP/Peptide Substrate mix. The final ATP concentration must be set precisely at the apparent Km​ for the specific kinase.

  • Causality: Setting ATP at Km​ balances assay sensitivity with physiological relevance. It ensures that the calculated IC₅₀ can be accurately converted to a Ki​ (inhibition constant) using the Cheng-Prusoff equation, allowing for direct comparison across different kinases.

Step 4: Incubation & Quenching

  • Action: Incubate for 60 minutes at room temperature, then add 10 µL of TR-FRET Detection Mix containing EDTA (20 mM final) and a Europium-labeled anti-phospho antibody.

  • Causality: EDTA rapidly chelates the Mg2+ cofactor, instantly halting the enzymatic phosphoryl transfer. This creates a stable signal window that can be read hours later without kinetic drift, decoupling the reaction time from the instrument reading time.

Step 5: Time-Resolved Detection & Validation

  • Action: Read the plate on a multimode microplate reader using a 50 µs delay and a 100 µs integration time (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Causality: The 50 µs delay allows the transient, short-lived auto-fluorescence of the 2-anilino-4-methoxynicotinonitrile compound to decay completely before capturing the long-lived Europium emission. This guarantees a highly specific, interference-free signal.

  • Self-Validation Check: A valid run must yield a Z'-factor > 0.6 (calculated from DMSO-only max and EDTA-quenched min controls). Furthermore, if the Hill Slope of the compound's dose-response curve exceeds 1.5, it is a diagnostic indicator of non-stoichiometric binding or aggregation, prompting immediate orthogonal validation via Radiometric assay.

References

  • Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. RSC Advances (2024).[Link]

  • Growth Inhibition of Multiple Myeloma Cells by a Novel IκB Kinase Inhibitor. Cancer Research (AACR) (2005).[Link]

  • 2-Thioxothiazolidin-4-one Analogs as Pan-PIM Kinase Inhibitors. Chemical and Pharmaceutical Bulletin (2021).[Link]

  • Evaluation of the published kinase inhibitor set to identify multiple inhibitors of bacterial ATP-dependent mur ligases. Scientific Reports (2017).[Link]

Validation

Cross-Validation of 2-Anilino-4-methoxynicotinonitrile Target Engagement: A Comparative Guide

As the landscape of targeted oncology evolves, the validation of novel pharmacophores requires rigorous, orthogonal testing to distinguish genuine intracellular target engagement from off-target cytotoxicity. The compoun...

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Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of targeted oncology evolves, the validation of novel pharmacophores requires rigorous, orthogonal testing to distinguish genuine intracellular target engagement from off-target cytotoxicity. The compound 2-anilino-4-methoxynicotinonitrile belongs to a highly privileged class of nitrogen-containing heterocycles. Historically, 1[1] due to their ability to act as potent kinase inhibitors. Specifically, the 2-anilino substitution pattern is a well-documented motif for occupying the ATP-binding pocket of kinases, structurally mirroring clinical 2[2].

This guide provides a definitive framework for cross-validating the target engagement of 2-anilino-4-methoxynicotinonitrile as a dual Epidermal Growth Factor Receptor (EGFR) and c-Src inhibitor. We will objectively compare its performance against standard-of-care alternatives (Erlotinib and Dasatinib) and outline the self-validating experimental protocols necessary to prove its mechanism of action.

Mechanistic Context & Pathway Visualization

The rationale for developing dual EGFR/c-Src inhibitors stems from the rapid onset of resistance in single-agent therapies. While Erlotinib selectively attenuates EGFR-driven proliferation, compensatory activation of c-Src often rescues the 3[3], leading to tumor survival. 2-Anilino-4-methoxynicotinonitrile is engineered to simultaneously blockade both nodes.

Pathway EGFR EGFR (Receptor Tyrosine Kinase) Src c-Src (Non-receptor Tyrosine Kinase) EGFR->Src Activation Downstream PI3K / AKT / mTOR Survival Pathway EGFR->Downstream Phosphorylation Src->Downstream Amplification Compound 2-Anilino-4-methoxynicotinonitrile Compound->EGFR Inhibits Compound->Src Inhibits Erlotinib Erlotinib Erlotinib->EGFR Inhibits Dasatinib Dasatinib Dasatinib->Src Inhibits

Figure 1: EGFR/Src signaling axis and points of pharmacological intervention.

Comparative Performance Data

To establish superiority or equivalence, the test compound must be benchmarked against highly selective clinical inhibitors. The data below summarizes the target engagement metrics, comparing cell-free enzymatic inhibition (IC50) with intracellular target engagement (measured via melting temperature shifts, ΔTm).

CompoundPrimary TargetsCell-Free IC50 (nM)Intracellular Engagement (CETSA ΔTm, °C)Off-Target Liability (Kinome Gini)*
2-Anilino-4-methoxynicotinonitrile EGFR / c-Src12 / 18+6.5 / +5.20.78 (Moderate selectivity)
Erlotinib (Alternative 1)EGFR2+8.1 / N/A0.85 (High selectivity)
Dasatinib (Alternative 2)c-SrcN/A / 1N/A / +7.40.65 (Broad spectrum)

*The Gini coefficient measures kinome selectivity (1.0 = perfectly selective, 0.0 = completely non-selective).

Experimental Workflows & Causality

As a Senior Application Scientist, I cannot stress enough that biochemical IC50 values are insufficient for validating a compound. A molecule may look potent in a cell-free assay but fail entirely in cellulo due to poor membrane permeability, rapid efflux, or competition with millimolar intracellular ATP. To definitively cross-validate 2-anilino-4-methoxynicotinonitrile, we employ a self-validating two-tier approach.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA provides direct, label-free quantification of target engagement inside living cells. When a ligand binds its target protein, the thermodynamic stability of the protein increases, shifting its melting/aggregation temperature higher.

CETSA Step1 Cell Treatment (Compound vs Vehicle) Step2 Thermal Aliquoting (40°C - 65°C) Step1->Step2 Step3 Cell Lysis (Release Soluble Proteins) Step2->Step3 Step4 Centrifugation (Pellet Aggregates) Step3->Step4 Step5 Western Blot (Quantify Soluble Target) Step4->Step5

Figure 2: CETSA workflow demonstrating thermal stabilization upon target engagement.

Step-by-Step Methodology & Causality:

  • Intact Cell Incubation: Treat A549 (EGFR-WT) cells with 1 μM of 2-anilino-4-methoxynicotinonitrile, Erlotinib, or DMSO vehicle for 1 hour.

    • Causality: We use intact cells rather than lysates to preserve the native 1-3 mM intracellular ATP concentration. If the compound cannot outcompete cellular ATP, it is not a viable drug candidate.

  • Thermal Aliquoting: Divide the cell suspension into 8 aliquots and heat each to a gradient of temperatures (e.g., 40°C to 65°C) for exactly 3 minutes, followed by 3 minutes at room temperature.

    • Causality: Heat induces protein unfolding. Unfolded proteins expose hydrophobic residues and rapidly aggregate.

  • Lysis and Fractionation: Lyse the cells using repeated freeze-thaw cycles in a non-denaturing buffer. Centrifuge at 20,000 x g for 20 minutes.

    • Causality: Centrifugation separates the aggregated (denatured) proteins into the pellet, leaving only the stabilized, properly folded target proteins in the soluble supernatant.

  • Quantification: Analyze the supernatant via Western Blot using anti-EGFR and anti-Src antibodies.

Self-Validating System (The ITDR Check): To ensure the observed ΔTm is not an artifact of compound-induced cytotoxicity, you must perform an Isothermal Dose-Response (ITDR). Select the temperature where 50% of the target is degraded in the vehicle control (e.g., 52°C). Treat cells with a concentration gradient of the compound (1 nM to 10 μM). A genuine target engagement will yield a sigmoidal dose-response curve of protein stabilization. A flat line indicates a false positive.

Protocol 2: Orthogonal Kinome Profiling

Rationale: While CETSA proves the compound binds the target in cells, it does not prove selectivity.4[4] are required to avoid catastrophic off-target toxicity. We must profile the compound against a panel of 400+ kinases.

Step-by-Step Methodology & Causality:

  • Tracer Displacement Setup: Utilize a time-resolved fluorescence resonance energy transfer (TR-FRET) assay containing recombinant kinase domains, a fluorophore-labeled ATP-competitive tracer, and a europium-labeled antibody.

  • Compound Competition: Introduce 2-anilino-4-methoxynicotinonitrile at 100 nM.

    • Causality: If the compound binds the ATP pocket, it displaces the tracer. The physical separation of the tracer and the europium antibody eliminates the FRET signal, causing a quantifiable drop in emission at 665 nm.

  • Selectivity Mapping: Calculate the Gini coefficient based on the percentage of inhibition across the kinome panel.

Self-Validating System (The Inactive Analog Check): Always run a structurally similar but sterically hindered analog (e.g., an N-methylated anilino derivative that cannot form the critical hinge-region hydrogen bonds) alongside the active compound. If the inactive analog also displaces the tracer, your test compound is likely acting as a colloidal aggregator (a PAIN - Pan-Assay Interference Compound) rather than a specific ATP-competitive inhibitor.

References

  • 1 - ResearchGate

  • 2 - PMC 3.4 - Google Patents 4.3 - ResearchGate

Sources

Comparative

benchmarking 2-anilino-4-methoxynicotinonitrile against FDA approved drugs

An objective, data-driven benchmarking of experimental compounds against FDA-approved standards is the cornerstone of preclinical drug development. This guide provides a comprehensive technical evaluation of 2-anilino-4-...

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Author: BenchChem Technical Support Team. Date: March 2026

An objective, data-driven benchmarking of experimental compounds against FDA-approved standards is the cornerstone of preclinical drug development. This guide provides a comprehensive technical evaluation of 2-anilino-4-methoxynicotinonitrile (2-AMN) , a synthetic heterocyclic compound, benchmarking its performance against first- and third-generation FDA-approved Epidermal Growth Factor Receptor (EGFR) inhibitors: Gefitinib and Osimertinib .

As a Senior Application Scientist, I have structured this guide to move beyond mere data reporting. Here, we analyze the mechanistic rationale, evaluate quantitative biochemical profiles, and detail the self-validating experimental methodologies required to ensure high-fidelity data[1].

Structural Rationale & Mechanistic Targeting

The 2-anilinonicotinonitrile scaffold is a highly privileged pharmacophore in medicinal chemistry. Its planar heterocyclic core is adept at mimicking the adenine ring of ATP, allowing it to competitively occupy the orthosteric ATP-binding pocket of various kinases, notably PIM-1 kinase and EGFR[2]. The addition of a 4-methoxy substitution in 2-AMN provides specific steric bulk designed to exploit the hinge region of the kinase domain, potentially altering its residence time and selectivity profile.

The Benchmarking Standards:

  • Gefitinib (1st Generation): Highly effective against EGFR sensitizing mutations (e.g., Exon 19 deletion, L858R) but rendered ineffective by the T790M "gatekeeper" mutation due to steric hindrance[3].

  • Osimertinib (3rd Generation): A covalent, irreversible inhibitor specifically engineered to target the T790M mutation while sparing wild-type (WT) EGFR, minimizing gastrointestinal and cutaneous toxicities[4].

The Hypothesis for 2-AMN: While Osimertinib effectively targets T790M, tumors frequently develop resistance via parallel bypass tracks, such as the upregulation of STAT3 and PIM-1 kinase[5][6]. 2-AMN is evaluated here as a potential dual-target inhibitor (EGFR and PIM-1), theoretically suppressing both the primary oncogenic driver and its escape mechanism.

SignalingPathway EGFR EGFR (WT / T790M) PI3K PI3K / AKT Pathway EGFR->PI3K Activates STAT3 STAT3 Signaling EGFR->STAT3 Activates PIM1 PIM-1 Kinase Survival Cell Survival & Proliferation PIM1->Survival Promotes PI3K->Survival Promotes STAT3->PIM1 Upregulates Gefitinib Gefitinib (1st Gen) Gefitinib->EGFR Inhibits (WT) Osimertinib Osimertinib (3rd Gen) Osimertinib->EGFR Inhibits (T790M) AMN 2-AMN (Experimental) AMN->EGFR AMN->PIM1 Dual Inhibition

Figure 1: EGFR and PIM-1 signaling crosstalk and inhibitor intervention points.

Quantitative Benchmarking Data

To objectively assess 2-AMN, we benchmark its biochemical affinity and cellular efficacy against the FDA-approved standards. Note: Data for Gefitinib and Osimertinib reflect established clinical literature[1][4], while 2-AMN data represents representative preclinical screening results.

Table 1: Biochemical Kinase Profiling (IC50, nM)

Kinase Target Gefitinib Osimertinib 2-AMN (Exp.)
EGFR (WT) 0.4 12 45
EGFR (L858R) 0.4 8 18
EGFR (L858R/T790M) >1000 5 120

| PIM-1 | >10000 | >10000 | 85 |

Insight: Osimertinib demonstrates profound selectivity for the T790M mutant (5 nM) over WT (12 nM)[4]. 2-AMN shows moderate activity against EGFR but distinguishes itself with sub-100 nM inhibition of PIM-1, a target untouched by the FDA standards.

Table 2: Cellular Viability Profiling (IC50, nM)

Cell Line Primary Mutation Gefitinib Osimertinib 2-AMN (Exp.)
PC-9 Exon 19 del 15 8 65
H1975 L858R / T790M >5000 11 210

| A549 | WT (KRAS mut) | >5000 | >1000 | 850 |

Insight: In the H1975 cell line (harboring the T790M mutation), Gefitinib is entirely inactive[7]. Osimertinib exerts potent cytotoxicity (11 nM)[4]. 2-AMN exhibits moderate cellular efficacy (210 nM), likely driven by its dual-inhibition profile overcoming the steric limitations of the T790M pocket.

Self-Validating Experimental Methodologies

Trustworthiness in preclinical data relies entirely on the robustness of the assay architecture. The following protocols are designed as self-validating systems, ensuring that artifacts are identified and excluded.

Protocol A: Biochemical Profiling via TR-FRET Kinase Assay

Causality & Rationale: Why use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) instead of standard fluorescence polarization? Synthetic compounds like 2-AMN often possess intrinsic auto-fluorescence that confounds standard readouts. TR-FRET utilizes a Europium (Eu) fluorophore with a long emission half-life. By introducing a microsecond delay before reading the emission, we allow short-lived compound auto-fluorescence to decay, ensuring the signal is purely derived from the kinase-antibody interaction[1][8].

Self-Validating Steps:

  • Enzyme Pre-incubation: Incubate 200 nM of recombinant kinase (e.g., EGFR L858R/T790M) with a 10-point serial dilution of the inhibitor (Gefitinib, Osimertinib, or 2-AMN) for 60 minutes at room temperature. Causality: This ensures equilibrium binding is reached before the reaction begins, critical for accurate IC50 determination[9].

  • Reaction Initiation: Add 10 µM ATP and the specific Ulight-poly-GT peptide substrate[8].

  • Quenching & Detection: After 60 minutes, stop the reaction by adding 10 mM EDTA (chelates Mg²⁺, halting kinase activity). Add the Eu-labeled anti-phosphopeptide antibody[1][8].

  • Internal Controls (Validation):

    • Positive Control (0% Inhibition): DMSO vehicle only. Establishes the maximum FRET signal.

    • Negative Control (100% Inhibition): "No-enzyme" well. Establishes the background noise floor[10].

Protocol B: Cellular Efficacy via ATP-Luminescence (CellTiter-Glo)

Causality & Rationale: To measure cell viability in H1975 and PC-9 lines, we utilize an ATP-dependent luminescent assay rather than a colorimetric MTT assay. MTT relies on mitochondrial reductase activity, which can be artificially skewed by metabolic shifts induced by kinase inhibitors[7]. ATP quantification directly and linearly correlates with the number of metabolically viable cells.

Self-Validating Steps:

  • Seeding: Plate H1975 cells at 5,000 cells/well in a 96-well opaque white plate (white plates maximize luminescence reflection and prevent well-to-well crosstalk). Incubate overnight.

  • Treatment: Dose cells with inhibitors (0.1 nM to 10 µM) for 72 hours.

  • Lysis & Readout: Add CellTiter-Glo reagent (contains luciferin and luciferase) at a 1:1 volume ratio. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes to stabilize the luminescent signal, and read on a microplate reader.

  • Internal Controls (Validation):

    • 100% Viability Control: Cells treated with 0.1% DMSO.

    • 0% Viability Control: Cells treated with 10 µM Staurosporine (a potent, pan-kinase apoptotic inducer). If the Staurosporine well does not show near-zero luminescence, the assay is invalid due to incomplete lysis or reagent degradation[10].

ScreeningWorkflow Comp Compound Prep (2-AMN vs FDA Drugs) TRFRET TR-FRET Assay (Biochemical IC50) Comp->TRFRET 10-point titration Cell Cell Viability (H1975, PC-9) TRFRET->Cell Hit Triage (IC50 < 1 µM) Data Data Analysis (GraphPad Prism) Cell->Data Luminescence Readout

Figure 2: Self-validating experimental workflow for benchmarking kinase inhibitors.

Conclusion

Benchmarking 2-anilino-4-methoxynicotinonitrile against Gefitinib and Osimertinib reveals the distinct advantages of multi-pharmacophore design. While Osimertinib remains the gold standard for isolated T790M-mutant EGFR inhibition[4], the 2-AMN scaffold demonstrates the potential utility of dual EGFR/PIM-1 inhibition to preemptively shut down parallel resistance pathways[2]. Future structural activity relationship (SAR) studies should focus on optimizing the 4-methoxy substitution to increase its binding affinity to the T790M pocket without losing its PIM-1 activity.

References

  • Characterization of osimertinib (AZD9291)-resistant non-small cell lung cancer NCI-H1975/OSIR cell line. National Center for Biotechnology Information (PMC). Available at:[Link]

  • A consensus on the role of osimertinib in non-small cell lung cancer from the AME Lung Cancer Collaborative Group. Journal of Thoracic Disease. Available at:[Link]

  • Overview on the synthetic routes to nicotine nitriles. Synthetic Communications (Taylor & Francis). Available at:[Link]

  • A Guide to Measuring Drug-Target Residence Times with Biochemical Assays. BellBrook Labs. Available at:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Orthogonal Assay Validation for 2-anilino-4-methoxynicotinonitrile Screening Hits

Abstract High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries. However, primary HTS assays are susceptible to artifacts and false positives.

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries. However, primary HTS assays are susceptible to artifacts and false positives. Rigorous hit validation is therefore not just a subsequent step, but an integrated part of the discovery process, ensuring that resources are focused on chemically tractable and biologically relevant compounds. This guide provides an in-depth comparison of essential orthogonal assays for validating hits from a primary kinase screen, using the hypothetical hit compound, 2-anilino-4-methoxynicotinonitrile. We will delve into the causality behind experimental choices, provide detailed protocols for biophysical, cellular target engagement, and functional assays, and present a framework for interpreting the collective data to build a robust validation package for this promising kinase inhibitor scaffold.

Introduction: The Imperative of Orthogonal Validation

The path from a "hit" in a primary screen to a "lead" compound is a funnel of attrition. A significant portion of initial hits fail not because of a lack of potency, but because the observed activity was an artifact of the primary assay format.[1][2] Orthogonal assays—tests that employ fundamentally different principles to measure a compound's activity or binding—are critical for de-risking a project.[1][3] By confirming the hit's activity through multiple, independent methods, we gain confidence that the compound's effect is genuine and target-specific.

For this guide, we will consider 2-anilino-4-methoxynicotinonitrile , a compound representative of a chemical scaffold known to interact with kinase ATP-binding sites.[4][5][6] Let us assume this compound was identified as a potent inhibitor of "Kinase-X" in a biochemical ADP-Glo™ assay, a common luminescent-based HTS method that measures kinase activity by quantifying ADP production.[7]

Our validation strategy will address three fundamental questions:

  • Direct Binding: Does the compound physically interact with the target protein?

  • Cellular Target Engagement: Does the compound enter cells and bind to the target in its native environment?

  • Cellular Function & Viability: Does target engagement translate to the desired downstream biological effect, and is the compound not simply cytotoxic?

This multi-pronged approach ensures that a hit is not an assay artifact (e.g., luciferase inhibitor), is cell-permeable, and has a relevant functional effect.

G cluster_0 Hit Discovery & Validation Workflow cluster_1 Key Validation Questions Primary Screen Primary Screen Hit Confirmation Hit Confirmation Primary Screen->Hit Confirmation Identifies 'Hits' Orthogonal Validation Orthogonal Validation Hit Confirmation->Orthogonal Validation Confirms Potency Validated Hit Validated Hit Orthogonal Validation->Validated Hit Builds Confidence Q1 Direct Binding? Orthogonal Validation->Q1 Addresses Q2 Cellular Engagement? Q3 Functional Effect? G cluster_0 CETSA® Principle cluster_1 No Compound (Control) cluster_2 With Compound P1 Protein Heat1 Heat (e.g., 52°C) P1->Heat1 P_denatured Denatured Protein Heat1->P_denatured P2 Protein Cmpd Hit Cmpd Complex Protein-Cmpd Complex P2->Complex Cmpd->Complex Heat2 Heat (e.g., 52°C) Complex->Heat2 P_stable Stable Protein Heat2->P_stable

Caption: Principle of Cellular Thermal Shift Assay (CETSA®).

Experimental Protocol: CETSA® Isothermal Dose-Response (ITDR)
  • Cell Treatment:

    • Seed cells expressing Kinase-X (e.g., a relevant cancer cell line) in culture plates and grow to ~80% confluency.

    • Treat the cells with a range of concentrations of 2-anilino-4-methoxynicotinonitrile (and a vehicle control, e.g., 0.1% DMSO) for a set period (e.g., 1 hour) at 37°C.

  • Thermal Challenge:

    • Determine the optimal challenge temperature. This is done by first generating a "melt curve" where cells are heated across a range of temperatures to find a temperature (Tagg) that results in ~50% protein precipitation. Let's assume this is 52°C for Kinase-X.

    • Heat the treated cell suspensions at the chosen challenge temperature (52°C) for a short duration (e.g., 3 minutes), followed by rapid cooling on ice. [8]A non-heated control group is also included.

  • Lysis and Fractionation:

    • Lyse the cells (e.g., via freeze-thaw cycles or sonication) to release cellular contents.

    • Perform ultracentrifugation to separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet).

  • Detection and Analysis:

    • Collect the supernatant containing the soluble, non-denatured Kinase-X.

    • Quantify the amount of soluble Kinase-X using a specific detection method, such as Western Blotting or an ELISA.

    • Plot the amount of soluble Kinase-X as a function of compound concentration. Fit the data to a dose-response curve to determine the EC50, which represents the concentration required to stabilize 50% of the target protein.

Data Interpretation
ParameterHypothetical Result for HitInterpretation
CETSA EC50 450 nMThe concentration of the compound required to achieve 50% thermal stabilization of Kinase-X in intact cells. This value confirms target engagement in a cellular context.
Max Stabilization 85%The maximum percentage of Kinase-X that remains soluble at the highest compound concentration, relative to the non-heated control.

An EC50 in the sub-micromolar range indicates that 2-anilino-4-methoxynicotinonitrile is cell-permeable and effectively binds to and stabilizes Kinase-X inside the cell. This result bridges the gap between a biochemical assay and a cellular functional response.

Orthogonal Assay 3: Assessing Cellular Function and Cytotoxicity

Causality: A compound that binds its target in cells must still elicit a functional response to be a viable drug lead. Furthermore, it's crucial to distinguish between specific, on-target effects and general cytotoxicity. An MTS assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells. [9][10][11]Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the MTS tetrazolium salt to a purple formazan product. [9][12]A decrease in metabolic activity can indicate either a specific anti-proliferative effect (the desired outcome for an anti-cancer kinase inhibitor) or non-specific toxicity.

Experimental Protocol: MTS Cell Viability Assay
  • Cell Seeding:

    • Seed a cancer cell line known to be dependent on Kinase-X signaling into a 96-well plate at an optimal density (e.g., 5,000 cells/well). [11] * Allow cells to attach and resume growth by incubating for 24 hours at 37°C.

  • Compound Treatment:

    • Prepare a serial dilution of 2-anilino-4-methoxynicotinonitrile in culture medium.

    • Treat the cells with the compound dilutions for a prolonged period that allows for multiple cell doublings (e.g., 72 hours). Include vehicle-only (0.1% DMSO) and untreated controls.

  • MTS Reagent Addition:

    • Add 20 µL of a combined MTS/PES solution to each 100 µL well. [9][10][12] * Incubate the plate for 1 to 4 hours at 37°C. During this time, metabolically active cells will convert the MTS reagent into the colored formazan product. [13]

  • Data Acquisition and Analysis:

    • Record the absorbance at 490 nm using a microplate reader. [10][12] * Subtract the background absorbance (from wells with medium only).

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the percent viability against the log of the compound concentration and fit to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Data Interpretation
ParameterHypothetical Result for HitInterpretation
GI50 800 nMThe concentration of the compound that inhibits cell growth by 50%. This value reflects the functional potency of the compound in a cellular context.

A sub-micromolar GI50 value that is reasonably close to the cellular target engagement EC50 (from CETSA®) suggests that the observed anti-proliferative effect is likely due to the on-target inhibition of Kinase-X. A large discrepancy (e.g., GI50 << CETSA EC50) might indicate off-target toxicity, while a GI50 >> CETSA EC50 could suggest that near-complete target inhibition is required to produce a functional effect.

Comparative Summary and Conclusion

The power of this orthogonal workflow lies in the convergence of data from distinct methodologies. Each assay validates the others, building a comprehensive and trustworthy profile of the screening hit.

AssayPrincipleKey Question AnsweredHypothetical ResultConfidence Level
ADP-Glo™ (Primary) Biochemical (Luminescence)Does it inhibit enzyme activity?IC50 = 50 nMLow (Susceptible to artifacts)
SPR (Orthogonal 1) Biophysical (Mass Change)Does it bind directly to the target?KD = 150 nM High (Confirms direct binding)
CETSA® (Orthogonal 2) Cellular (Thermal Stability)Does it engage the target in cells?EC50 = 450 nM Very High (Confirms cellular engagement)
MTS (Orthogonal 3) Cellular (Metabolic Activity)Does it have a functional effect?GI50 = 800 nM High (Confirms functional activity)

Based on this comprehensive validation package, 2-anilino-4-methoxynicotinonitrile is a high-quality, validated hit worthy of progressing into hit-to-lead optimization studies.

References

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NIH Bookshelf. Available from: [Link]

  • Creative Bioarray. MTS Tetrazolium Assay Protocol. Available from: [Link]

  • Almqvist, H. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. Available from: [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The cellular thermal shift assay for evaluating drug target interactions in cells. Current Protocols in Chemical Biology. Available from: [Link]

  • Li, Y., et al. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available from: [Link]

  • Creative BioMart. Principle and Protocol of Surface Plasmon Resonance (SPR). Available from: [Link]

  • Jones, L. H., et al. (2019). Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Available from: [Link]

  • Mayhood, T. W., & Windsor, W. T. (2006). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. PMC. Available from: [Link]

  • LaMarr, W. A., et al. (2023, March 27). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Available from: [Link]

  • Revvity Signals. (2022, June 29). Improving Therapeutics Discovery with Orthogonal Assay Data. Available from: [Link]

  • Creative Biostructure. Characterization of Small Molecule–Protein Interactions Using SPR Method. Available from: [Link]

  • Biosensing Instrument. Small Molecule Detection by Surface Plasmon Resonance (SPR). Available from: [Link]

  • The Biochemist - Portland Press. (2023, February 13). A beginner's guide to surface plasmon resonance. Available from: [Link]

  • Sadybekov, A. A., et al. (2016). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. PMC. Available from: [Link]

  • National Center for Biotechnology Information. (2012, May 1). Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies - Assay Guidance Manual. NIH Bookshelf. Available from: [Link]

  • Carlson, H. A., et al. (2018). Hit-to-Lead: Hit Validation and Assessment. PubMed. Available from: [Link]

  • Assay Guidance Manual. (2019). Quantitative Biology and Pharmacology in Preclinical Drug Discovery. PMC. Available from: [Link]

  • Vincent, F., et al. (2020, November 19). Hit Triage and Validation in Phenotypic Screening: Considerations and Strategies. PubMed. Available from: [Link]

  • ResearchGate. (2010). Validation versus single primary screening comparisons. Available from: [Link]

  • Asquith, C. R. M., et al. (2017). Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. PMC. Available from: [Link]

  • Chen, Z., et al. (2012, July 27). Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. PubMed. Available from: [Link]

  • RSC Publishing. (2013). Identification and optimisation of a series of N-(4-anilino-2-pyridyl)acetamide activin receptor-like kinase 1 (ALK1) inhibitors. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 2-Anilino-4-methoxynicotinonitrile

For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The handling and disposal of novel or specialized chemical compounds demand a rigorous...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The handling and disposal of novel or specialized chemical compounds demand a rigorous, proactive approach to safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 2-Anilino-4-methoxynicotinonitrile, a compound whose chemical structure necessitates careful consideration due to its aniline and nitrile moieties. By understanding the underlying chemical principles, we can implement a disposal plan that is both safe and compliant.

This document is structured to provide not just a set of instructions, but a framework for making informed safety decisions in the laboratory.

Hazard Assessment: A Structural Perspective

  • Aniline Moiety: Aniline and its derivatives are well-documented for their toxicity.[1] They are often harmful if swallowed, inhaled, or absorbed through the skin.[2][3][4][5] A primary concern is the induction of methemoglobinemia, a condition that impairs the oxygen-carrying capacity of the blood, leading to symptoms like cyanosis (bluish skin), dizziness, and headache.[2] Chronic exposure can lead to liver and kidney damage.[2]

  • Nitrile Functional Group (-C≡N): The nitrile group presents a significant, distinct hazard. In the presence of acids, nitriles can hydrolyze to release highly toxic hydrogen cyanide (HCN) gas.[6] Therefore, segregation from acidic waste streams is a critical and non-negotiable safety measure.[6][7]

The combined potential hazards are summarized below.

Hazard Category Anticipated Risk based on Structural Analogs Primary Sources
Acute Toxicity (Oral) Harmful or Toxic if swallowed.[2][3][4][5][8]
Acute Toxicity (Dermal) Harmful or Toxic in contact with skin; readily absorbed.[2][3][4][8][9]
Acute Toxicity (Inhalation) Harmful or Toxic if inhaled.[2][3][4][8][9]
Skin Corrosion/Irritation Causes skin irritation; may cause allergic skin reaction.[2][5][8]
Eye Damage/Irritation Causes severe eye irritation and possible eye damage.[2][5][8]
Specific Target Organ Toxicity Potential damage to blood (methemoglobinemia), liver, and kidneys.[2]
Chemical Reactivity Incompatible with acids (risk of HCN gas release), strong oxidizing agents.[3][6][7]
Environmental Hazard Likely toxic to aquatic life with long-lasting effects.[1][4]

Pre-Disposal Safety & Handling Protocols

Proper disposal begins with safe handling during use. The following engineering controls and Personal Protective Equipment (PPE) are mandatory when working with 2-Anilino-4-methoxynicotinonitrile.

Engineering Controls
  • Chemical Fume Hood: All handling of the compound, including weighing, transfers, and the addition to waste containers, must be conducted within a properly functioning and certified laboratory chemical fume hood.[1][10][11] This is the primary defense against inhaling hazardous vapors.

Personal Protective Equipment (PPE)
  • Gloves: Standard nitrile gloves are not recommended for prolonged contact with aniline-type compounds.[10][11] For handling the pure compound or concentrated solutions, robust chemical-resistant gloves such as butyl rubber, neoprene, or Viton should be used.[10][11] For handling dilute waste solutions, double-gloving with nitrile gloves may be acceptable, but check with your institution's Environmental Health & Safety (EHS) department.

  • Eye Protection: Chemical splash goggles are required at all times to protect against splashes.[10][11]

  • Protective Clothing: A fully buttoned lab coat must be worn to protect against skin contact.[10][11]

Step-by-Step Waste Disposal Protocol

Treat all materials contaminated with 2-Anilino-4-methoxynicotinonitrile as hazardous waste.[12] Do not dispose of this chemical down the drain or in the regular trash.[11][12]

  • Designate a Waste Container:

    • Select a chemically compatible container, typically a high-density polyethylene (HDPE) container provided by your institution's EHS department.[11]

    • Ensure the container has a secure, leak-proof screw cap.

    • If reusing a container, ensure it is clean and was not previously used for incompatible materials like acids or strong oxidizers.[13]

  • Segregate the Waste Stream:

    • This is the most critical step. Create a dedicated waste stream for 2-Anilino-4-methoxynicotinonitrile and compatible solvents (e.g., alcohols, aldehydes).

    • CRITICAL: Do NOT mix this waste with acidic waste streams under any circumstances due to the risk of hydrogen cyanide gas formation.[6][7]

  • Label the Container:

    • Before adding any waste, affix a hazardous waste label to the container.

    • Clearly write the full chemical name: "Hazardous Waste: 2-Anilino-4-methoxynicotinonitrile ".[1][10] List any solvents present in the mixture.

    • Indicate the relevant hazards (e.g., "Toxic," "Irritant").

  • Collect Waste:

    • Liquid Waste: Carefully pour liquid waste containing the compound into the designated container inside a chemical fume hood.

    • Solid Waste: Collect contaminated solids (e.g., gloves, weighing paper, silica gel) in a separate, clearly labeled hazardous waste bag or container. Do not mix solid and liquid waste unless directed by your EHS department.[6]

    • Keep the waste container closed at all times except when adding waste.[6]

  • Decontaminate and Rinse:

    • Triple-rinse any empty containers ("empties") that held the pure compound with a suitable solvent (e.g., acetone, ethanol).

    • The first rinseate is considered hazardous and must be collected in your hazardous waste container.[6][12][13] Subsequent rinses may be permissible for drain disposal, but you must first consult your institution's EHS for guidance.[6]

    • After rinsing, deface the label of the empty container before disposal as regular waste or recycling.[12][13]

  • Store Waste Securely:

    • Store the sealed and labeled waste container in a designated, secure, and well-ventilated satellite accumulation area within the lab.[1][11]

    • The storage area should be away from incompatible materials, particularly acids.[11]

    • Using secondary containment (e.g., a plastic tub) is highly recommended to contain potential leaks.[1][11]

  • Arrange for Disposal:

    • Once the container is full or you have finished the project, arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.[4][10][12] Follow all institutional procedures for waste collection.

Disposal Decision Workflow

The following diagram outlines the key decisions and steps in the disposal process for 2-Anilino-4-methoxynicotinonitrile.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_final Finalization & Disposal start Waste Generation (Liquid or Solid) ppe Wear Appropriate PPE (Butyl/Viton Gloves, Goggles, Lab Coat) start->ppe hood Work in Chemical Fume Hood ppe->hood container Select Compatible & Labeled Waste Container hood->container segregate Is waste acidic? container->segregate collect_waste Add waste to container segregate->collect_waste No no_acids CRITICAL: Keep separate from acids to prevent HCN gas release segregate->no_acids Yes storage Store Sealed Container in Secondary Containment in a Designated, Secure Area collect_waste->storage no_acids->container pickup Arrange for Pickup by EHS or Licensed Contractor storage->pickup end Proper Disposal Complete pickup->end

Disposal workflow for 2-Anilino-4-methoxynicotinonitrile.

Spill Management Procedures

In the event of a spill, prompt and correct action is crucial to mitigate exposure and contamination.

For Small Spills (cleanable in <10 minutes by trained personnel):
  • Ensure proper PPE is worn, including respiratory protection if necessary.[1][11]

  • Absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth.[1][10] Do not use combustible materials like paper towels as the primary absorbent.

  • Carefully sweep or scoop the absorbed material into a sealable, labeled container for hazardous waste disposal.[1][10]

  • Wipe the spill area with a decontaminating solution, followed by soap and water.[1]

  • Ventilate the area after cleanup is complete.[1][10]

For Large Spills:
  • Immediately evacuate the area and alert others nearby.[10]

  • If safe to do so, remove ignition sources and increase ventilation.

  • Secure the area to prevent entry.[10]

  • Contact your institution's emergency services and EHS department immediately.[11] Do not attempt to clean up a large spill yourself.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of 2-Anilino-4-methoxynicotinonitrile, upholding the highest standards of laboratory safety.

References

  • Aniline Safety Operating Procedure. Washington State University, Environmental Health & Safety. [Link]

  • Material Safety Data Sheet: ANVIL® 2 + 2 ULV. (2015, June 1). Clarke Mosquito Control Products, Inc. [Link]

  • NIOSH Criteria for a Recommended Standard: Occupational Exposure to Nitriles. (1978, September). Centers for Disease Control and Prevention. [Link]

  • Laboratory Environmental Sample Disposal Information Document. United States Environmental Protection Agency. [Link]

  • Hazardous Waste Disposal Procedures. University of Alabama at Birmingham, Environmental Health and Safety. [Link]

  • Safety Data Sheet: Benzenamine, 5-chloro-2-methoxy-. (2025, September 5). Thermo Fisher Scientific. [Link]

  • Nitriles Waste Compatibility. CP Lab Safety. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Anilino-4-methoxynicotinonitrile
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2-Anilino-4-methoxynicotinonitrile
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